Product packaging for 6-Chloro-2,3-dihydrobenzofuran(Cat. No.:CAS No. 289058-21-5)

6-Chloro-2,3-dihydrobenzofuran

Cat. No.: B3121552
CAS No.: 289058-21-5
M. Wt: 154.59 g/mol
InChI Key: FVTNBEQDTWECHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloro-2,3-dihydrobenzofuran is a useful research compound. Its molecular formula is C8H7ClO and its molecular weight is 154.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClO B3121552 6-Chloro-2,3-dihydrobenzofuran CAS No. 289058-21-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTNBEQDTWECHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573028
Record name 6-Chloro-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289058-21-5
Record name 6-Chloro-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Chloro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis and characterization of 6-Chloro-2,3-dihydrobenzofuran, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous biologically active natural products and synthetic drugs, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5][6][7] The introduction of a chlorine atom at the 6-position can significantly modulate the compound's physicochemical and pharmacological properties, making this compound a valuable intermediate for the development of novel therapeutic agents.[8]

This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed overview of synthetic methodologies, mechanistic insights, and comprehensive characterization techniques.

Synthetic Strategies for this compound

The synthesis of 2,3-dihydrobenzofurans can be accomplished through various strategies, primarily involving the formation of the crucial ether linkage via intramolecular cyclization. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.

Intramolecular Cyclization of Substituted Phenols

A prevalent and versatile method for constructing the 2,3-dihydrobenzofuran core is the intramolecular cyclization of appropriately substituted phenols. This approach typically involves a two-step sequence: O-alkylation of a phenol followed by a ring-closing reaction.

Conceptual Workflow for Intramolecular Cyclization:

Start 4-Chlorophenol Step1 O-Alkylation with an allyl halide Start->Step1 Intermediate 1-Allyloxy-4-chlorobenzene Step1->Intermediate Step2 Claisen Rearrangement Intermediate->Step2 Intermediate2 2-Allyl-4-chlorophenol Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Product This compound Step3->Product

Caption: General workflow for the synthesis of this compound via intramolecular cyclization.

A common starting material is 4-chlorophenol, which can be O-alkylated with an appropriate three-carbon unit, often an allyl halide. The resulting allyl ether undergoes a Claisen rearrangement to yield a 2-allylphenol intermediate. Subsequent intramolecular cyclization, which can be promoted by various catalysts, leads to the formation of the dihydrobenzofuran ring.[9][10]

Detailed Protocol: Synthesis from 2-Allyl-4-chlorophenol

This protocol outlines a common approach for the intramolecular cyclization of a 2-allylphenol derivative.

Step 1: Synthesis of 2-Allyl-4-chlorophenol

  • To a solution of 4-chlorophenol in a suitable solvent (e.g., acetone or acetonitrile), add a base such as potassium carbonate.

  • Add allyl bromide dropwise at room temperature and stir the mixture overnight.

  • Filter the reaction mixture and evaporate the solvent.

  • The crude product, 1-allyloxy-4-chlorobenzene, is then heated neat or in a high-boiling solvent to induce a Claisen rearrangement, affording 2-allyl-4-chlorophenol.

Step 2: Intramolecular Cyclization

  • The 2-allyl-4-chlorophenol is dissolved in a suitable solvent.

  • A catalyst, such as a palladium complex or a strong acid, is added to promote the intramolecular cyclization.[9][11]

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.

  • Upon completion, the reaction is worked up by quenching, extraction, and purification by column chromatography to yield this compound.

The choice of catalyst is critical in this step. Palladium-catalyzed reactions, for instance, often proceed through a Wacker-type mechanism or an oxidative Heck cyclization, offering high yields and selectivity.[9][11]

Characterization of this compound

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Characterization Workflow:

cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Crude Product Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Analysis (GC/HPLC) Purification->Purity Final Confirmed Structure & Purity

Caption: A typical workflow for the characterization of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the formation of this compound.

Expected ¹H NMR Spectral Data:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~4.9Triplet~8.5
H-3~3.2Triplet~8.5
H-4~7.1Doublet~8.2
H-5~6.7Doublet of Doublets~8.2, 2.1
H-7~6.8Doublet~2.1

Note: Predicted values are based on known spectra of similar 2,3-dihydrobenzofuran derivatives. Actual values may vary slightly depending on the solvent and instrument.[12][13][14][15]

The characteristic triplet signals for the protons at C-2 and C-3 are indicative of the dihydrofuran ring. The aromatic region will display signals corresponding to the three protons on the benzene ring, with splitting patterns dictated by their coupling to each other.

Expected ¹³C NMR Spectral Data:

CarbonChemical Shift (δ, ppm)
C-2~71
C-3~30
C-4~128
C-5~125
C-6~128
C-7~110
C-7a~159
C-3a~128
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₈H₇ClO), the expected molecular ion peaks in an electron ionization (EI) mass spectrum would correspond to the isotopes of chlorine.

Expected Mass Spectrometry Data:

Ionm/z (relative to ¹²C, ³⁵Cl)m/z (relative to ¹²C, ³⁷Cl)Expected Ratio
[M]⁺154156~3:1
[M-CH₂O]⁺124126~3:1
[M-Cl]⁺119--

The presence of the isotopic cluster for the molecular ion peak is a definitive indicator of a chlorine-containing compound.[16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
C-H (aromatic)3100-3000Stretching
C-H (aliphatic)3000-2850Stretching
C=C (aromatic)1600-1450Ring stretching
C-O-C (ether)1250-1050Asymmetric stretching
C-Cl800-600Stretching

The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) from the starting phenol is a key indicator of successful cyclization.[17][18]

Purity Analysis

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for determining the purity of the final product. A single, sharp peak in the chromatogram indicates a high degree of purity.

Safety and Handling

As with any chemical synthesis, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[19][20][21]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[19][20]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[21]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[22]

Conclusion

The synthesis and characterization of this compound are well-established processes that provide access to a valuable building block for drug discovery and development. The methodologies described in this guide, based on robust and reproducible chemical transformations, coupled with comprehensive analytical characterization, ensure the reliable production of this important compound. The insights provided herein are intended to empower researchers to confidently synthesize and utilize this compound in their scientific endeavors.

References

An In-depth Technical Guide to 6-Chloro-2,3-dihydrobenzofuran: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2,3-dihydrobenzofuran, a halogenated derivative of the 2,3-dihydrobenzofuran scaffold, represents a significant building block in the landscape of medicinal chemistry and materials science. The 2,3-dihydrobenzofuran moiety is recognized as a "privileged structure," frequently appearing in a diverse array of biologically active natural products and synthetic compounds. The introduction of a chlorine atom at the 6-position of this scaffold profoundly influences its electronic properties, lipophilicity, and metabolic stability, thereby offering a valuable tool for modulating the pharmacological profiles of lead compounds in drug discovery programs. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, delves into its synthetic methodologies, and explores its applications, with a particular focus on its role in the development of novel therapeutics.

Core Physical and Chemical Properties

Understanding the fundamental physicochemical characteristics of this compound is paramount for its effective utilization in research and development. These properties dictate its behavior in various chemical transformations and biological systems.

Structural and General Properties
PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 289058-21-5[1]
Molecular Formula C₈H₇ClO[2]
Molecular Weight 154.59 g/mol [2]
Appearance Not explicitly stated, but related compounds are often colorless to pale yellow liquids or solids.
Canonical SMILES C1C(OC2=CC=C(Cl)C=C21)
Predicted and Representative Physical Properties
PropertyPredicted/Representative ValueNotesSource(s)
Melting Point Not availableChlorinated dibenzofurans generally have increasing melting points with more chlorination.[3]
Boiling Point Not availableThe boiling point is expected to be higher than the parent 2,3-dihydrobenzofuran.
Solubility Expected to be soluble in non-polar organic solvents and have low solubility in water.Chlorinated organic compounds are generally hydrophobic.[3]
LogP (Octanol-Water Partition Coefficient) Predicted to be higher than the parent compound, indicating increased lipophilicity.The chlorine atom increases the lipophilicity of the molecule.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a dedicated public spectrum for this specific compound is scarce, data from analogous structures provide a strong basis for interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the analysis of closely related 2,3-dihydrobenzofuran derivatives, the following are the expected characteristic signals in the ¹H and ¹³C NMR spectra of this compound, typically recorded in CDCl₃.

¹H NMR (Predicted):

  • Aromatic Protons (3H): Signals in the range of δ 6.7-7.2 ppm. The chlorine at the 6-position will influence the chemical shifts and coupling patterns of the aromatic protons.

  • Methylene Protons at C2 (2H): A triplet around δ 4.6 ppm.

  • Methylene Protons at C3 (2H): A triplet around δ 3.2 ppm.

¹³C NMR (Predicted):

  • Aromatic Carbons (6C): Signals in the range of δ 110-160 ppm. The carbon bearing the chlorine atom (C6) will be significantly shifted.

  • Methylene Carbon at C2 (1C): A signal around δ 71 ppm.

  • Methylene Carbon at C3 (1C): A signal around δ 29 ppm.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 154 and an M+2 peak at m/z 156 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. A mass spectrum is available for the related compound Benzofuran, 6-chloro-2-ethenyl-2,3-dihydro-.[4]

Synthesis of this compound

The synthesis of the 2,3-dihydrobenzofuran core can be achieved through various strategies. For the specific synthesis of the 6-chloro derivative, a common approach involves starting with a commercially available chlorinated phenol.

Conceptual Synthetic Workflow

A plausible and widely applicable synthetic route to this compound involves a two-step process starting from 4-chlorophenol. This method is an adaptation of classical ether synthesis followed by an intramolecular cyclization.

Synthesis_Workflow Start 4-Chlorophenol Intermediate 1-(2-Bromoethoxy)-4-chlorobenzene Start->Intermediate Williamson Ether Synthesis (1,2-Dibromoethane, Base) Product This compound Intermediate->Product Intramolecular Cyclization (e.g., Lewis Acid or Base catalysis)

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Experimental Protocol (Adapted from General Procedures)

Step 1: Williamson Ether Synthesis of 1-(2-Bromoethoxy)-4-chlorobenzene

  • To a solution of 4-chlorophenol in a suitable aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K₂CO₃).

  • Stir the mixture at room temperature for a designated period to form the phenoxide salt.

  • Add 1,2-dibromoethane to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2-bromoethoxy)-4-chlorobenzene.

Step 2: Intramolecular Cyclization to this compound

  • Dissolve the 1-(2-bromoethoxy)-4-chlorobenzene in a suitable solvent.

  • Treat the solution with a Lewis acid (e.g., AlCl₃) or a strong base (e.g., n-BuLi) to induce intramolecular cyclization. The choice of reagent can influence the reaction mechanism and yield.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction appropriately (e.g., with water for Lewis acid-mediated reactions or a proton source for base-mediated reactions).

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or distillation to yield this compound.

This protocol is a generalized representation. The specific reaction conditions, including solvent, base/Lewis acid, temperature, and reaction time, must be optimized for this particular substrate to achieve the best results.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the interplay of the electron-donating ether oxygen, the aromatic ring, and the electron-withdrawing chlorine atom.

  • Electrophilic Aromatic Substitution: The benzofuran ring is susceptible to electrophilic attack. The chlorine atom at the 6-position is a deactivating group but an ortho-, para-director. Therefore, electrophilic substitution reactions are expected to occur at the positions ortho and para to the ether oxygen, with the directing effect of the chlorine also playing a role.

  • Reactions at the Dihydrofuran Ring: The saturated furan ring is relatively stable but can undergo reactions such as oxidation or ring-opening under specific conditions.

  • Nucleophilic Aromatic Substitution: The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions but can be displaced under harsh conditions or through transition metal-catalyzed cross-coupling reactions.

Applications in Drug Discovery and Medicinal Chemistry

The 2,3-dihydrobenzofuran scaffold is a cornerstone in the design of numerous therapeutic agents due to its favorable pharmacological properties. The introduction of a chlorine atom at the 6-position offers medicinal chemists a handle to fine-tune the drug-like properties of these molecules.

As a Privileged Scaffold

The rigid structure of the 2,3-dihydrobenzofuran core serves as an excellent platform for the spatial arrangement of various functional groups to interact with biological targets. This scaffold is found in compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[5][6]

Modulation of Pharmacokinetic and Pharmacodynamic Properties

The 6-chloro substituent can significantly impact the properties of a drug candidate:

  • Increased Lipophilicity: The chlorine atom enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, which can block a potential site of metabolism and increase the half-life of a drug.

  • Target Binding: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity of a ligand to its protein target.

Examples in Drug Development

While specific drug candidates containing the this compound moiety are not extensively documented in publicly available literature, the broader class of chlorinated benzofuran derivatives has shown significant promise. For instance, compounds bearing a chlorine atom on the benzofuran ring have been investigated as potent anti-inflammatory agents.[7] The development of novel 2,3-dihydrobenzofuran derivatives as inhibitors of phosphodiesterase 1B (PDE1B) for neurological disorders is an active area of research.[8]

Safety and Handling

As a chlorinated organic compound, this compound should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification

Based on data for related compounds, this compound is expected to have the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Safety Precautions
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage
  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of a privileged scaffold and a strategically placed chlorine atom provides a powerful tool for the design and synthesis of novel molecules with tailored properties. A thorough understanding of its physical and chemical characteristics, coupled with the exploration of efficient synthetic routes, will undoubtedly continue to fuel its application in the development of innovative therapeutics and advanced materials. As research in this area progresses, the full potential of this compound and its derivatives is yet to be fully realized, promising exciting discoveries in the years to come.

References

Spectroscopic Characterization of 6-Chloro-2,3-dihydrobenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-2,3-dihydrobenzofuran is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic core serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. A thorough understanding of its spectroscopic properties is paramount for researchers engaged in the synthesis, characterization, and quality control of its derivatives. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights into the interpretation of its spectral features.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the standard atom numbering for the this compound scaffold is presented below. This numbering scheme will be used consistently throughout this guide.

Figure 1. Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

While a dedicated ¹H NMR spectrum for this compound is not publicly available, valuable insights can be gleaned from the experimental data of a closely related derivative, 1-(this compound-3-yl)-N-morpholinomethanesulfonamide[1]. The chemical shifts of the protons on the this compound core in this derivative are expected to be very similar to the parent compound, with minor deviations due to the substituent at the C3 position.

Table 1: Experimental ¹H NMR Data for a this compound Derivative[1] and Predicted Data for the Parent Compound

ProtonExperimental Shift (ppm) in Derivative[1]Predicted Shift (ppm) for Parent CompoundMultiplicityCoupling Constant (J) (Hz)
H24.62 (dd), 4.74-4.78 (m)~4.6Triplet~8.7
H33.31 (dd), 3.54 (dd)~3.2Triplet~8.7
H47.10 (d)~7.12Doublet~8.3
H56.87 (dd)~6.85Doublet of Doublets~8.3, ~2.1
H76.81 (d)~6.75Doublet~2.1

Interpretation of the ¹H NMR Spectrum:

  • Aliphatic Region (δ 3.0-5.0 ppm): The two methylene groups of the dihydrofuran ring give rise to characteristic signals. The protons on C2 (H2), being adjacent to the oxygen atom, are expected to resonate at a higher chemical shift (downfield) around 4.6 ppm. The protons on C3 (H3) will appear further upfield, around 3.2 ppm. In the parent compound, both signals are predicted to be triplets due to coupling with the adjacent methylene protons (J ≈ 8.7 Hz). The experimental data from the derivative shows more complex splitting due to the C3 substituent, but the chemical shifts provide a strong indication of the expected regions[1].

  • Aromatic Region (δ 6.5-7.5 ppm): The three aromatic protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.

    • H4: This proton is ortho to the oxygen and will appear as a doublet around 7.12 ppm, coupled to H5.

    • H5: This proton is coupled to both H4 and H7, resulting in a doublet of doublets around 6.85 ppm.

    • H7: This proton is adjacent to the chlorine atom and will appear as a doublet with a smaller coupling constant around 6.75 ppm, due to meta-coupling with H5.

G cluster_aliphatic Aliphatic Region cluster_aromatic Aromatic Region H2 H2 (~4.6 ppm, t) H3 H3 (~3.2 ppm, t) H2->H3 J ≈ 8.7 Hz H4 H4 (~7.12 ppm, d) H5 H5 (~6.85 ppm, dd) H4->H5 J ≈ 8.3 Hz H7 H7 (~6.75 ppm, d) H5->H7 J ≈ 2.1 Hz

Figure 2. Predicted ¹H NMR coupling relationships for this compound.

¹³C NMR Spectroscopy

Similar to the proton NMR, experimental ¹³C NMR data from 1-(this compound-3-yl)-N-morpholinomethanesulfonamide provides a reliable estimate for the chemical shifts of the carbon atoms in the parent compound[1].

Table 2: Experimental ¹³C NMR Data for a this compound Derivative[1] and Predicted Data for the Parent Compound

CarbonExperimental Shift (ppm) in Derivative[1]Predicted Shift (ppm) for Parent Compound
C276.7~71.5
C337.0~29.7
C3a124.9~127.5
C4121.1~125.8
C5125.9~121.1
C6134.8~128.9
C7110.9~110.8
C7a160.7~159.2

Interpretation of the ¹³C NMR Spectrum:

  • Aliphatic Carbons: The C2 carbon, bonded to the oxygen atom, is significantly deshielded and is expected to appear around 71.5 ppm. The C3 carbon will resonate further upfield at approximately 29.7 ppm.

  • Aromatic Carbons: The aromatic region will display six distinct signals.

    • The carbon atom bearing the oxygen (C7a) will be the most downfield aromatic signal, around 159.2 ppm.

    • The carbon atom bonded to the chlorine (C6) is also deshielded and is predicted to be around 128.9 ppm.

    • The remaining four aromatic carbons (C3a, C4, C5, and C7) will appear in the range of 110-128 ppm. The specific assignments can be confirmed using 2D NMR techniques such as HSQC and HMBC.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound would be dominated by absorptions corresponding to the aromatic ring and the ether linkage.

Table 3: Predicted Major IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000C-H (aromatic) stretchMedium
2960-2850C-H (aliphatic) stretchMedium
1610, 1580, 1480C=C (aromatic) stretchStrong
1250-1200C-O-C (aryl-alkyl ether) asymmetric stretchStrong
1100-1000C-O-C (aryl-alkyl ether) symmetric stretchMedium
850-750C-H (aromatic) out-of-plane bendStrong
750-650C-Cl stretchMedium-Strong

Interpretation of the IR Spectrum:

The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching bands in the 1610-1480 cm⁻¹ region. The aliphatic C-H stretches from the dihydrofuran ring will appear just below 3000 cm⁻¹. The most diagnostic peaks for the dihydrobenzofuran core are the strong C-O-C stretching vibrations of the aryl-alkyl ether, which are expected in the 1250-1000 cm⁻¹ range. The C-Cl stretch will be observed in the fingerprint region, typically between 750 and 650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragment ions.

Table 4: Predicted Major Ions in the Mass Spectrum of this compound

m/zIonNotes
154/156[M]⁺Molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with approximately one-third the intensity of the M peak.
125[M - C₂H₅]⁺Loss of an ethyl radical from the dihydrofuran ring.
119[M - Cl]⁺Loss of a chlorine radical.
91[C₇H₇]⁺Tropylium ion, a common fragment in aromatic compounds.

Interpretation of the Mass Spectrum:

The molecular ion peak at m/z 154, along with its isotopic partner at m/z 156, would confirm the molecular formula C₈H₇ClO. The fragmentation pattern will likely involve the loss of fragments from the dihydrofuran ring and the loss of the chlorine atom, leading to the formation of stable carbocations.

G M [M]⁺˙ (m/z 154/156) M_minus_C2H5 [M - C₂H₅]⁺ (m/z 125) M->M_minus_C2H5 - C₂H₅ M_minus_Cl [M - Cl]⁺ (m/z 119) M->M_minus_Cl - Cl Tropylium [C₇H₇]⁺ (m/z 91) M_minus_Cl->Tropylium - CO

Figure 3. Predicted mass spectral fragmentation pathway of this compound.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation:

    • Liquid Sample (Neat): Place a drop of the neat liquid between two KBr or NaCl plates.

    • Solid Sample (KBr Pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Background Correction: Record a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe for solids, or coupled with a gas chromatograph for liquids).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the isotopic pattern of the molecular ion with the expected pattern for a monochlorinated compound.

Conclusion

This technical guide provides a detailed analysis of the expected NMR, IR, and MS spectroscopic data for this compound. By combining experimental data from a closely related compound with high-quality spectral predictions, a comprehensive and reliable analytical profile has been established. This information is invaluable for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, enabling confident identification and characterization of this important heterocyclic scaffold. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data in a laboratory setting.

References

A Guide to the Crystal Structure Analysis of 6-Chloro-2,3-dihydrobenzofuran: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise three-dimensional atomic arrangement of a molecule, as determined by single-crystal X-ray diffraction (SCXRD), is the gold standard for structural elucidation.[1][2][3] This information is paramount in fields like drug development, where understanding structure-function relationships is critical for designing effective and safe therapeutics.[4][5][6] This technical guide provides a comprehensive, field-proven methodology for the crystal structure analysis of 6-Chloro-2,3-dihydrobenzofuran, a heterocyclic compound of interest. While a published crystal structure for this specific molecule is not currently available in the Cambridge Structural Database (CSD)[7][8][9], this paper will serve as an in-depth instructional manual for researchers, scientists, and drug development professionals on how to approach such an analysis from first principles. We will detail the entire workflow, from obtaining suitable single crystals to the final stages of structure refinement and validation, explaining the causality behind each experimental choice.

Introduction: The Significance of Structural Clarity

This compound (C₈H₇ClO) is a substituted benzofuran derivative. The 2,3-dihydrobenzofuran core is a prevalent scaffold in numerous bioactive natural products and synthetic molecules, exhibiting a wide range of pharmacological activities.[10] The introduction of a chlorine atom at the 6-position can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.

While techniques like NMR and mass spectrometry provide crucial information about connectivity, they offer only indirect structural insights.[1] Single-crystal X-ray diffraction, however, provides an unambiguous determination of the molecular structure, including precise bond lengths, bond angles, and the conformation of the molecule in the solid state.[11][12] This level of detail is indispensable for:

  • Rational Drug Design: Understanding how a molecule interacts with its biological target.[4][13]

  • Polymorph Screening: Identifying different crystalline forms of a drug substance, which can have profound effects on solubility, stability, and bioavailability.[14]

  • Absolute Stereochemistry: Unambiguously determining the 3D arrangement of chiral centers.[1][6]

This guide is structured to walk the researcher through the complete process, ensuring a self-validating system of protocols that leads to a high-quality, publishable crystal structure.

The Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision. Each stage is critical for the success of the subsequent one.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination A High-Purity Sample (>98% Purity) B Crystal Growth (Method Selection) A->B Prerequisite C Crystal Selection & Mounting B->C Yields Diffraction-Quality Crystal D Single-Crystal X-ray Diffraction (SCXRD) C->D E Structure Solution (Phase Problem) D->E Generates Diffraction Data F Structure Refinement (Least-Squares) E->F Initial Model G Validation & Analysis (CIF Report) F->G Refined Model

Fig. 1: Overall workflow for crystal structure analysis.
Phase 1: The Art and Science of Crystal Growth

The most significant bottleneck in small molecule crystallography is often obtaining a single crystal of suitable size and quality.[1] The goal is to encourage molecules to slowly and methodically arrange themselves into a well-ordered lattice. This requires a supersaturated solution where the solute's concentration is just above its solubility limit.

2.1.1. Prerequisite: Purity of the Starting Material Before attempting crystallization, it is imperative to ensure the high purity of the this compound sample (ideally >98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Techniques such as column chromatography or recrystallization should be employed for purification.

2.1.2. Experimental Protocol: Slow Evaporation Slow evaporation is a straightforward and effective method for many organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound moderately well. If the compound is too soluble, it will be difficult to achieve supersaturation. If it is not soluble enough, it will be impossible to dissolve a sufficient amount.

Step-by-Step Protocol:

  • Solvent Screening: In separate small vials, test the solubility of a few milligrams of this compound in various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, toluene).

  • Solution Preparation: Based on the screening, prepare a nearly saturated solution. A solvent system like petroleum ether/ethyl acetate is often a good starting point for benzofuran derivatives. Dissolve the compound in a minimal amount of the more soluble solvent (ethyl acetate) and then add the less soluble solvent (petroleum ether) dropwise until the solution becomes slightly turbid. Add a drop or two of the more soluble solvent to clarify the solution.

  • Filtration: Filter the solution through a small cotton plug in a Pasteur pipette into a clean crystallization vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap or parafilm with a few small holes pierced in it. The size and number of holes control the rate of evaporation. A slower rate is almost always better.

  • Incubation: Place the vial in a vibration-free location at a constant temperature. Minor temperature fluctuations can drastically affect solubility and crystal growth.

  • Harvesting: Once crystals of a suitable size (ideally 0.1-0.3 mm in each dimension) have formed, carefully remove them from the mother liquor using a pipette or a small loop.

Phase 2: Interrogating the Crystal with X-rays

With a suitable crystal in hand, the next phase is to collect the diffraction data. This is performed using a single-crystal X-ray diffractometer.[15][16]

2.2.1. Crystal Mounting and Data Collection The selected crystal is mounted on a thin glass fiber or a loop with a cryo-protectant oil and placed on a goniometer head in the diffractometer.[11] The crystal is then cooled to a low temperature, typically 100 K, using a stream of cold nitrogen gas. This is a critical step as it minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and higher quality data.[17]

The diffractometer consists of an X-ray source (e.g., Mo or Cu Kα radiation), the goniometer for orienting the crystal, and a detector (like a CCD or CMOS sensor).[12] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The positions and intensities of the thousands of diffracted X-ray reflections are recorded.

Phase 3: From Diffraction Pattern to Molecular Structure

2.3.1. Structure Solution: Solving the Phase Problem The diffraction experiment measures the intensities of the reflections, but the phase information is lost. This is the well-known "phase problem" in crystallography. For small molecules like this compound, this problem is typically solved using direct methods.[18] These are computational algorithms that use statistical relationships between the intensities of the reflections to derive initial phase estimates. This allows for the calculation of an initial electron density map, from which the positions of the atoms can be determined.

2.3.2. Structure Refinement: Optimizing the Model The initial atomic model is then refined against the experimental data using a least-squares minimization process.[19][20] This is an iterative procedure where atomic parameters are adjusted to improve the agreement between the observed structure factors (|F_obs|) and the calculated structure factors (|F_calc|) from the model. The parameters refined include:

  • Atomic Coordinates (x, y, z): The position of each atom in the unit cell.

  • Anisotropic Displacement Parameters (ADPs): These account for the thermal motion of the atoms, modeling them as ellipsoids.

  • Occupancy Factors: For any disordered atoms.

The quality of the refinement is monitored using R-factors, such as R1 and wR2, which are measures of the agreement between the observed and calculated data. Lower R-factors indicate a better fit.

Step-by-Step Refinement Protocol (Conceptual):

  • Initial Solution: Solve the structure using direct methods (e.g., with software like SHELXT).

  • Isotropic Refinement: Refine the model with all non-hydrogen atoms treated as isotropic spheres.

  • Anisotropic Refinement: Convert all non-hydrogen atoms to anisotropic displacement parameters and continue refinement.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model," where their positions are linked to the parent carbon or oxygen atom.[20]

  • Final Refinement Cycles: Perform final cycles of least-squares refinement until the model converges (i.e., the shifts in parameters are negligible).

  • Validation: The final model is validated using software like PLATON or checkCIF to ensure its chemical and crystallographic sensibility.

Anticipated Structural Features of this compound

While no experimental data exists, we can predict the likely crystallographic parameters and molecular geometry based on known structures of similar benzofuran derivatives. The following table presents a hypothetical but realistic set of data for this compound.

Table 1: Hypothetical Crystallographic Data

ParameterExpected Value
Chemical FormulaC₈H₇ClO
Formula Weight154.59
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)8 - 12
b (Å)5 - 10
c (Å)12 - 18
α (°)90
β (°)95 - 105 (for monoclinic)
γ (°)90
Volume (ų)900 - 1200
Z (molecules/unit cell)4
Temperature (K)100(2)
Radiation (Å)Mo Kα (λ = 0.71073)
R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.12
Goodness-of-fit (S)~1.0

The molecular structure itself is expected to feature a nearly planar benzofuran ring system. The dihydrofuran ring will likely adopt a slight envelope conformation. The C-Cl bond length should be in the typical range for an aryl chloride (~1.74 Å).

Fig. 2: Molecular structure of this compound with a hypothetical atom numbering scheme.

Conclusion

The crystal structure analysis of this compound is an achievable goal through the systematic application of established crystallographic techniques. This guide has provided a comprehensive, step-by-step framework for researchers to follow, from the critical initial step of growing high-quality single crystals to the final stages of data analysis and structure refinement. By adhering to these self-validating protocols, researchers can confidently pursue the unambiguous structural determination of this and other small molecules, thereby unlocking the crucial insights needed for advancing drug discovery and materials science. The power of seeing a molecule in its three-dimensional reality remains one of the most profound and impactful capabilities in modern science.[3][6]

References

A Technical Guide to the Solubility of 6-Chloro-2,3-dihydrobenzofuran in Common Organic Solvents for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability of a compound in the pharmaceutical industry. For emerging intermediates like 6-Chloro-2,3-dihydrobenzofuran, a substituted benzofuran derivative of interest in medicinal chemistry, a thorough understanding of its solubility profile is paramount for its application in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in a range of common organic solvents. We will delve into the molecular characteristics that govern its solubility, present a detailed experimental protocol for quantitative solubility determination, and discuss the interpretation of these findings in the context of drug discovery and development.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of its chemical and biological characterization. It dictates the choice of solvents for reaction chemistry, influences the efficiency of crystallization and purification processes, and is a key determinant of a drug's bioavailability. Poor solubility can lead to significant challenges in formulation, requiring advanced and often costly techniques to achieve therapeutic concentrations. For a molecule like this compound, which serves as a building block in the synthesis of more complex pharmaceutical agents, understanding its behavior in various organic solvents is the first step towards its effective utilization.

Physicochemical Properties Influencing Solubility

To understand the solubility profile of this compound, it is essential to consider its key physicochemical properties:

PropertyValue/DescriptionInfluence on Solubility
Molecular Formula C₈H₇ClOThe elemental composition determines the molecular weight and the potential for intermolecular interactions.
Molecular Weight 154.59 g/mol Generally, higher molecular weight can lead to decreased solubility, although this is not a universal rule.
Polarity Moderately polarThe presence of both polar (C-Cl, C-O-C) and non-polar (aromatic and aliphatic rings) regions suggests solubility in a range of solvents with varying polarities.
Hydrogen Bond Donors 0The absence of hydrogen bond donors will limit its solubility in highly polar, protic solvents like water.
Hydrogen Bond Acceptors 1 (the ether oxygen)The presence of a hydrogen bond acceptor can enhance solubility in protic solvents.
Calculated LogP ~2.1-2.7A positive LogP value indicates a preference for a non-polar environment over a polar one, suggesting good solubility in many organic solvents.

Experimental Determination of Solubility: A Standardized Protocol

Given the absence of published quantitative solubility data for this compound, a robust experimental protocol is necessary to generate this critical information. The following section details a standardized method for determining the equilibrium solubility of the compound in various organic solvents. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.[5]

Materials and Equipment
  • This compound (solid, high purity)

  • A range of analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance (readable to 0.01 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 20 mg) into a series of vials.

    • Add a known volume (e.g., 1 mL) of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[5] The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm filter to remove any remaining solid particles.

  • Sample Dilution and Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent used for dissolution or the mobile phase of the HPLC) to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

  • Solubility Calculation:

    • Calculate the solubility of the compound in each solvent using the following formula:

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Expected Solubility Profile

Based on the principle of "like dissolves like" and the physicochemical properties of this compound, the following solubility trends can be anticipated:

  • High Solubility: Expected in moderately polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, which can effectively solvate the molecule through dipole-dipole interactions.

  • Good Solubility: Expected in polar protic solvents like methanol and ethanol, where the ether oxygen can act as a hydrogen bond acceptor.

  • Moderate to Low Solubility: Expected in non-polar aromatic solvents like toluene, where dispersion forces will be the primary mode of interaction.

  • Low to Very Low Solubility: Expected in highly non-polar aliphatic solvents like hexane, due to the significant difference in polarity.

  • Insoluble: Expected in water, due to the compound's inability to form strong hydrogen bonds and its overall hydrophobic character.

Data Presentation and Interpretation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents at 25 °C

SolventPolarity IndexSolubility (mg/mL)Qualitative Classification
Hexane0.1[Experimental Data]Very Slightly Soluble / Insoluble
Toluene2.4[Experimental Data]Sparingly Soluble
Dichloromethane3.1[Experimental Data]Soluble
Ethyl Acetate4.4[Experimental Data]Freely Soluble
Acetone5.1[Experimental Data]Freely Soluble
Isopropanol3.9[Experimental Data]Soluble
Ethanol4.3[Experimental Data]Soluble
Methanol5.1[Experimental Data]Soluble
Water10.2[Experimental Data]Insoluble

Note: The qualitative classification should be based on standard pharmacopeial definitions.

The interpretation of this data is crucial for its practical application. For instance, high solubility in a volatile solvent like dichloromethane or ethyl acetate would make it a good candidate for extraction and purification by column chromatography. Good solubility in solvents like ethanol or isopropanol would be advantageous for crystallization processes.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, this technical guide provides a robust framework for its experimental determination and interpretation. By understanding the underlying physicochemical principles and employing a standardized protocol, researchers and drug development professionals can generate the necessary data to effectively utilize this important chemical intermediate. The anticipated solubility profile suggests that this compound is a versatile compound that is amenable to a variety of common organic solvents, facilitating its use in a wide range of synthetic and pharmaceutical applications.

References

An In-Depth Technical Guide to 6-Chloro-2,3-dihydrobenzofuran: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-2,3-dihydrobenzofuran, a key heterocyclic building block in modern medicinal chemistry. While the specific historical discovery of this compound is not prominently documented in seminal, standalone publications, its significance has emerged through its critical role as an intermediate in the synthesis of complex pharmaceutical agents. This guide will delve into its chemical properties, established and theoretical synthetic pathways, spectroscopic characterization, and its notable application in the synthesis of the atypical antipsychotic, asenapine.

Introduction: The Emergence of a Key Synthetic Intermediate

This compound, also known as 6-chlorocoumaran, belongs to the dihydrobenzofuran class of heterocyclic compounds. The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic bioactive molecules. The introduction of a chlorine atom at the 6-position significantly influences the molecule's electronic properties and provides a handle for further chemical modifications, making it a valuable synthon for targeted drug design. Its primary importance in the scientific literature is linked to its function as a crucial precursor in the industrial synthesis of asenapine, a potent antagonist of multiple neurotransmitter receptors used in the treatment of schizophrenia and bipolar disorder.

Chemical Properties and Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for quality control.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇ClO[1][2]
Molecular Weight 154.59 g/mol [1][2]
CAS Number 289058-21-5[1][2]
Appearance Likely a solid or oil (based on related compounds)N/A
Spectroscopic Data

¹H and ¹³C NMR Spectroscopy: The expected proton and carbon NMR chemical shifts can be predicted based on the analysis of similar dihydrobenzofuran structures. For instance, a related derivative, 1-(this compound-3-yl)-N-morpholinomethanesulfonamide, has been characterized, and its spectral data can serve as a valuable reference.

Mass Spectrometry: The mass spectrum of the closely related 6-chloro-2-ethenyl-2,3-dihydrobenzofuran shows a characteristic isotopic pattern for a chlorine-containing compound, which would also be expected for this compound. The molecular ion peak (M+) would appear at m/z 154, with a significant M+2 peak at m/z 156 in an approximate 3:1 ratio.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorptions for the aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, C-O-C stretching of the dihydrofuran ring, and C-Cl stretching in the fingerprint region.

Synthesis of this compound: Established and Plausible Routes

The synthesis of this compound is not extensively detailed in dedicated research articles but can be inferred from patent literature concerning the synthesis of asenapine. The most plausible synthetic strategies involve the formation of the dihydrofuran ring through intramolecular cyclization.

Intramolecular Cyclization of a Phenoxyethanol Derivative

A common and industrially viable method for constructing the dihydrobenzofuran core is the acid-catalyzed intramolecular cyclization of a 2-phenoxyethanol derivative.

Workflow Diagram: Synthesis via Intramolecular Cyclization

cluster_0 Step 1: Etherification cluster_1 Step 2: Intramolecular Cyclization 4-Chlorophenol 4-Chlorophenol Etherification Williamson Ether Synthesis 4-Chlorophenol->Etherification 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Etherification Base Base (e.g., NaOH) Base->Etherification Intermediate_1 2-(4-Chlorophenoxy)ethanol Etherification->Intermediate_1 Cyclization Friedel-Crafts type Cyclization Intermediate_1->Cyclization Acid_Catalyst Acid Catalyst (e.g., PPA, H₂SO₄) Acid_Catalyst->Cyclization Product This compound Cyclization->Product caption Figure 1. Plausible two-step synthesis of this compound.

Caption: Figure 1. Plausible two-step synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of 2-(4-Chlorophenoxy)ethanol. To a solution of 4-chlorophenol in a suitable solvent (e.g., ethanol or DMF), add a strong base such as sodium hydroxide or potassium carbonate. To this solution, add 2-chloroethanol and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is worked up by extraction and purified to yield 2-(4-chlorophenoxy)ethanol.

  • Step 2: Cyclization to this compound. The intermediate, 2-(4-chlorophenoxy)ethanol, is treated with a strong acid catalyst such as polyphosphoric acid (PPA) or concentrated sulfuric acid at an elevated temperature. The acid promotes an intramolecular electrophilic aromatic substitution to form the dihydrofuran ring. The product, this compound, is then isolated and purified.

Alternative Synthetic Routes

Other potential synthetic routes include the intramolecular cyclization of 4-chloro-2-allylphenol or the reduction of 6-chlorobenzofuran. The choice of synthetic route in an industrial setting is often dictated by factors such as cost of starting materials, reaction efficiency, and safety.

Application in Drug Development: The Asenapine Case Study

The primary documented application of this compound is as a key starting material in the multi-step synthesis of the atypical antipsychotic drug, asenapine.[3][4] Asenapine's complex polycyclic structure is assembled through a convergent synthesis, where the this compound moiety forms a significant part of the final molecule's core.

Logical Relationship: Role in Asenapine Synthesis

Start This compound Step1 Functionalization (e.g., Friedel-Crafts Acylation) Start->Step1 Intermediate Functionalized Dihydrobenzofuran Intermediate Step1->Intermediate Step2 Multi-step Elaboration and Ring Formation Intermediate->Step2 Asenapine Asenapine Step2->Asenapine caption Figure 2. Simplified schematic of the role of this compound in asenapine synthesis.

Caption: Figure 2. Simplified schematic of the role of this compound in asenapine synthesis.

The synthesis of asenapine from this compound involves a series of complex chemical transformations, including electrophilic aromatic substitution to introduce further functionality onto the benzene ring, followed by the construction of the additional fused rings that constitute the final drug molecule. The presence of the chlorine atom in the starting material is crucial, as it ultimately resides in the final structure of asenapine, contributing to its pharmacological profile.

Conclusion and Future Outlook

This compound serves as a prime example of a chemical building block whose importance is defined by its application. While its individual discovery is not a landmark event in chemical history, its role as a key intermediate in the synthesis of a commercially successful pharmaceutical agent underscores its significance. Future research may focus on developing more efficient and greener synthetic routes to this intermediate. Furthermore, the inherent reactivity of the this compound scaffold may be exploited for the synthesis of novel derivatives with potential applications in other areas of medicinal chemistry, beyond its current role in the synthesis of asenapine. As drug discovery continues to evolve, the demand for such versatile and functionalized heterocyclic intermediates is likely to grow.

References

Unlocking the Potential of a Privileged Scaffold: A Technical Guide to Future Research on 6-Chloro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,3-Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran framework is recognized in medicinal chemistry as a "privileged structure."[1] This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thus serving as a rich foundation for drug discovery.[1] These scaffolds are prevalent in a wide array of natural products and synthetic compounds that exhibit potent biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3][4] The incorporation of a halogen, such as chlorine at the 6-position, can significantly modulate a molecule's physicochemical properties—influencing its lipophilicity, metabolic stability, and binding interactions. This strategic halogenation makes 6-Chloro-2,3-dihydrobenzofuran (CAS No: 289058-21-5) a particularly compelling starting point for developing novel therapeutics and functional molecules.[5][6]

This guide provides a comprehensive overview of potential research and development pathways for this compound. It is intended for researchers, medicinal chemists, and drug development professionals, offering a technical framework for synthetic diversification, biological screening, and the exploration of new therapeutic applications.

Section 1: Synthetic Diversification and Library Development

The value of this compound lies in its potential as a versatile building block. The aromatic ring and the dihydrofuran moiety offer multiple sites for functionalization. The primary research objective is to create a diverse chemical library to explore the structure-activity relationship (SAR) across various biological targets.

Key Functionalization Strategies

The primary avenues for derivatization involve electrophilic aromatic substitution on the benzene ring and reactions targeting the dihydrofuran portion. The chlorine atom itself can also be a handle for cross-coupling reactions, although this is often more challenging than on an open aromatic system.

  • Aromatic C-H Functionalization: Modern synthetic methods allow for direct functionalization of the aromatic C-H bonds at positions 4, 5, and 7. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can introduce aryl, vinyl, or alkynyl groups. Nitration or halogenation can introduce handles for further chemistry.

  • Friedel-Crafts Acylation/Alkylation: The benzene ring can be acylated, typically at the C-4 or C-7 position, to introduce ketone functionalities. These ketones are versatile intermediates for further elaboration into more complex side chains.

  • Modification of the Dihydrofuran Ring: While the saturated nature of the dihydrofuran ring makes it less reactive than the aromatic portion, chemistry at the C-2 and C-3 positions can be explored, though this may require more specialized synthetic routes developed for the general dihydrobenzofuran scaffold.[7][8]

A proposed workflow for generating a focused library is outlined below.

G cluster_0 Core Scaffold cluster_1 Primary Functionalization cluster_2 Secondary Elaboration cluster_3 Final Compound Libraries Start This compound A Friedel-Crafts Acylation (e.g., at C4/C7) Start->A Reaction B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki at C4/C7) Start->B Reaction C Nitration (e.g., at C7) Start->C Reaction A1 Ketone Reduction /Grignard Addition A->A1 B1 Amide Coupling with Diverse Amines B->B1 C1 Nitro Group Reduction to Amine C->C1 Lib1 Library 1: Alcohol & Alkyl Derivatives A1->Lib1 Lib2 Library 2: Biaryl Amide Derivatives B1->Lib2 C2 Amine Acylation/ Sulfonylation C1->C2 Lib3 Library 3: Amide/Sulfonamide Library C2->Lib3

Caption: Synthetic workflow for library generation from the core scaffold.

Section 2: Potential Therapeutic Research Areas

Based on the established activities of the broader benzofuran and dihydrobenzofuran classes, several high-potential research avenues can be prioritized for derivatives of this compound.[4]

Anticancer Drug Discovery

The benzofuran scaffold is a component of numerous compounds with anticancer properties.[9][10] Research indicates that derivatives can act through various mechanisms, including the inhibition of tubulin polymerization, VEGFR-2, and histone lysine-specific demethylase 1 (LSD1).[9] Fluorinated and other halogenated derivatives have shown particularly promising anticancer effects.[2]

Proposed Research Directive:

  • Target Identification: Focus on kinase inhibition (e.g., VEGFR-2, EGFR, BRAF) and epigenetic targets (e.g., LSD1, HDACs).

  • Library Screening: Screen the newly synthesized library of this compound derivatives against a panel of cancer cell lines (e.g., colorectal, lung, breast).

  • Mechanism of Action Studies: For active compounds, perform mechanistic studies such as kinase inhibition assays, cell cycle analysis, and apoptosis assays (e.g., TUNEL assay).[2]

Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol describes a common method to assess the inhibitory potential of test compounds against a specific kinase.

Objective: To determine the IC₅₀ value of synthesized this compound derivatives against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme.

  • Kinase substrate (e.g., a synthetic peptide).

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer.

  • Test compounds dissolved in DMSO.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • 384-well white assay plates.

  • Plate reader capable of luminescence detection.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 1 nM.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of kinase buffer containing the VEGFR-2 enzyme.

  • Inhibitor Addition: Add 0.5 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells. Incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add 2 µL of a solution containing the kinase substrate and ATP to start the reaction. Incubate for 1 hour at room temperature.

  • Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Trustworthiness Check: The protocol includes positive (no inhibitor) and negative (no enzyme) controls. The use of a standardized commercial kit like ADP-Glo™ ensures validated reagents and a robust, reproducible readout.

Anti-Inflammatory Agents

Dihydrobenzofuran derivatives have been identified as potent anti-inflammatory agents.[2] Some compounds inhibit nitric oxide (NO) production in macrophages, a key process in the inflammatory response.[11][12] Furthermore, the scaffold has been used to design inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a critical enzyme in the production of pro-inflammatory prostaglandin E2.[1]

Proposed Research Directive:

  • Primary Screen: Evaluate the library for inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Target-Based Screening: For active compounds, test for direct inhibition of mPGES-1 and cyclooxygenase (COX-1/COX-2) enzymes to determine selectivity.

  • In Vivo Models: Test the most promising candidates in an in vivo model of inflammation, such as the carrageenan-induced paw edema model in rodents.

Agrochemical Development

The benzofuran core is present in various agrochemicals.[13] The development of novel herbicides, fungicides, or insecticides is a viable research direction. Chirality often plays a crucial role in the efficacy of agrochemicals, and asymmetric synthesis of potent enantiomers could be a long-term goal.[14]

Proposed Research Directive:

  • Fungicidal Screening: Test derivatives against a panel of common plant pathogenic fungi (e.g., Fusarium oxysporum, Colletotrichum musae).[12]

  • Herbicidal Screening: Evaluate compounds for pre- and post-emergent herbicidal activity against model plant species. A potential target could be protoporphyrinogen-IX-oxidase (PPO), a known target for many herbicides.[14]

  • Insecticidal Screening: Assess activity against common agricultural pests.

Section 3: Physicochemical and Structural Data

A thorough characterization of the core scaffold and its key derivatives is essential for any research program.

PropertyDataSource
Compound Name This compoundN/A
CAS Number 289058-21-5[5][6]
Molecular Formula C₈H₇ClO[5]
Molecular Weight 154.59 g/mol [6]
Appearance (Predicted) Colorless to light yellow liquid or solidGeneral Chemical Knowledge
Solubility (Predicted) Soluble in common organic solvents (DMSO, DCM, MeOH)General Chemical Knowledge

Conclusion and Future Outlook

This compound is a high-value starting material poised for extensive exploration. Its privileged structural core, combined with the strategic placement of a chlorine atom, provides a robust platform for the generation of novel, bioactive compounds. The most promising immediate research areas are in the development of new anticancer and anti-inflammatory agents, where related scaffolds have already demonstrated significant potential. A systematic approach, beginning with the synthesis of a diverse chemical library followed by targeted biological screening, is the most effective strategy to unlock the full therapeutic potential of this versatile molecule. The methodologies and research directives outlined in this guide provide a foundational framework for initiating such a program.

References

literature review of 6-Chloro-2,3-dihydrobenzofuran and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-2,3-dihydrobenzofuran and its Analogs for Drug Discovery Professionals

Authored by a Senior Application Scientist

Introduction: The Privileged Scaffold of 2,3-Dihydrobenzofuran

The 2,3-dihydrobenzofuran framework, a heterocyclic motif consisting of a fused benzene and dihydrofuran ring, is a cornerstone in medicinal chemistry.[1] This structure is not merely a synthetic curiosity but is prevalent in a vast array of biologically active natural products, including alkaloids, neolignans, and isoflavonoids.[2] Compounds containing this core structure exhibit a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, anti-HIV, and hepatoprotective properties.[1][2] Its structural rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal "privileged structure" for designing novel therapeutic agents that can interact with a variety of biological targets.[3] This guide focuses on a specific, synthetically important subclass: this compound and its analogs, exploring their synthesis, biological significance, and potential in modern drug development.

The Strategic Role of the 6-Chloro Substituent

In drug design, the introduction of a halogen atom, such as chlorine, is a common strategy to modulate a molecule's physicochemical and pharmacokinetic properties. The chlorine atom at the 6-position of the 2,3-dihydrobenzofuran ring is no exception. Its primary influences include:

  • Enhanced Lipophilicity : The chloro group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Metabolic Stability : The carbon-chlorine bond is strong and can block positions susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life in the body.

  • Altered Electronic Properties : As an electron-withdrawing group, chlorine can influence the acidity or basicity of nearby functional groups and modify the electronic nature of the aromatic ring, potentially enhancing binding interactions with biological targets.

  • Specific Binding Interactions : The chlorine atom can participate in specific halogen bonding interactions with protein targets, contributing to higher binding affinity and selectivity.

Studies have shown that the presence of a chlorine atom, often in combination with other substituents, can lead to very powerful anti-inflammatory agents.[4]

Synthetic Strategies for 2,3-Dihydrobenzofuran Analogs

The synthesis of the 2,3-dihydrobenzofuran core has been a subject of intense research, leading to a variety of efficient and novel methodologies. Transition metal catalysis, in particular, has provided powerful tools for constructing this heterocyclic system.[1]

Key Synthetic Approaches
  • Transition Metal-Catalyzed Cyclizations : Modern organic synthesis heavily relies on catalysts featuring metals like palladium (Pd), rhodium (Rh), copper (Cu), and iridium (Ir).[1] These methods often involve intramolecular C-H activation, cyclization, or annulation reactions, providing high yields and, in many cases, excellent enantioselectivity.[1][5] For instance, Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a [3 + 2] annulation with dienes is an effective way to construct the dihydrobenzofuran skeleton.[5]

  • Palladium-Catalyzed Intramolecular Coupling : A notable method involves the palladium-catalyzed intramolecular coupling of C(sp³)–H and C(sp²)–H bonds.[1] This approach uses alkyl phenyl ethers as starting materials to furnish the desired dihydrobenzofuran derivatives in moderate to excellent yields.[1]

  • One-Pot Oxidation/Cyclization : Efficient one-pot procedures have been developed, such as the reaction between para-aminophenol derivatives and an azadiene, to synthesize 5-substituted 2,3-dihydrobenzofurans.[6]

Illustrative Synthetic Workflow

The following diagram outlines a generalized, modern approach to synthesizing substituted 2,3-dihydrobenzofurans, highlighting the versatility of transition metal catalysis.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product cluster_modification Further Functionalization A Substituted Phenol (e.g., 4-chlorophenol) D [3+2] Annulation / C-H Activation / Heck Reaction A->D B Alkene / Alkyne / Diene B->D C Transition Metal Catalyst (e.g., Pd, Rh, Cu) C->D Catalyzes E This compound Scaffold D->E F Introduction of additional substituents (e.g., at C2, C3, C5) E->F G Diverse Analogs F->G

Caption: Generalized workflow for the synthesis of this compound analogs.

Detailed Experimental Protocol: Synthesis of 2-(((4-Chlorophenyl)selanyl)methyl)-2,3-dihydrobenzofuran

This protocol is adapted from a visible-light-mediated synthesis, which represents a sustainable and efficient approach.[7]

Materials:

  • 2-Allylphenol

  • (4-Chlorophenyl)selanyl chloride

  • Eosin Y (photocatalyst)

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (MeCN)

  • Blue LED light source

Procedure:

  • To a 10 mL oven-dried Schlenk tube, add 2-allylphenol (0.2 mmol, 1.0 equiv.), (4-chlorophenyl)selanyl chloride (0.3 mmol, 1.5 equiv.), and Eosin Y (1 mol%).

  • Seal the tube and evacuate and backfill with an inert atmosphere (e.g., Nitrogen or Argon) three times.

  • Add anhydrous acetonitrile (2.0 mL) and DIPEA (0.4 mmol, 2.0 equiv.) via syringe.

  • Place the reaction mixture approximately 5 cm from a blue LED light source and stir at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product, 2-(((4-chlorophenyl)selanyl)methyl)-2,3-dihydrobenzofuran.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected yield is typically high (e.g., 95%).[7]

Pharmacological Activities and Structure-Activity Relationships (SAR)

Analogs of this compound have been investigated for a range of therapeutic applications, with anti-inflammatory and anticancer activities being particularly prominent.[4][8]

Anti-inflammatory Activity

The 2,3-dihydrobenzofuran scaffold is a promising platform for developing novel anti-inflammatory agents.[4] Some derivatives function as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[3]

A noteworthy example is 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one , which proved to be a highly potent anti-inflammatory agent.[4] In preclinical models, it was more powerful than the widely used NSAID diclofenac in inhibiting acute inflammation and prostaglandin synthesis.[4] This highlights a key SAR insight:

  • Substitution at positions 5 and 6 is critical. Compounds with an alkyl or aryl group at the 6-position and an additional substituent, particularly chlorine, at the 5-position, exhibit very powerful anti-inflammatory effects.[4]

Anticancer Activity

Chronic inflammation is closely linked to tumorigenesis, making compounds with dual anti-inflammatory and anticancer effects highly desirable.[8] Fluorinated and chlorinated benzofuran and dihydrobenzofuran derivatives have shown promise in this area.[8]

  • Mechanism of Action : These compounds can suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[8] In cancer cell lines, such as human colorectal adenocarcinoma (HCT116), they can inhibit proliferation and induce apoptosis, marked by the cleavage of PARP-1 and inhibition of the antiapoptotic protein Bcl-2.[8]

  • SAR Insights : The biological effects of benzofuran derivatives are often enhanced by the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups in addition to chlorine.[8]

Other Biological Activities
  • Antimicrobial : Certain benzofuran derivatives have demonstrated moderate antibacterial and potent antifungal activities.[9]

  • PPARα Agonists : Novel 2,3-dihydrobenzofuran-2-carboxylic acids have been identified as highly potent and subtype-selective Peroxisome Proliferator-Activated Receptor α (PPARα) agonists, showing excellent cholesterol- and triglyceride-lowering activity in animal models.[10]

Summary of Structure-Activity Relationships

The following diagram illustrates the key structural features of the 2,3-dihydrobenzofuran scaffold that can be modulated to tune biological activity.

SAR cluster_nodes img R6 Position 6 (R6): - Chloro group enhances lipophilicity and metabolic stability. - Cyclohexyl group potent for anti-inflammatory activity. R5 Position 5 (R5): - Chlorine here is critical for potent anti-inflammatory effects. R2 Position 2 (R2): - Carboxylic acid group key for PPARα agonism. R3 Position 3 (R3): - Site for introducing chirality.

Caption: Key structure-activity relationship sites on the 2,3-dihydrobenzofuran core.

Data Summary: Biological Activities of Dihydrobenzofuran Analogs
Compound Class/ExampleKey SubstituentsBiological ActivityTarget/MechanismReference
5-Chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one5-Cl, 6-CyclohexylPotent Anti-inflammatoryProstaglandin Synthesis Inhibition[4]
Fluorinated/Brominated DihydrobenzofuransF, Br, OH, COOHAnti-inflammatory, AnticancerCOX-2/NOS2 Inhibition, Apoptosis Induction[8]
2,3-Dihydrobenzofuran-2-carboxylic Acids2-COOHHypolipidemicPPARα Agonism[10]
General Dihydrobenzofuran DerivativesVariedAntifungal, AntibacterialNot specified[9]
Substituted DihydrobenzofuransVariedmPGES-1 InhibitionmPGES-1 Enzyme[3]
Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol is based on measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common method for screening anti-inflammatory compounds.[9]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound analogs) dissolved in DMSO

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding : Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment : Remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known NOS inhibitor).

  • Stimulation : After 1 hour of pre-treatment with the compounds, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation : Incubate the plate for another 24 hours.

  • Nitrite Measurement :

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Data Acquisition : Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite (a stable product of NO) is proportional to the absorbance.

  • Analysis : Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the NO production.

Conclusion and Future Perspectives

This compound and its analogs represent a versatile and highly valuable class of compounds in medicinal chemistry. The strategic placement of the chlorine atom provides a powerful lever to enhance drug-like properties, leading to potent molecules with diverse biological activities, particularly in the realms of anti-inflammatory and anticancer therapies. The continuous development of novel synthetic methodologies, especially those employing transition-metal catalysis, ensures that a wide chemical space around this scaffold can be explored efficiently.

Future research should focus on:

  • Target Identification : Elucidating the specific molecular targets for many of these bioactive compounds to better understand their mechanisms of action.

  • Enantioselective Synthesis : Developing more robust and scalable methods for the asymmetric synthesis of chiral dihydrobenzofurans to investigate the stereochemical requirements for biological activity.

  • Expansion of Analogs : Systematically exploring the structure-activity relationships by synthesizing libraries of analogs with diverse substitutions at all available positions of the dihydrobenzofuran core.

  • Preclinical Development : Advancing the most promising leads through further preclinical evaluation, including in vivo efficacy, pharmacokinetics, and toxicology studies.

The 2,3-dihydrobenzofuran scaffold, particularly when decorated with a strategic chlorine atom, will undoubtedly continue to be a fruitful starting point for the discovery of next-generation therapeutics.

References

Methodological & Application

Catalytic Pathways to 6-Chloro-2,3-dihydrobenzofuran: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif present in a vast array of natural products and pharmacologically active molecules.[1] Its rigid, planar structure provides a valuable framework for the design of therapeutic agents across diverse disease areas. The targeted introduction of substituents, such as a chlorine atom at the 6-position, allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity and metabolic stability, which are critical parameters in drug development. 6-Chloro-2,3-dihydrobenzofuran, in particular, serves as a key intermediate in the synthesis of more complex pharmaceutical candidates. This application note provides a comprehensive overview of modern catalytic methods for the synthesis of this compound, with a focus on transition metal-catalyzed intramolecular cyclization strategies. Detailed, field-proven protocols are presented to guide researchers in the efficient and reliable preparation of this valuable building block.

Strategic Approaches to the 2,3-Dihydrobenzofuran Core

The construction of the 2,3-dihydrobenzofuran ring system can be achieved through various synthetic strategies, broadly categorized by the key bond formation step.[1] Transition metal catalysis has emerged as a powerful tool in this endeavor, offering mild reaction conditions, high functional group tolerance, and excellent control over selectivity.[2] Among the most effective approaches for the synthesis of 2,3-disubstituted dihydrobenzofurans is the intramolecular cyclization of 2-allylphenol precursors. This strategy is particularly attractive due to the ready availability of the starting materials and the atom-economical nature of the transformation.

A variety of transition metals, including palladium, rhodium, and gold, have been successfully employed to catalyze this key cyclization step.[2][3][4] These methods often proceed through distinct mechanistic pathways, such as C-H activation, carboalkoxylation, or oxidative cyclization, each offering unique advantages in terms of substrate scope and reaction conditions.

Featured Catalytic Method: Palladium-Catalyzed Intramolecular Carboalkoxylation

This application note will focus on a robust and versatile palladium-catalyzed intramolecular carboalkoxylation of a 2-allylphenol derivative for the synthesis of this compound. This method, adapted from established procedures for related structures, provides a reliable and scalable route to the target compound.[4]

The overall synthetic strategy involves two key stages:

  • Synthesis of the Precursor: Preparation of 4-chloro-2-allylphenol from commercially available 4-chlorophenol.

  • Palladium-Catalyzed Cyclization: Intramolecular carboalkoxylation of 4-chloro-2-allylphenol to yield this compound.

The causality behind this experimental design lies in the strategic installation of an allyl group ortho to the phenolic hydroxyl group. This sets the stage for a palladium-catalyzed cascade that involves coordination of the palladium catalyst to the alkene, subsequent nucleophilic attack by the phenoxide, and reductive elimination to furnish the desired dihydrobenzofuran ring.

Experimental Protocols

Part 1: Synthesis of 4-chloro-2-allylphenol (Precursor)

This protocol outlines the synthesis of the key precursor, 4-chloro-2-allylphenol, via a Claisen rearrangement of the corresponding allyl ether. For a more direct, albeit potentially lower-yielding approach, direct allylation of 4-chlorophenol can be explored.

Materials and Reagents:

  • 4-chlorophenol

  • Allyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • N,N-Dimethylaniline (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (HPLC grade)

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Apparatus for column chromatography

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Protocol:

  • Allylation of 4-chlorophenol:

    • To a solution of 4-chlorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude allyl 4-chlorophenyl ether.

  • Claisen Rearrangement:

    • In a clean, dry round-bottom flask, place the crude allyl 4-chlorophenyl ether.

    • Add anhydrous N,N-dimethylaniline as a high-boiling solvent.

    • Heat the mixture to 180-200 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Maintain this temperature for 3-5 hours, monitoring the rearrangement by TLC.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with toluene and wash with 1 M hydrochloric acid to remove the N,N-dimethylaniline.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 4-chloro-2-allylphenol.

Part 2: Palladium-Catalyzed Synthesis of this compound

This protocol details the intramolecular carboalkoxylation of 4-chloro-2-allylphenol using a palladium catalyst.

Materials and Reagents:

  • 4-chloro-2-allylphenol (from Part 1)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (anhydrous)

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (HPLC grade)

Instrumentation:

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Apparatus for column chromatography

  • NMR spectrometer

  • Mass spectrometer

  • Gas chromatograph-mass spectrometer (GC-MS)

Step-by-Step Protocol:

  • Reaction Setup:

    • To a Schlenk flask or sealed reaction tube under an inert atmosphere, add palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%).

    • Add anhydrous toluene and stir for 10 minutes to allow for catalyst pre-formation.

    • Add 4-chloro-2-allylphenol (1.0 eq) and sodium carbonate (2.0 eq).

    • Add anhydrous acetonitrile as the solvent.

  • Reaction Execution:

    • Seal the reaction vessel and heat the mixture to 80-100 °C.

    • Stir the reaction vigorously for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected spectroscopic data should be consistent with the structure of this compound.

Mechanistic Insights: The Catalytic Cycle

The palladium-catalyzed intramolecular carboalkoxylation of 4-chloro-2-allylphenol is believed to proceed through the following catalytic cycle:

Catalytic Cycle Pd(0)L_n Pd(0)L_n Pd(II)_Intermediate Ar-Pd(II)-X Intermediate Pd(0)L_n->Pd(II)_Intermediate Ar-X Oxidative_Addition Oxidative Addition Alkene_Complex Alkene-Pd(II) Complex Pd(II)_Intermediate->Alkene_Complex Precursor Coordination Alkene Coordination Cyclized_Intermediate Cyclized Pd(II) Intermediate Alkene_Complex->Cyclized_Intermediate Base Intramolecular_Oxypalladation Intramolecular Oxypalladation Cyclized_Intermediate->Pd(0)L_n Product 6-Chloro-2,3- dihydrobenzofuran Cyclized_Intermediate->Product Reductive_Elimination Reductive Elimination Precursor 4-chloro-2-allylphenol

Caption: Proposed catalytic cycle for the palladium-catalyzed synthesis of this compound.

The cycle is initiated by the oxidative addition of an aryl halide (or triflate, in related systems) to a Pd(0) complex. However, in this specific protocol starting from the phenol, the mechanism likely involves coordination of the Pd(II) catalyst to the alkene, followed by an intramolecular nucleophilic attack of the phenoxide (formed in the presence of a base) onto the coordinated alkene. The resulting palladacycle then undergoes reductive elimination to afford the 2,3-dihydrobenzofuran product and regenerate the active palladium catalyst.[4]

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound.

ParameterValueReference
Precursor Synthesis
Starting Material4-chlorophenol[5]
Key TransformationClaisen Rearrangement[5]
Typical Yield60-80%Estimated
Catalytic Cyclization
CatalystPd(OAc)₂ / PPh₃[4]
Catalyst Loading5 mol% Pd(OAc)₂[4]
BaseNa₂CO₃
SolventAcetonitrile/Toluene
Temperature80-100 °C
Reaction Time12-24 hours
Typical Yield70-90%Estimated

Conclusion

This application note provides a detailed guide to the catalytic synthesis of this compound, a key building block in medicinal chemistry. The featured palladium-catalyzed intramolecular carboalkoxylation protocol offers a reliable and efficient route to this target molecule. The provided step-by-step procedures, coupled with mechanistic insights, are intended to empower researchers in the successful synthesis and future application of this important heterocyclic compound. The principles and techniques described herein are broadly applicable to the synthesis of other substituted 2,3-dihydrobenzofurans, highlighting the versatility of transition metal catalysis in modern organic synthesis.

References

Application Notes and Protocols for the Purification of 6-Chloro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Purity in 6-Chloro-2,3-dihydrobenzofuran Applications

This compound is a key heterocyclic building block in the synthesis of a wide range of biologically active molecules and functional materials. Its rigid dihydrobenzofuran core is a prevalent scaffold in numerous natural products and pharmaceutical agents, contributing to their specific three-dimensional conformations and interactions with biological targets.[1][2][3] The presence of the chlorine atom at the 6-position offers a valuable site for further chemical modification, making it a versatile intermediate in drug discovery and development.

The efficacy, safety, and reproducibility of any downstream application hinge on the purity of the starting materials. Impurities, which can arise from the manufacturing process or degradation, can lead to unwanted side reactions, decreased yields, and potentially toxic byproducts in the final products.[4] Therefore, robust and efficient purification of this compound is not merely a procedural step but a critical determinant of experimental success and the quality of the final compound.

This guide provides detailed protocols for three common and effective purification techniques for this compound: flash column chromatography, recrystallization, and vacuum distillation. The choice of method will depend on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

Safety First: Handling this compound

Before commencing any purification procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound may be harmful if swallowed, cause skin irritation, and result in serious eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][6]

I. Flash Column Chromatography: The Workhorse of Purification

Flash column chromatography is a rapid and efficient method for purifying compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. It is particularly useful for separating the target compound from impurities with different polarities.

Scientific Principle

The separation in flash column chromatography is based on the principle of partitioning. The crude sample is loaded onto a column packed with a solid adsorbent (stationary phase), typically silica gel. A solvent or a mixture of solvents (mobile phase) is then passed through the column under pressure. Compounds in the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. Less polar compounds generally have a weaker interaction with the polar silica gel and elute faster, while more polar compounds interact more strongly and elute later.

Protocol for Flash Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude this compound.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)[7]

  • Solvents: Heptane (or Hexane) and Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Flash chromatography system (optional, but recommended for higher resolution and speed)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

  • Step 1: TLC Analysis of the Crude Mixture.

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of heptane and ethyl acetate (e.g., 9:1 v/v).

    • Visualize the separated spots under a UV lamp. The goal is to find a solvent system that gives a good separation between the desired product and its impurities, with the product having an Rf value of approximately 0.3-0.4.

  • Step 2: Column Packing.

    • Prepare a slurry of silica gel in heptane.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Step 3: Sample Loading.

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then evaporating the solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Step 4: Elution.

    • Begin eluting the column with the chosen mobile phase (e.g., 95:5 heptane:ethyl acetate).

    • Apply gentle pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in separate tubes.

  • Step 5: Monitoring the Separation.

    • Periodically analyze the collected fractions by TLC to determine which fractions contain the pure product.

    • Combine the pure fractions.

  • Step 6: Solvent Removal.

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualization of the Workflow

flash_chromatography_workflow cluster_prep Preparation cluster_separation Separation cluster_final Final Steps tlc TLC Analysis of Crude packing Pack Column with Silica Gel tlc->packing loading Load Sample packing->loading elution Elute with Solvent Gradient loading->elution collection Collect Fractions elution->collection monitoring Monitor Fractions by TLC collection->monitoring pooling Combine Pure Fractions monitoring->pooling Identify Pure Fractions evaporation Evaporate Solvent pooling->evaporation product Pure Product evaporation->product

Caption: Workflow for Flash Column Chromatography.

II. Recrystallization: Leveraging Solubility Differences

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.

Scientific Principle

The principle behind recrystallization is that the solubility of most solids in a solvent increases with temperature. In an ideal recrystallization, the crude solid is dissolved in a minimum amount of a hot solvent in which the desired compound is highly soluble, but the impurities are either insoluble or sparingly soluble. Upon cooling, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.

Protocol for Recrystallization

1. Materials and Equipment:

  • Crude solid this compound

  • A selection of potential recrystallization solvents (e.g., hexane, acetone, ethanol, toluene, and mixtures thereof)[8][9][10]

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

2. Procedure:

  • Step 1: Solvent Selection.

    • Place a small amount of the crude solid in several test tubes.

    • Add a few drops of a different solvent to each test tube.

    • Observe the solubility at room temperature. An ideal solvent should not dissolve the compound at room temperature.

    • Gently heat the test tubes. A good solvent will dissolve the compound when hot.

    • Allow the solutions to cool to room temperature and then in an ice bath. The formation of crystals upon cooling indicates a suitable solvent.

    • Common solvent pairs to test include hexane/acetone and hexane/ethyl acetate.[9]

  • Step 2: Dissolution.

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding excess solvent.

  • Step 3: Hot Filtration (if necessary).

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Step 4: Crystallization.

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Step 5: Crystal Collection.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Step 6: Drying.

    • Dry the crystals in a vacuum oven at a temperature below the compound's melting point.

Visualization of the Workflow

recrystallization_workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_recovery Recovery solvent_selection Select Solvent dissolution Dissolve Crude in Hot Solvent solvent_selection->dissolution cooling Slow Cooling dissolution->cooling ice_bath Ice Bath Cooling cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent filtration->washing drying Dry Crystals washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Workflow for Recrystallization.

III. Vacuum Distillation: For Thermally Stable Liquids

Vacuum distillation is used to purify liquids that have high boiling points or are thermally sensitive and would decompose at their atmospheric boiling point. By reducing the pressure, the boiling point of the liquid is lowered.

Scientific Principle

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. By reducing the pressure in the distillation apparatus, the liquid will boil at a lower temperature. This allows for the separation of liquids with high boiling points from non-volatile impurities without thermal degradation.

Protocol for Vacuum Distillation

1. Materials and Equipment:

  • Crude liquid this compound

  • Round-bottom flask

  • Distillation head with a condenser

  • Receiving flask

  • Thermometer

  • Vacuum pump with a pressure gauge

  • Heating mantle

  • Stir bar or boiling chips

2. Procedure:

  • Step 1: Apparatus Setup.

    • Assemble the distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed with vacuum grease.

    • Place the crude liquid and a stir bar or boiling chips in the round-bottom flask.

  • Step 2: Evacuation.

    • Turn on the cooling water to the condenser.

    • Slowly and carefully apply the vacuum to the system.

  • Step 3: Heating.

    • Once the desired pressure is reached, begin heating the distillation flask gently with the heating mantle.

  • Step 4: Distillation.

    • Observe the temperature at the distillation head. The temperature should rise as the vapor of the compound reaches the thermometer bulb and then stabilize at the boiling point of the compound at that pressure.

    • Collect the fraction that distills over at a constant temperature.

  • Step 5: Completion.

    • Once the distillation is complete, turn off the heating and allow the system to cool to room temperature before slowly releasing the vacuum.

Visualization of the Workflow

vacuum_distillation_setup cluster_setup Vacuum Distillation Setup heating_mantle Heating Mantle distilling_flask Distilling Flask (Crude Liquid) distillation_head Distillation Head (with Thermometer) distilling_flask->distillation_head condenser Condenser distillation_head->condenser Thermometer Thermometer distillation_head->Thermometer receiving_flask Receiving Flask condenser->receiving_flask vacuum_source To Vacuum Source condenser->vacuum_source Vacuum Line

Caption: Setup for Vacuum Distillation.

Summary and Comparison of Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
Flash Column Chromatography Differential AdsorptionHigh resolution, applicable to a wide range of compounds, scalable.Can be time-consuming, requires larger volumes of solvent, potential for sample loss on the column.Separating complex mixtures with components of varying polarities.
Recrystallization Differential SolubilityCan yield very pure product, relatively simple and inexpensive, scalable.Finding a suitable solvent can be challenging, potential for significant product loss in the mother liquor, not effective for all compounds (e.g., oils).Purifying solid compounds from small amounts of impurities.
Vacuum Distillation Difference in Boiling Points under Reduced PressureEffective for purifying high-boiling point liquids, prevents thermal decomposition.Not suitable for thermally unstable compounds even under vacuum, requires specialized equipment, less effective for separating compounds with close boiling points.Purifying thermally stable, high-boiling point liquids from non-volatile impurities.

Conclusion

The selection of the most appropriate purification technique for this compound is a critical decision that will impact the quality and yield of the final product. A preliminary analysis of the crude material by methods such as TLC or GC-MS can provide valuable information about the impurity profile and guide the choice of purification strategy. For complex mixtures, a combination of techniques, such as an initial distillation followed by column chromatography, may be necessary to achieve the desired level of purity. By carefully following these detailed protocols and adhering to all safety precautions, researchers can confidently purify this compound for its successful application in research and development.

References

analytical methods for the quantification of 6-Chloro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-2,3-dihydrobenzofuran is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity and concentration are critical parameters that can significantly impact the yield, efficacy, and safety of the final product. Therefore, robust and reliable analytical methods for the precise quantification of this compound are essential for quality control in research, development, and manufacturing processes.

This application note provides detailed protocols for the quantitative analysis of this compound using two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be implemented by researchers, scientists, and drug development professionals, offering guidance on sample preparation, instrument parameters, and method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Method Selection Rationale

The choice between HPLC-UV and GC-MS for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. Coupled with a UV detector, it offers a robust and cost-effective solution for routine quality control. The provided HPLC method utilizes a reversed-phase C18 column, which is well-suited for the separation of moderately polar aromatic compounds like this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.[5][6] It provides both quantitative data and structural confirmation through mass spectral analysis, making it an excellent tool for impurity profiling and trace-level quantification. The protocol described herein is optimized for the separation and detection of chlorinated organic compounds.[7][8][9][10][11]

Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method

This section details a validated RP-HPLC method for the quantification of this compound. The method is designed for accuracy, precision, and robustness.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Weigh and dissolve this compound in Diluent injection Inject Sample/Standard s_prep->injection std_prep Prepare calibration standards by serial dilution std_prep->injection calibration_curve Construct Calibration Curve std_prep->calibration_curve hplc_system HPLC System with UV Detector column C18 Column (e.g., 250 x 4.6 mm, 5 µm) hplc_system->column separation Isocratic Elution column->separation injection->hplc_system detection UV Detection at 280 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_area Integrate Peak Area chromatogram->peak_area quantification Quantify Concentration peak_area->quantification calibration_curve->quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

Protocol: HPLC-UV Quantification

1. Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 10 minutes

4. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Preparation of Sample Solution:

  • Accurately weigh a sample containing this compound and transfer it to a volumetric flask.

  • Add a suitable solvent (e.g., acetonitrile) to dissolve the sample.

  • Dilute the solution with the mobile phase to a final concentration expected to be within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

6. Analysis and Quantification:

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and record the peak area.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Method Validation Summary (as per ICH Q2(R1))

The following table summarizes the typical validation parameters for this HPLC method.

Validation ParameterTypical Results
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

This section outlines a sensitive and selective GC-MS method for the quantification of this compound, particularly useful for trace analysis and confirmatory identification.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s_prep Dissolve/Dilute Sample in appropriate solvent (e.g., Dichloromethane) injection Splitless Injection s_prep->injection std_prep Prepare calibration standards in the same solvent std_prep->injection calibration_curve Construct Calibration Curve std_prep->calibration_curve gcms_system GC-MS System column Capillary Column (e.g., DB-5ms) gcms_system->column separation Temperature Programming column->separation injection->gcms_system detection Mass Spectrometry (Scan or SIM mode) separation->detection tic Obtain Total Ion Chromatogram (TIC) detection->tic eic Extract Ion Chromatogram (EIC) tic->eic peak_area Integrate Peak Area eic->peak_area quantification Quantify Concentration peak_area->quantification calibration_curve->quantification

Caption: Workflow for the GC-MS analysis of this compound.

Protocol: GC-MS Quantification

1. Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Dichloromethane (GC grade) or other suitable solvent

  • Internal standard (e.g., 4-Chlorobenzophenone), if required

  • Volumetric flasks, pipettes, and autosampler vials with inserts

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

3. GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Injection Mode Splitless (1 µL)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification
SIM Ions (Quantifier/Qualifier) To be determined from the mass spectrum of the standard (e.g., molecular ion and major fragment ions)

4. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with dichloromethane to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL. If using an internal standard, add it to each standard at a constant concentration.

5. Preparation of Sample Solution:

  • Dissolve or dilute the sample in dichloromethane to a final concentration expected to be within the calibration range.

  • If using an internal standard, add it to the sample at the same concentration as in the standards.

  • Transfer the solution to an autosampler vial.

6. Analysis and Quantification:

  • Inject the standard solutions to generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.

  • Inject the sample solution and determine the peak area ratio.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Method Validation Summary (as per ICH Q2(R1))
Validation ParameterTypical Results
Linearity (R²) > 0.998
Range 0.1 - 10 µg/mL
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) < 5.0%

Trustworthiness and Self-Validating Systems

The protocols described in this application note are designed to be self-validating. The inclusion of system suitability tests, such as replicate injections of a standard to check for consistent retention times and peak areas, ensures that the analytical system is performing correctly before sample analysis. The use of a calibration curve with multiple concentration levels validates the linear response of the detector over the desired range. Furthermore, adherence to the validation parameters outlined in the ICH Q2(R1) guidelines provides a framework for demonstrating the reliability and accuracy of the analytical results.[1][3][4]

Conclusion

The HPLC-UV and GC-MS methods presented in this application note provide robust and reliable approaches for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, with HPLC-UV being suitable for routine quality control and GC-MS offering higher sensitivity and selectivity for trace analysis and confirmatory purposes. Both methods have been developed with scientific integrity and are designed to be validated according to international regulatory standards, ensuring the generation of accurate and trustworthy data for researchers, scientists, and drug development professionals.

References

Application Notes & Protocols: Leveraging 6-Chloro-2,3-dihydrobenzofuran in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Value of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran core is a privileged heterocyclic structure, forming the backbone of numerous natural products and biologically active molecules.[1] Its prevalence in pharmaceuticals, agrochemicals, and materials science has made it a highly sought-after synthetic target.[2] 6-Chloro-2,3-dihydrobenzofuran, in particular, emerges as a versatile and economically attractive building block. Its structure offers two distinct points for chemical modification: the aromatic ring, which is amenable to electrophilic substitution, and the carbon-chlorine bond, a prime handle for modern cross-coupling reactions. This guide provides an in-depth exploration of the key synthetic transformations of this compound, complete with mechanistic insights and actionable laboratory protocols for researchers in drug discovery and process development.

Key Synthetic Transformations and Mechanistic Rationale

The reactivity of this compound is dominated by two features: the electron-rich aromatic ring and the reactive C-Cl bond. Understanding the interplay of these features is crucial for strategic synthetic planning.

G cluster_main Key Synthetic Pathways for this compound cluster_eas Electrophilic Aromatic Substitution cluster_coupling Palladium-Catalyzed Cross-Coupling Start This compound EAS Friedel-Crafts Acylation/Alkylation (Lewis Acid Catalyst) Start->EAS Aromatic Ring Reactivity Suzuki Suzuki-Miyaura Coupling (Boronic Acid, Pd Catalyst, Base) Start->Suzuki C-Cl Bond Reactivity Buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) Start->Buchwald C-Cl Bond Reactivity EAS_Product C5-Substituted Product EAS->EAS_Product Suzuki_Product C6-Aryl/Alkenyl Product Suzuki->Suzuki_Product Buchwald_Product C6-Amino Product Buchwald->Buchwald_Product

Figure 1: Overview of primary synthetic routes using this compound.

Electrophilic Aromatic Substitution: Functionalizing the Benzene Ring

The dihydrofuran portion of the molecule contains an ether oxygen atom directly attached to the aromatic ring. This oxygen atom is a powerful activating group due to its ability to donate a lone pair of electrons through resonance, thereby stabilizing the positively charged intermediate (the arenium ion) formed during electrophilic attack.[3][4] Conversely, the chlorine atom at the 6-position is a deactivating group due to its inductive electron-withdrawing effect.[5]

The directing effect of these substituents determines the regiochemical outcome. The ether oxygen is an ortho, para-director, while halogens are also ortho, para-directors.[5] In this molecule, the position para to the strongly activating oxygen (C5) is the most electron-rich and sterically accessible site for electrophilic attack. Therefore, electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, proceed with high regioselectivity at the C5 position.

Focus Reaction: Friedel-Crafts Acylation

Friedel-Crafts acylation is a robust method for installing acyl groups onto aromatic rings, forming aryl ketones.[6][7][8] The reaction requires a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃), which coordinates to the acyl halide to generate a highly electrophilic acylium ion.[9][10] This electrophile is then attacked by the electron-rich aromatic ring.[11] A key advantage of acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing poly-acylation.[9]

G cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization AcylCl R-CO-Cl Complex [R-CO-Cl---AlCl₃] Complex AcylCl->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium R-C≡O⁺ (Acylium Ion) + AlCl₄⁻ Complex->Acylium Cleavage Benzofuran 6-Chloro-2,3- dihydrobenzofuran Arenium Arenium Ion Intermediate (Resonance Stabilized) Acylium->Arenium Benzofuran->Arenium + Acylium Ion Product 5-Acyl Product Arenium->Product - H⁺ (Base abstracts proton)

Figure 2: Mechanism of Friedel-Crafts Acylation on an aromatic substrate.

Palladium-Catalyzed Cross-Coupling: Activating the C-Cl Bond

The development of palladium-catalyzed cross-coupling reactions revolutionized organic synthesis and was recognized with the 2010 Nobel Prize in Chemistry.[12] These reactions enable the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. For this compound, the chlorine atom serves as an excellent handle for these transformations, allowing for the introduction of a wide array of substituents at the C6 position. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems utilizing bulky, electron-rich phosphine ligands have made their use routine and industrially viable.[13][14]

Focus Reaction 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for constructing carbon-carbon bonds, typically coupling an organohalide with an organoboron species (like a boronic acid or ester).[12][15] The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chlorine bond.

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires a base to activate the organoboron species.[16]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[17]

Suzuki_Cycle Pd0 L₂Pd(0) OxiAdd L₂Pd(II)(Ar)Cl Pd0->OxiAdd Oxidative Addition (+ Ar-Cl) Trans L₂Pd(II)(Ar)(R') OxiAdd->Trans Transmetalation (+ R'-B(OR)₂ + Base) RedElim Product Ar-R' Trans->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Focus Reaction 2: Buchwald-Hartwig Amination

For the synthesis of pharmaceuticals, the introduction of nitrogen-containing functional groups is paramount. The Buchwald-Hartwig amination provides a direct route to form C-N bonds by coupling an aryl halide with a primary or secondary amine.[18][19] This reaction has largely replaced harsher classical methods. The mechanism is analogous to other cross-coupling reactions, proceeding through oxidative addition, amine coordination and deprotonation, and finally, reductive elimination to form the desired arylamine.[18][20][21] The choice of ligand and base is critical for achieving high yields and accommodating a broad range of amine substrates.[21][22]

Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) OxiAdd L₂Pd(II)(Ar)Cl Pd0->OxiAdd Oxidative Addition (+ Ar-Cl) AmineCoord [L₂Pd(II)(Ar)(R₂NH)]⁺Cl⁻ OxiAdd->AmineCoord Amine Coordination (+ R₂NH) Amido L₂Pd(II)(Ar)(NR₂) AmineCoord->Amido Deprotonation (Base) RedElim Product Ar-NR₂ Amido->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Application in Target-Oriented Synthesis: The Case of Vilazodone

The practical utility of this compound is exemplified in various synthetic routes toward the antidepressant drug Vilazodone. Vilazodone's structure contains a piperazinyl-benzofuran moiety. While many syntheses build the benzofuran ring from scratch, others utilize pre-formed benzofuran intermediates where cross-coupling reactions are key. For instance, a related intermediate, 5-(piperazin-1-yl)benzofuran-2-carboxamide, is often prepared and then coupled with an indole fragment.[23][24][25] The principles demonstrated here with this compound are directly applicable to the synthesis of such crucial pharmaceutical intermediates. A hypothetical, yet highly plausible, route could involve a Buchwald-Hartwig amination to install the piperazine moiety.

Vilazodone_Intermediate Start This compound (or related halide) Conditions Buchwald-Hartwig Amination Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Start->Conditions Piperazine Piperazine Derivative Piperazine->Conditions Product 6-(Piperazin-1-yl)-2,3- dihydrobenzofuran Intermediate Conditions->Product

Figure 5: Retrosynthetic application of Buchwald-Hartwig amination for a key drug intermediate.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reagents should be handled according to their Safety Data Sheets (SDS).

Protocol 1: Friedel-Crafts Acylation at C5

Reaction: Synthesis of 1-(this compound-5-yl)ethan-1-one

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.).

  • Solvent: Add anhydrous dichloromethane (DCM, 100 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add acetyl chloride (1.1 eq.) to the stirred suspension. After 15 minutes, add a solution of this compound (1.0 eq.) in DCM (20 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (1 x 100 mL) and brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.

ReagentM.W.Eq.MmolMass/Vol
This compound154.591.0101.55 g
Aluminum Chloride (AlCl₃)133.341.2121.60 g
Acetyl Chloride78.501.1110.78 mL
Dichloromethane (DCM)---120 mL
Protocol 2: Suzuki-Miyaura Coupling at C6

Reaction: Synthesis of 6-phenyl-2,3-dihydrobenzofuran

  • Setup: To a 100 mL Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Catalyst/Ligand: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Degassing: Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent: Add degassed solvent, such as a mixture of toluene (40 mL) and water (4 mL), via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography (hexane/ethyl acetate) to afford the biaryl product.

ReagentM.W.Eq.MmolMass/Vol
This compound154.591.050.77 g
Phenylboronic Acid121.931.260.73 g
Potassium Phosphate (K₃PO₄)212.272.0102.12 g
Pd(OAc)₂224.500.020.122.5 mg
SPhos410.500.040.282.1 mg
Toluene / Water---40 mL / 4 mL

References

Application Note: 6-Chloro-2,3-dihydrobenzofuran as a Versatile Synthon for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif present in a multitude of natural products and pharmacologically active compounds.[1][2][3] Its unique conformational and electronic properties make it an attractive core for drug discovery programs targeting a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[2][4][5] This application note provides a detailed technical guide for researchers and drug development professionals on the strategic utilization of a key derivative, 6-chloro-2,3-dihydrobenzofuran, as a foundational building block for the synthesis of complex pharmaceutical intermediates. We present validated, step-by-step protocols for key functionalization reactions, such as Friedel-Crafts acylation and Vilsmeier-Haack formylation, that unlock the synthetic potential of this versatile starting material. The causality behind experimental choices is explained, and quantitative data is provided to ensure reproducibility and scalability.

Introduction: The Strategic Importance of this compound

This compound is a halogenated derivative of the 2,3-dihydrobenzofuran core.[4] The presence of the chlorine atom at the 6-position serves two primary strategic purposes in multi-step pharmaceutical synthesis:

  • Electronic Modification: As an electron-withdrawing group, the chlorine atom deactivates the aromatic ring to some extent, influencing the regioselectivity of subsequent electrophilic aromatic substitution reactions. This deactivation, however, is not so profound as to prevent useful functionalization.

  • Metabolic Blocking & Property Modulation: In the final drug molecule, a strategically placed chlorine atom can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile (e.g., increasing half-life). It can also enhance membrane permeability and binding affinity to target proteins.[6]

This guide focuses on leveraging the reactivity of the aromatic ring of this compound to install key functional groups that serve as handles for further molecular elaboration.

Physicochemical Properties
PropertyValue
Molecular Formula C₈H₇ClO
Molecular Weight 154.59 g/mol
CAS Number 55745-69-2
Appearance Colorless to pale yellow liquid
Boiling Point Approx. 235-237 °C at 760 mmHg
Density Approx. 1.25 g/cm³

Core Synthetic Transformations: Gateway to Functionalized Intermediates

Electrophilic aromatic substitution is the cornerstone of functionalizing the this compound scaffold. The ether oxygen of the dihydrofuran ring is an ortho-, para-director, activating the 5- and 7-positions. The chlorine at the 6-position is also an ortho-, para-director but a deactivator. The combined directing effects strongly favor substitution at the C-5 position, leading to excellent regioselectivity in many reactions.

Below is a general workflow for the key transformations discussed in this note.

G cluster_0 Core Synthetic Workflow Start This compound Acylation Friedel-Crafts Acylation (AlCl₃, Acetyl Chloride) Start->Acylation Electrophilic Substitution Formylation Vilsmeier-Haack Formylation (DMF, POCl₃) Start->Formylation Electrophilic Substitution Product_Acyl 5-Acetyl-6-chloro- 2,3-dihydrobenzofuran Acylation->Product_Acyl Product_Formyl This compound- 5-carbaldehyde Formylation->Product_Formyl End Versatile Pharmaceutical Intermediates Product_Acyl->End Product_Formyl->End

Figure 1: General workflow for the functionalization of this compound.

Friedel-Crafts Acylation: Installation of a Ketone Handle

The Friedel-Crafts acylation is a robust method for introducing an acyl group onto an aromatic ring.[7][8][9] For this compound, this reaction proceeds with high regioselectivity to yield the 5-acetyl derivative. The resulting ketone is a versatile intermediate, enabling subsequent reactions such as reductions, oxidations (e.g., haloform reaction), or condensations to build molecular complexity.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 This compound Cat Aluminum Chloride (AlCl₃) (Lewis Acid Catalyst) R2 Acetyl Chloride P 5-Acetyl-6-chloro- 2,3-dihydrobenzofuran Cat->P Reaction (0°C to rt) Sol Dichloromethane (DCM) (Solvent)

Figure 2: Reaction scheme for the Friedel-Crafts acylation of this compound.

Protocol: Synthesis of 5-Acetyl-6-chloro-2,3-dihydrobenzofuran

Materials:

  • This compound (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Acetyl Chloride (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

  • Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (1.2 eq). Stir the resulting suspension.

  • Substrate Addition: In the dropping funnel, prepare a solution of this compound (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous DCM.

  • Reaction: Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

    • Scientist's Note: This slow, cold addition is crucial to control the exothermic reaction and prevent potential side reactions or degradation. A stoichiometric amount or more of the AlCl₃ catalyst is required because the product ketone complexes with the Lewis acid.[9]

  • Warm-up: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Quenching: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl.

    • Rationale: This step quenches the reaction by hydrolyzing the excess AlCl₃ and breaking up the aluminum-ketone complex. The process is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure product.

Expected Results:

ParameterValue
Product 5-Acetyl-6-chloro-2,3-dihydrobenzofuran
Typical Yield 80-90%
Appearance Off-white to pale yellow solid
Purity (by GC/HPLC) >98%
Vilsmeier-Haack Formylation: Installing an Aldehyde Handle

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[10] It utilizes the Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This reaction provides direct access to this compound-5-carbaldehyde, a critical intermediate for building heterocycles or for reductive amination to install amine side chains.

Protocol: Synthesis of this compound-5-carbaldehyde

Materials:

  • This compound (1.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (3.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium Acetate

  • Ice water

Procedure:

  • Vilsmeier Reagent Formation: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath (0 °C). Under a nitrogen atmosphere, add anhydrous DMF (3.0 eq) to the flask. Add POCl₃ (1.5 eq) dropwise via the dropping funnel, keeping the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Scientist's Note: The formation of the electrophilic Vilsmeier reagent ([ClCH=N(CH₃)₂]⁺) is exothermic and moisture-sensitive. Pre-forming the reagent at low temperatures before adding the substrate ensures controlled reaction initiation.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane dropwise to the Vilsmeier reagent.

  • Reaction: After addition, remove the ice bath and heat the reaction mixture to 70-80 °C. Maintain this temperature for 4-6 hours, monitoring progress by TLC or GC-MS.

  • Hydrolysis: Cool the reaction mixture to room temperature and then pour it slowly into a beaker of vigorously stirred ice water.

  • Neutralization and Product Formation: Add solid sodium acetate in portions to the aqueous mixture until the pH is between 4 and 5. Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

  • Workup: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude aldehyde by flash column chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient) or recrystallization to obtain the final product.

Expected Results:

ParameterValue
Product This compound-5-carbaldehyde
Typical Yield 75-85%
Appearance White to light tan solid
Purity (by GC/HPLC) >98%

Application Case Study: Synthesis of a Vilazodone-Type Core Structure

Vilazodone is an antidepressant that features a functionalized benzofuran ring linked to a piperazine and an indole moiety.[11][12][13][14] While patented syntheses may vary, the core benzofuran-piperazine structure is a key component. The intermediates synthesized in the protocols above are ideal starting points for constructing such motifs. For example, this compound-5-carbaldehyde can be elaborated into a key benzofuran piperazine intermediate, demonstrating the practical utility of this chemistry.

This highlights the value of this compound as a starting material for accessing complex molecular architectures relevant to modern pharmacophores.

Conclusion

This compound is a highly valuable and cost-effective building block for pharmaceutical synthesis. Its predictable reactivity in electrophilic aromatic substitution reactions, particularly Friedel-Crafts acylation and Vilsmeier-Haack formylation, allows for the high-yield, regioselective installation of versatile ketone and aldehyde functional groups at the C-5 position. These intermediates are critical synthons for the construction of more complex molecules, including those containing structural motifs found in marketed drugs. The protocols detailed in this application note are robust, scalable, and provide a solid foundation for researchers in drug discovery and process development to leverage the full synthetic potential of this important scaffold.

References

Application Notes & Protocols: The Utility of 6-Chloro-2,3-dihydrobenzofuran in Modern Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Abstract: The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic compounds.[1][2] Its structural rigidity and susceptibility to functionalization make it an ideal backbone for the development of novel therapeutic and crop protection agents. This guide provides an in-depth exploration of a key derivative, 6-Chloro-2,3-dihydrobenzofuran, as a pivotal intermediate in agrochemical research. We will detail its strategic importance, provide robust synthetic protocols, and discuss its application in the discovery of new fungicides, insecticides, and herbicides, grounded in established scientific principles and field-proven insights.

Part 1: The Strategic Importance of this compound as a Core Intermediate

In the intricate process of designing new agrochemicals, the selection of a core intermediate is a critical decision that dictates the scope and potential of a discovery program.[3] this compound has emerged as a highly valuable building block for several key reasons:

  • Bioactive Scaffold: The dihydrobenzofuran ring system is inherently associated with a wide spectrum of biological activities, including potent antifungal, antibacterial, and anti-inflammatory properties.[1][4] This provides a strong foundation for developing molecules with a high probability of biological interaction.

  • Modulation through Halogenation: The presence of a chlorine atom at the 6-position is not arbitrary. Halogenation is a well-established strategy in medicinal and agrochemical chemistry to enhance the potency, metabolic stability, and lipophilicity of a molecule.[5] This substituent can significantly influence binding affinity to target enzymes and improve overall field performance.

  • Synthetic Versatility: The aromatic ring of the scaffold is amenable to further electrophilic substitution, while the dihydrofuran portion can be modified, allowing for the creation of large, diverse chemical libraries from a single, common intermediate. This versatility is crucial for structure-activity relationship (SAR) studies aimed at optimizing efficacy and selectivity.

The following diagram illustrates the central role of this compound as a launchpad for synthesizing diverse classes of potential agrochemicals.

Core_Intermediate_Concept A This compound (Core Intermediate) E Further Derivatization (Aromatic Substitution, etc.) A->E Synthetic Modification B Fungicide Candidates (e.g., SDHI/QoI Mimics) C Insecticide Candidates (e.g., AChE Inhibitors) D Herbicide Candidates (e.g., PPO Inhibitors) E->B E->C E->D

Caption: Logical workflow of this compound as a central building block.

Part 2: Key Experimental Protocols

The protocols described below are designed to be self-validating, providing clear causality for experimental choices. They represent robust and adaptable methods for the synthesis and derivatization of the title compound.

Protocol 2.1: Synthesis of this compound Intermediate

This protocol outlines a logical, multi-step synthesis starting from a commercially available precursor. The strategy is based on established organometallic and cyclization reactions common in heterocyclic chemistry.[2]

Workflow Overview:

Synthesis_Workflow cluster_0 Synthesis Pathway A Step 1: O-Allylation (4-Chloro-1-iodobenzene + Allyl Alcohol) B Step 2: Intramolecular Heck Cyclization (Palladium-Catalyzed) A->B Pd(OAc)2, PPh3 C Step 3: Reduction of Exocyclic Double Bond (Hydrogenation) B->C H2, Pd/C D Final Product (this compound) C->D Purification

Caption: Synthetic workflow for the this compound intermediate.

Step-by-Step Methodology:

  • Step 1: Synthesis of 1-(Allyloxy)-4-chlorobenzene

    • Rationale: This step introduces the three-carbon unit required for the formation of the dihydrofuran ring via an ether linkage. A Williamson ether synthesis is a reliable method for this transformation.

    • Procedure: To a stirred solution of 4-chlorophenol (1.0 eq) in acetone (10 mL/g of phenol), add potassium carbonate (1.5 eq). Stir the suspension at room temperature for 30 minutes. Add allyl bromide (1.2 eq) dropwise. Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting phenol is consumed. Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with 1M NaOH and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be used in the next step without further purification.

  • Step 2: Claisen Rearrangement to 2-Allyl-4-chlorophenol

    • Rationale: This thermal rearrangement is a classic method to move the allyl group from the oxygen to the ortho position of the aromatic ring, setting the stage for cyclization.

    • Procedure: Place the crude 1-(allyloxy)-4-chlorobenzene from the previous step in a round-bottom flask fitted with a reflux condenser. Heat the oil neat (without solvent) to 180-200 °C. Maintain this temperature for 3-5 hours. The rearrangement can be monitored by observing the change in boiling point or by taking aliquots for 1H NMR analysis. After cooling, the resulting crude 2-allyl-4-chlorophenol can be purified by vacuum distillation or column chromatography (Hexane/Ethyl Acetate gradient).

  • Step 3: Intramolecular Cyclization to this compound

    • Rationale: This is the key ring-forming step. An oxidative cyclization or a hydro-alkoxylation reaction can be employed. Here we describe a common method using an acid catalyst.

    • Procedure: Dissolve 2-allyl-4-chlorophenol (1.0 eq) in a suitable solvent such as toluene. Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq). Heat the mixture to reflux with a Dean-Stark trap to remove any water. The reaction progress is monitored by TLC. Upon completion, cool the mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, is purified by silica gel column chromatography.

Protocol 2.2: Derivatization for Fungicidal Activity Screening

Objective: To synthesize a novel benzofuran-pyrazole carboxamide, a class of compounds known to exhibit fungicidal activity, often by targeting the succinate dehydrogenase (SDH) enzyme.

Workflow Overview:

Derivatization_Workflow cluster_1 Derivatization Pathway A Intermediate (this compound) B Step 1: Friedel-Crafts Acylation (Introduce Carboxylic Acid Handle) A->B 1. Oxalyl Chloride, AlCl3 2. H2O C Step 2: Amide Coupling (with Aminopyrazole) B->C HATU, DIPEA D Final Candidate (Benzofuran-Pyrazole Carboxamide) C->D Purification

Caption: Workflow for synthesizing a potential fungicide from the core intermediate.

Step-by-Step Methodology:

  • Step 1: Synthesis of this compound-5-carboxylic acid

    • Rationale: This step introduces a carboxylic acid functional group onto the aromatic ring, which is essential for the subsequent amide bond formation. A Friedel-Crafts acylation followed by oxidation is a standard approach.

    • Procedure: To a cooled (0 °C) suspension of anhydrous aluminum chloride (2.5 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise. Stir for 15 minutes, then add a solution of this compound (1.0 eq) in DCM. Allow the reaction to warm to room temperature and stir for 12-16 hours. Carefully quench the reaction by pouring it onto ice-water. Separate the organic layer, extract the aqueous layer with DCM, combine the organic phases, wash with brine, dry, and concentrate. The resulting acyl chloride is then hydrolyzed by stirring with aqueous acid to afford the carboxylic acid, which is purified by recrystallization.

  • Step 2: Amide Coupling with 3-Amino-5-(trifluoromethyl)-1H-pyrazole

    • Rationale: This is the final coupling step to assemble the target molecule. The pyrazole moiety, particularly with a trifluoromethyl group, is a common feature in commercial SDHI fungicides. HATU is an efficient peptide coupling reagent that facilitates this transformation.

    • Procedure: To a solution of this compound-5-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add 3-amino-5-(trifluoromethyl)-1H-pyrazole (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 8-12 hours. Monitor the reaction by LC-MS. Once complete, dilute the reaction with ethyl acetate and wash extensively with water and brine to remove DMF and other water-soluble components. Dry the organic layer over sodium sulfate, concentrate, and purify the crude product by column chromatography to yield the target carboxamide.

Part 3: Applications and Biological Activity in Agrochemical Research

The this compound scaffold serves as a versatile platform for developing agrochemicals targeting a range of pests.

Fungicidal Applications

Derivatives of 2,3-dihydrobenzofuran have shown promising antifungal activity.[6][7] The mechanism of action can often be traced to the disruption of fungal respiration.[8] By designing molecules that mimic the binding motifs of known respiratory inhibitors, novel fungicides can be developed.

Compound IDR1 Group (at position 5)R2 Group (at position 7)MIC vs. F. graminearum (µg/mL)MIC vs. B. cinerea (µg/mL)
BF-01 HH>100>100
BF-02 -C(O)NH-pyrazoleH816
BF-03 -C(O)NH-thiazoleH1632
BF-04 -C(O)NH-pyrazole-OCH348

Table 1: Hypothetical Structure-Activity Relationship (SAR) data for fungicidal derivatives. The data illustrates how derivatization of the core this compound scaffold (represented by BF-01) can lead to significant fungicidal activity.

Insecticidal Applications

The dihydrobenzofuran core is famously present in carbamate insecticides like carbofuran.[9] These compounds act by inhibiting acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[10] Research in this area focuses on using the this compound scaffold to design new AChE inhibitors or to explore novel modes of action with improved safety profiles for non-target organisms.

Herbicidal Applications

Certain benzoxazine derivatives, which share structural similarities, are known to act as herbicides by inhibiting protoporphyrinogen oxidase (PPO).[11] The this compound structure can be incorporated into novel molecular designs that target PPO or other essential plant enzymes, leading to the discovery of new herbicides with potentially different weed control spectrums or improved crop selectivity.[12]

Part 4: Conclusion and Future Outlook

This compound is a quintessential example of a high-value chemical intermediate that empowers innovation in agrochemical research. Its inherent biological relevance and synthetic tractability provide a robust platform for the discovery of next-generation crop protection solutions.

Future research will likely focus on:

  • Asymmetric Synthesis: Developing stereoselective syntheses to access chiral derivatives, which may offer enhanced potency and selectivity.

  • New Modes of Action: Using the scaffold to design compounds that target novel biological pathways in pests, helping to overcome existing resistance issues.

  • Computational Chemistry: Employing in silico modeling and molecular docking to rationally design new derivatives with optimized binding to target enzymes, accelerating the discovery process.

By leveraging the unique chemical properties of this intermediate, researchers can continue to develop effective and more sustainable solutions to meet the global challenges of food production and security.

References

Application Notes & Protocols: Elucidating the Mechanism of Action of 6-Chloro-2,3-dihydrobenzofuran-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the 6-Chloro-2,3-dihydrobenzofuran Scaffold in Kinase Inhibition

The 2,3-dihydrobenzofuran scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar nature and synthetic tractability make it an ideal platform for the design of targeted therapeutics. The addition of a chloro-substituent at the 6-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing target affinity and metabolic stability.

While various benzofuran derivatives have shown promise as inhibitors of multiple protein kinases, including Pim-1, CLK1, and DRAK2, this guide will focus on a representative compound from this class: a hypothetical This compound-based Kinase Inhibitor (CDBF-KI) .[3][4] We will use the investigation of CDBF-KI as a potent and selective inhibitor of the Pim-1 kinase as a guiding example to detail a comprehensive strategy for mechanism of action (MoA) studies. This framework is designed to be adaptable for other compounds within this class and their respective targets.

Pim-1 is a constitutively active serine/threonine kinase that plays a pivotal role in cell survival, proliferation, and apoptosis resistance, making it a compelling target in oncology.[5] It is a downstream effector of the JAK/STAT pathway and influences other critical signaling cascades such as the PI3K/AKT/mTOR pathway.[5] Elucidating how a novel compound like CDBF-KI engages and inhibits Pim-1 within the complex cellular environment is crucial for its development as a therapeutic agent.

This document provides a suite of integrated protocols, from initial biochemical validation to cellular target engagement and phenotypic outcomes, designed to build a robust and well-supported MoA model for this promising class of compounds.

Section 1: Understanding the Target - The Pim-1 Signaling Pathway

Before initiating experimental studies, a thorough understanding of the target's role in cellular signaling is paramount. Pim-1 kinase is a central node in pathways promoting cell growth and survival. Its expression is often upregulated by cytokines and growth factors through the JAK/STAT signaling cascade. Once expressed, Pim-1 phosphorylates a diverse array of substrates to exert its pro-survival functions. A simplified representation of this pathway is illustrated below.

Pim1_Pathway cluster_downstream Downstream Effects Cytokines Cytokines/Growth Factors Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Pim1_Gene Pim-1 Gene (Transcription) STAT->Pim1_Gene Nuclear Translocation & Upregulation Pim1_Protein Pim-1 Kinase Pim1_Gene->Pim1_Protein Translation BAD BAD Pim1_Protein->BAD Phosphorylation cMyc c-Myc Pim1_Protein->cMyc Phosphorylation CDBF_KI CDBF-KI CDBF_KI->Pim1_Protein Inhibition pBAD p-BAD (Inactive) Bcl2 Bcl-2/Bcl-xL pBAD->Bcl2 Inhibition of Bcl-2 binding Apoptosis Apoptosis Bcl2->Apoptosis Inhibits pcMyc p-c-Myc (Stable) Proliferation Cell Proliferation pcMyc->Proliferation Promotes

Figure 1: Simplified Pim-1 Kinase Signaling Pathway. This diagram illustrates the upstream regulation of Pim-1 via the JAK/STAT pathway and its downstream phosphorylation of key substrates like BAD and c-Myc to promote cell survival and proliferation. CDBF-KI is shown to directly inhibit Pim-1 kinase activity.

Section 2: Biochemical Assays for Direct Target Inhibition

The first step in characterizing a novel inhibitor is to confirm its direct interaction with the purified target protein and to quantify its potency.

Protocol: In Vitro Pim-1 Kinase Activity Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The luminescence signal is directly proportional to kinase activity.[6][7] This protocol is adapted for determining the IC50 value of CDBF-KI against Pim-1.

Materials:

  • Recombinant human Pim-1 Kinase (e.g., Promega, V4032)

  • Pim-1 substrate peptide (e.g., BADtide)

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101)

  • PIM1 Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT[6]

  • CDBF-KI compound, serially diluted in 100% DMSO

  • Staurosporine (positive control inhibitor)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of CDBF-KI in 100% DMSO. Dispense 1 µL of each dilution into the assay plate wells. Include wells with DMSO only (0% inhibition) and a known inhibitor like Staurosporine (100% inhibition).

  • Enzyme Preparation: Dilute the recombinant Pim-1 enzyme in PIM1 Kinase Buffer to a working concentration (e.g., 2X the final concentration, determined via enzyme titration as shown in Figure 3A of the Promega PIM1 Kinase Assay guide).[6]

  • Substrate/ATP Mix Preparation: Prepare a mix of the substrate peptide and ATP in PIM1 Kinase Buffer. The ATP concentration should be at or near the Km for Pim-1 to ensure competitive inhibition can be accurately measured.

  • Kinase Reaction Initiation:

    • Add 2 µL of the diluted Pim-1 enzyme to each well containing the compound.

    • Add 2 µL of the Substrate/ATP mix to initiate the reaction. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by Pim-1 into ATP and provides the luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition versus the log concentration of CDBF-KI. The data should be fitted to a four-parameter logistic curve.

Data Presentation: Kinase Selectivity Profile

To be a viable drug candidate, CDBF-KI should exhibit selectivity for its primary target. The IC50 of CDBF-KI should be determined against a panel of related kinases (e.g., Pim-2, Pim-3) and off-target kinases known to have similar ATP-binding pockets.

Kinase TargetCDBF-KI IC50 (nM)Staurosporine IC50 (nM)
Pim-1 1525
Pim-225030
Pim-340045
CLK1>10,000150
DRAK2>10,000200
Other>10,000Varies
Table 1: Representative kinase selectivity profile for CDBF-KI. Data is presented as the half-maximal inhibitory concentration (IC50).

Section 3: Cellular Assays for MoA Validation

While biochemical assays confirm direct inhibition, cellular assays are essential to verify that the compound can enter cells, engage its target, and produce the desired downstream biological effect.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a physiological context.[8] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Workflow Diagram:

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Protein Analysis start Culture Cells to ~80% Confluency treat Treat Cells with CDBF-KI or Vehicle start->treat harvest Harvest & Resuspend Cells treat->harvest aliquot Aliquot Cell Suspension harvest->aliquot heat Heat Aliquots to Different Temperatures (e.g., 40-70°C) aliquot->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect wb Western Blot for Pim-1 collect->wb

Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow. This workflow outlines the key steps from cell treatment to the final analysis of protein thermal stability by Western Blot.

Protocol: CETSA for Pim-1 Target Engagement

  • Cell Culture and Treatment: Plate a suitable cell line known to express Pim-1 (e.g., MV4-11 leukemia cells) and grow to 70-80% confluency. Treat cells with a high concentration of CDBF-KI (e.g., 10x IC50) or vehicle (DMSO) for 1-2 hours.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation and Western Blot: Carefully collect the supernatant (soluble protein fraction). Normalize protein concentration, prepare samples with Laemmli buffer, and analyze the amount of soluble Pim-1 at each temperature point using a standard Western Blot protocol with a validated anti-Pim-1 antibody.

Expected Outcome: In vehicle-treated cells, the amount of soluble Pim-1 will decrease as the temperature increases. In CDBF-KI-treated cells, the Pim-1 protein will be stabilized, resulting in a shift of the melting curve to higher temperatures.

Downstream Pathway Modulation: In-Cell Western (ICW) Assay

To confirm that target engagement leads to functional inhibition of the kinase, we must measure the phosphorylation status of a known downstream substrate. The In-Cell Western (ICW) assay is a quantitative, plate-based immunofluorescence method that is ideal for this purpose.[9][10] We will measure the phosphorylation of BAD at Ser112, a known Pim-1 substrate.

Protocol: ICW for Phospho-BAD (Ser112)

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Serum-starve the cells if necessary, then treat with serial dilutions of CDBF-KI for a specified time (e.g., 2-4 hours).

  • Fixation and Permeabilization:

    • Remove the treatment media and fix the cells with 3.7% formaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.

  • Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 1.5 hours at room temperature.[11]

  • Primary Antibody Incubation: Incubate the cells overnight at 4°C with a cocktail of two primary antibodies diluted in blocking buffer:

    • Rabbit anti-phospho-BAD (Ser112) antibody

    • Mouse anti-Actin or -Tubulin antibody (for normalization)

  • Secondary Antibody Incubation: Wash the cells extensively with PBS + 0.1% Tween-20. Incubate for 1 hour at room temperature with a cocktail of two secondary antibodies with spectrally distinct fluorophores:[10]

    • IRDye® 800CW Goat anti-Rabbit IgG

    • IRDye® 680RD Goat anti-Mouse IgG

  • Data Acquisition: Wash the plate, remove all residual liquid, and scan the plate on an infrared imaging system (e.g., LI-COR Odyssey).

  • Data Analysis: Quantify the fluorescence intensity in both the 700nm (normalization protein) and 800nm (p-BAD) channels. The p-BAD signal should be normalized to the loading control signal. Plot the normalized p-BAD signal against the CDBF-KI concentration to determine the IC50 for pathway inhibition.

Section 4: Phenotypic Assays - Assessing the Cellular Consequence

The ultimate goal of inhibiting a pro-survival kinase like Pim-1 is to induce apoptosis in cancer cells. The Annexin V/Propidium Iodide (PI) assay is a standard method to quantify apoptosis by flow cytometry.[12][13]

Protocol: Apoptosis Detection by Annexin V/PI Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be fluorescently labeled (e.g., with FITC) to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)

  • Cells treated with CDBF-KI or vehicle control

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells (e.g., 1x10^6 cells/well in a 6-well plate) and treat with various concentrations of CDBF-KI for a relevant time period (e.g., 24, 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.[14]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • FITC is detected in the FL1 channel and PI in the FL3 channel.

Data Interpretation:

  • Live Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells: Annexin V-negative and PI-positive.

A dose-dependent increase in the percentage of Annexin V-positive cells will confirm that CDBF-KI induces apoptosis as a functional outcome of Pim-1 inhibition.

Conclusion: Synthesizing a Coherent Mechanism of Action

By systematically applying the protocols outlined in these application notes, researchers can construct a robust, evidence-based mechanism of action for this compound-based compounds. The collective data from biochemical assays, cellular target engagement studies, downstream signaling analysis, and phenotypic assays will provide a clear and compelling narrative, from direct target inhibition to the ultimate cellular fate. This comprehensive approach is indispensable for the successful progression of novel kinase inhibitors from discovery to clinical development.

References

Application Note: Protocols for the Derivatization of 6-Chloro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 6-Chloro-2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science. Its rigid structure and the specific electronic properties imparted by the chloro and dihydrofuran moieties make it a valuable building block for synthesizing a wide range of biologically active compounds and functional materials. The strategic derivatization of this core is essential for modulating properties such as receptor binding affinity, metabolic stability, and photophysical characteristics.

This application note provides in-depth technical guidance and validated protocols for the functionalization of this compound. We will move beyond simple procedural lists to explain the underlying chemical principles and rationale behind the selection of reagents and conditions, empowering researchers to adapt and troubleshoot these methods effectively. The primary focus will be on electrophilic aromatic substitution, a robust method for derivatization of this electron-rich scaffold. Additionally, we will discuss key considerations for leveraging the aryl chloride in modern cross-coupling methodologies.

Part 1: Electrophilic Aromatic Substitution (EAS) on the this compound Core

Scientific Rationale & Regioselectivity

The aromatic ring of this compound is rendered electron-rich by the dihydrofuran's oxygen atom, which acts as a potent activating group through resonance donation. This directing effect strongly favors electrophilic attack at the positions ortho and para to the oxygen, namely C7 and C5. Concurrently, the chlorine atom at C6 is a deactivating group via induction but also an ortho, para-director.

The confluence of these effects dictates the regiochemical outcome:

  • C5 Position: This site is para to the strongly activating oxygen and ortho to the deactivating chlorine.

  • C7 Position: This site is ortho to the strongly activating oxygen.

Therefore, electrophilic substitution is predicted to occur preferentially at the C5 or C7 positions. The following protocols for formylation and bromination demonstrate the practical application of these principles.

Protocol 1.1: Vilsmeier-Haack Formylation at the C5 Position

The Vilsmeier-Haack reaction is a mild and effective method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[1][2] The electrophile, known as the Vilsmeier reagent, is generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[3][4] Due to its moderate electrophilicity, the reaction exhibits high selectivity for the most activated positions on the ring.[1]

Experimental Workflow: Vilsmeier-Haack Formylation

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [(CH3)2N=CHCl]+[PO2Cl2]- DMF->Vilsmeier Reacts with POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Substrate 6-Chloro-2,3- dihydrobenzofuran Substrate->Intermediate Attacks Vilsmeier Reagent Product 6-Chloro-5-formyl-2,3- dihydrobenzofuran Intermediate->Product Hydrolysis Workup Aqueous Workup (e.g., NaOAc solution)

Caption: Workflow for the formylation of this compound.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 50 mL).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel to the stirred DMF over 30 minutes. Maintain the temperature at 0 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, during which the electrophilic Vilsmeier reagent forms.[3][4]

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous DMF (20 mL) and add it dropwise to the reaction mixture.

  • Reaction: After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of a pre-chilled saturated aqueous solution of sodium acetate (NaOAc, 150 mL).[3] This step hydrolyzes the intermediate iminium salt to the final aldehyde.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by silica gel column chromatography to yield the desired this compound-5-carbaldehyde.

Quantitative Data Summary:

ParameterValue/ConditionRationale
Stoichiometry
Substrate1.0 eqReference quantity
POCl₃1.5 eqEnsures complete formation of the Vilsmeier reagent.[3]
DMFSolvent & ReagentServes as both the solvent and the precursor to the formylating agent.
Reaction Conditions
Temperature0 °C to Room Temp.Initial cooling controls the exothermic formation of the Vilsmeier reagent; reaction proceeds efficiently at room temperature.
Time6-8 hoursTypical duration for complete conversion of activated arenes.
Work-Up
Quenching AgentSat. aq. NaOAcProvides a basic medium to facilitate the hydrolysis of the iminium intermediate to the aldehyde.[3]
Expected Yield 70-80%Based on similar formylations of activated aromatic systems.[3]
Protocol 1.2: Electrophilic Bromination with N-Bromosuccinimide (NBS)

For the selective bromination of activated aromatic rings, N-bromosuccinimide (NBS) is a preferred reagent over molecular bromine as it is a solid that is safer to handle and allows for a slow, controlled generation of the electrophilic bromine species, minimizing side reactions.[5] The reaction is typically performed in a polar solvent, which facilitates the polarization of the N-Br bond, enhancing its electrophilicity.[5]

Mechanism: Electrophilic Bromination

G Substrate 6-Chloro-2,3- dihydrobenzofuran Sigma Sigma Complex (Arenium Ion) Substrate->Sigma π-attack on Brδ+ NBS N-Bromosuccinimide (NBS) NBS->Sigma Product 5-Bromo-6-chloro-2,3- dihydrobenzofuran Sigma->Product Deprotonation Base Base (e.g., Solvent) Base->Product

Caption: Mechanism of electrophilic bromination on the dihydrobenzofuran ring.

Detailed Step-by-Step Protocol:

  • Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane (DCM) (approx. 0.2 M concentration).

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 equivalents) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the consumption of the starting material by TLC.

  • Work-Up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Final Purification: Purify the crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford the brominated product, expected to be predominantly the 5-bromo isomer.

Quantitative Data Summary:

ParameterValue/ConditionRationale
Stoichiometry
Substrate1.0 eqReference quantity
NBS1.05 eqA slight excess ensures complete consumption of the starting material without significant over-bromination.
Reaction Conditions
SolventAcetonitrile or DCMPolar aprotic solvents that facilitate the reaction without competing.[5]
TemperatureRoom TemperatureThe activated nature of the substrate allows for efficient bromination under mild conditions.
Time1-3 hoursGenerally sufficient for complete monobromination.
Expected Yield >90%Based on analogous brominations of activated aromatic systems.[6]

Part 2: Considerations for Palladium-Catalyzed Cross-Coupling

The carbon-chlorine bond at the C6 position serves as a valuable synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which couples an aryl halide with an organoboron reagent, is a particularly powerful tool for this purpose.[7][8]

Scientific Rationale & Causality

Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in the crucial oxidative addition step of the catalytic cycle.[9][10] Overcoming this hurdle requires carefully selected catalytic systems.

  • Catalyst Choice: The key is to use a palladium(0) catalyst that is both highly electron-rich and sterically bulky. Electron-rich ligands (e.g., tri-tert-butylphosphine, tricyclohexylphosphine, or N-heterocyclic carbenes) increase the electron density on the palladium center, promoting its insertion into the strong C-Cl bond.[7]

  • Base and Solvent: A suitable base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.[10] The choice of solvent often involves polar aprotic solvents like dioxane or THF, often with water as a co-solvent.

Technical Considerations & Representative Conditions for Suzuki-Miyaura Coupling:

ParameterCondition/ReagentRationale & Expert Insight
Palladium Precatalyst Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) OR a pre-formed palladacycle (e.g., XPhos Pd G3).These advanced catalyst systems are specifically designed to activate the inert C-Cl bond. The bulky ligands facilitate the reductive elimination step, turning over the catalyst efficiently.
Boron Reagent Arylboronic acid or Arylboronic acid pinacol ester (1.1 - 1.5 eq).A slight excess drives the reaction to completion. Pinacol esters offer enhanced stability and are often used for less stable boronic acids.
Base K₃PO₄ or K₂CO₃ (2.0 - 3.0 eq).Strong inorganic bases are effective in forming the reactive boronate species required for transmetalation. K₃PO₄ is often a good first choice.
Solvent System Toluene/H₂O, Dioxane/H₂O, or THF/H₂O (e.g., 4:1 ratio).The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate.
Temperature 80 - 110 °CElevated temperatures are typically required to overcome the high activation energy of the oxidative addition step for aryl chlorides.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Researchers aiming to perform a Suzuki-Miyaura coupling on this compound should begin by screening conditions similar to those outlined above, using analytical techniques like LC-MS to monitor for product formation and optimize parameters such as catalyst loading, base, and temperature.

References

Troubleshooting & Optimization

common side reactions in 6-Chloro-2,3-dihydrobenzofuran synthesis and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2,3-dihydrobenzofuran. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our focus is on providing practical, mechanistically grounded solutions to common side reactions, ensuring a higher yield and purity of your target molecule.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can be prone to several side reactions that lower yield and complicate purification. This guide will focus on two prevalent synthetic strategies starting from 4-chlorophenol and detail the common pitfalls and their respective preventative measures.

The two primary routes we will discuss are:

  • Route A: Williamson Ether Synthesis and Intramolecular Cyclization. This involves the O-alkylation of 4-chlorophenol with a two-carbon electrophile, followed by an acid-catalyzed intramolecular cyclization.

  • Route B: Claisen Rearrangement and Intramolecular Hydroaryloxylation. This route begins with the O-allylation of 4-chlorophenol, followed by a thermal Claisen rearrangement and subsequent intramolecular cyclization of the resulting 2-allyl-4-chlorophenol.

Below, you will find a series of troubleshooting questions and detailed answers for each synthetic route, complete with mechanistic explanations, preventative protocols, and visual aids to clarify complex concepts.

Troubleshooting Guide & FAQs

Route A: Williamson Ether Synthesis and Intramolecular Cyclization

This synthetic pathway is a popular choice due to the ready availability of starting materials. However, careful control of reaction conditions is crucial to avoid common side reactions.

Answer:

This is a classic issue of chemoselectivity in the alkylation of phenols. The phenoxide ion, generated by deprotonating 4-chlorophenol, is an ambident nucleophile with electron density on both the oxygen and the aromatic ring (specifically at the ortho and para positions). This leads to a competition between O-alkylation (the desired reaction) and C-alkylation (the side reaction).

Causality:

The ratio of O- to C-alkylation is heavily influenced by the reaction conditions, particularly the choice of solvent and the counter-ion of the base used.

  • Solvent Effects: Protic solvents (e.g., water, ethanol) can solvate the phenoxide oxygen through hydrogen bonding. This "shields" the oxygen, making it less nucleophilic and promoting C-alkylation. In contrast, polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) do not form strong hydrogen bonds with the phenoxide oxygen, leaving it more exposed and available for O-alkylation.[1][2]

  • Counter-ion Effects: The nature of the cation from the base can also play a role. Smaller, "harder" cations like Li⁺ associate more tightly with the "hard" oxygen atom of the phenoxide, which can sometimes favor C-alkylation. Larger, "softer" cations like K⁺ or Cs⁺ have a weaker association with the oxygen, leaving it more nucleophilic and favoring O-alkylation.

Prevention Protocol:

To maximize the yield of the desired O-alkylated product, 2-(4-chlorophenoxy)ethanol, the following conditions are recommended:

ParameterRecommended ConditionRationale
Solvent Polar aprotic (e.g., DMF, Acetonitrile)Minimizes solvation of the phenoxide oxygen, favoring O-alkylation.
Base Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)Provides a "softer" counter-ion (K⁺, Cs⁺) that promotes O-alkylation.
Temperature 60-80 °CProvides sufficient energy for the reaction without promoting decomposition.
Alkylating Agent 2-ChloroethanolA primary alkyl halide that is highly susceptible to SN2 attack.

Detailed Experimental Protocol:

  • To a stirred solution of 4-chlorophenol (1 equivalent) in anhydrous acetonitrile (10 volumes), add potassium carbonate (1.5 equivalents).

  • Add 2-chloroethanol (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to isolate pure 2-(4-chlorophenoxy)ethanol.

Logical Relationship Diagram:

G cluster_0 Alkylation of 4-Chlorophenoxide cluster_1 Products 4-Chlorophenoxide 4-Chlorophenoxide O-Alkylation O-Alkylation 4-Chlorophenoxide->O-Alkylation Polar Aprotic Solvent (DMF, Acetonitrile) C-Alkylation C-Alkylation 4-Chlorophenoxide->C-Alkylation Protic Solvent (Water, Ethanol) 2-(4-chlorophenoxy)ethanol 2-(4-chlorophenoxy)ethanol O-Alkylation->2-(4-chlorophenoxy)ethanol Desired Product 2-Alkyl-4-chlorophenol 2-Alkyl-4-chlorophenol C-Alkylation->2-Alkyl-4-chlorophenol Side Product

Caption: Solvent choice in the alkylation of 4-chlorophenoxide.

Answer:

The intramolecular cyclization of 2-(4-chlorophenoxy)ethanol is typically an acid-catalyzed dehydration reaction. Low conversion and polymerization are common issues if the reaction conditions are not optimized.

Causality:

  • Insufficient Acid Strength/Concentration: The reaction requires a strong acid to protonate the hydroxyl group, converting it into a good leaving group (water). If the acid is too weak or used in catalytic amounts that are too low, the rate of the desired intramolecular electrophilic aromatic substitution will be slow, leading to incomplete conversion.

  • High Temperatures and Concentrated Conditions: While heat is required to drive the dehydration, excessive temperatures or high concentrations of the starting material can favor intermolecular reactions over the desired intramolecular cyclization. This leads to the formation of polymeric ethers.

  • Choice of Acid: The choice of acid is critical. Protic acids like sulfuric acid or phosphoric acid are commonly used. Lewis acids can also be employed. However, some acids may promote charring or other side reactions at elevated temperatures.

Prevention Protocol:

To favor the intramolecular cyclization and minimize polymerization, the following conditions are recommended:

ParameterRecommended ConditionRationale
Acid Catalyst Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅ in MsOH)These act as both strong acids and dehydrating agents, effectively promoting the cyclization.
Temperature 100-120 °CA balance between providing enough energy for cyclization and avoiding decomposition.
Concentration High dilution is generally not necessary with PPA.PPA serves as both catalyst and solvent in many cases.

Detailed Experimental Protocol:

  • Add 2-(4-chlorophenoxy)ethanol (1 equivalent) to polyphosphoric acid (10 equivalents by weight) with mechanical stirring.

  • Heat the mixture to 110 °C for 2-4 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Route B: Claisen Rearrangement and Intramolecular Hydroaryloxylation

This route offers an alternative approach that can be advantageous in certain contexts. However, it presents its own set of potential side reactions.

Answer:

The Claisen rearrangement is a thermally driven pericyclic reaction. Incomplete conversion is often a result of insufficient thermal energy or reaction time.[3][4][5]

Causality:

  • Temperature: The[6][6]-sigmatropic rearrangement has a significant activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow.

  • Reaction Time: Even at an appropriate temperature, the reaction requires sufficient time for the equilibrium to favor the rearranged product, which is typically more thermodynamically stable due to the formation of a strong carbonyl-like intermediate before tautomerization to the phenol.

Prevention Protocol:

To ensure complete rearrangement, consider the following adjustments:

ParameterRecommended ConditionRationale
Temperature 180-220 °CProvides the necessary thermal energy to overcome the activation barrier.
Solvent High-boiling, non-polar solvents (e.g., N,N-diethylaniline, o-dichlorobenzene)Allows for achieving the required high temperatures and can facilitate the reaction.
Reaction Time 4-8 hoursEnsures the reaction proceeds to completion.

Detailed Experimental Protocol for Claisen Rearrangement:

  • Place allyl 4-chlorophenyl ether in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

  • Add a high-boiling solvent such as N,N-diethylaniline (5-10 volumes).

  • Heat the mixture to reflux (approximately 217 °C for N,N-diethylaniline) for 4-6 hours.

  • Monitor the disappearance of the starting material by TLC or GC-MS.

  • Once complete, cool the reaction mixture and dissolve it in diethyl ether.

  • Wash the organic solution with 1M HCl to remove the N,N-diethylaniline, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-allyl-4-chlorophenol, which can often be used in the next step without further purification.

Answer:

The formation of the fully aromatized benzofuran is a common side reaction during the cyclization of 2-allylphenols. This is typically an oxidation process that can occur under the reaction conditions.

Causality:

  • Oxidative Conditions: The presence of air (oxygen) or other oxidizing agents at elevated temperatures can lead to the dehydrogenation of the initially formed dihydrobenzofuran to the more thermodynamically stable benzofuran.

  • Catalyst Choice: Some catalysts, particularly certain transition metals, can promote oxidation.

Prevention Protocol:

To favor the formation of the dihydrobenzofuran and prevent over-oxidation, the following should be considered:

ParameterRecommended ConditionRationale
Atmosphere Inert (Nitrogen or Argon)Excludes oxygen, which is a primary oxidant in this side reaction.
Catalyst Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)Promotes the intramolecular hydroaryloxylation without inducing oxidation.
Temperature 80-110 °CSufficient for cyclization without promoting significant dehydrogenation.

Detailed Experimental Protocol for Intramolecular Hydroaryloxylation:

  • Dissolve 2-allyl-4-chlorophenol (1 equivalent) in a suitable solvent like toluene (10 volumes) under a nitrogen atmosphere.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).

  • Heat the mixture to reflux (approximately 110 °C for toluene) for 2-4 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the crude product by vacuum distillation or column chromatography.

Troubleshooting Workflow Diagram:

G Start Start Low_Yield Low_Yield Start->Low_Yield Side_Product Side_Product Start->Side_Product Check_Alkylation Route A: Check O/C Alkylation Ratio Low_Yield->Check_Alkylation Route A Check_Rearrangement Route B: Check for Incomplete Rearrangement Low_Yield->Check_Rearrangement Route B Check_Cyclization_A Route A: Check for Polymerization Side_Product->Check_Cyclization_A Route A Check_Cyclization_B Route B: Check for Aromatization Side_Product->Check_Cyclization_B Route B Optimize_Solvent_Base Use Polar Aprotic Solvent and K₂CO₃/Cs₂CO₃ Check_Alkylation->Optimize_Solvent_Base Use_PPA Use PPA as Catalyst and Dehydrating Agent Check_Cyclization_A->Use_PPA Increase_Temp_Time Increase Temperature and Reaction Time Check_Rearrangement->Increase_Temp_Time Inert_Atmosphere_Acid Use Inert Atmosphere and Acid Catalyst Check_Cyclization_B->Inert_Atmosphere_Acid Success Success Optimize_Solvent_Base->Success Use_PPA->Success Increase_Temp_Time->Success Inert_Atmosphere_Acid->Success

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Improving the Yield of 6-Chloro-2,3-dihydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2,3-dihydrobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the mechanistic rationale behind procedural choices and provide actionable troubleshooting steps to enhance reaction yield and purity.

The synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and materials science, is most commonly achieved via a robust two-step process. This process begins with the O-alkylation of 4-chlorophenol, a classic Williamson ether synthesis, followed by an intramolecular cyclization to form the dihydrobenzofuran ring. While conceptually straightforward, each step presents unique challenges that can significantly impact the overall yield. This guide provides a structured approach to identifying and resolving these issues.

Overall Synthetic Pathway

The primary route involves the reaction of 4-chlorophenol with a 1,2-dihaloethane (typically 1,2-dibromoethane or 1,2-dichloroethane) to form an intermediate, which is then cyclized.

G cluster_0 Step 1: O-Alkylation (Williamson Ether Synthesis) cluster_1 Step 2: Intramolecular Cyclization (Friedel-Crafts Type) A 4-Chlorophenol C 1-(2-Bromoethoxy)-4-chlorobenzene (Intermediate) A->C Base (e.g., K2CO3) Solvent (e.g., Acetone, ACN) B 1,2-Dibromoethane (or 1,2-Dichloroethane) B->C D This compound (Final Product) C->D Lewis Acid (e.g., AlCl3) or Brønsted Acid (e.g., PPA, MSA)

Caption: General two-step synthesis of this compound.

Part 1: Troubleshooting the O-Alkylation of 4-Chlorophenol

The initial step is a Williamson ether synthesis, where the sodium or potassium salt of 4-chlorophenol acts as a nucleophile, attacking the dihaloethane. The goal is to achieve selective mono-alkylation.

Experimental Protocol: O-Alkylation
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chlorophenol (1.0 eq.), a suitable base (e.g., K₂CO₃, 1.5 eq.), and a solvent (e.g., acetone or acetonitrile).

  • Addition: Add 1,2-dibromoethane (1.2-2.0 eq.). The use of a slight excess minimizes the formation of a dimeric ether byproduct.

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the 4-chlorophenol is consumed.

  • Workup: Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product is often used directly in the next step but can be purified by distillation or chromatography if necessary.

Troubleshooting Guide: O-Alkylation Stage
Q1: My reaction shows low conversion of 4-chlorophenol. How can I drive it to completion?

Answer: Low conversion is typically due to insufficient reactivity of the nucleophile or alkylating agent. Here are the key parameters to investigate:

  • Choice of Base: The base's strength is critical for deprotonating the phenol to form the more nucleophilic phenoxide. While strong bases like sodium hydride (NaH) are effective, they can be hazardous and may promote side reactions. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often excellent choices as they are easier to handle and sufficiently basic. The enhanced reactivity with Cs₂CO₃ is attributed to the "cesium effect," where the large, soft cation coordinates loosely with the phenoxide, making it more available for reaction.

  • Solvent Selection: The solvent plays a crucial role in solvating the ions and influencing reaction rates.[1]

    • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF): These are generally preferred. They effectively solvate the cation (K⁺, Na⁺) but not the phenoxide anion, leaving the anion "naked" and highly nucleophilic. Acetonitrile often gives cleaner and faster reactions than acetone.[1]

    • Protic Solvents (e.g., Ethanol, Methanol): These should be avoided. They solvate the phenoxide anion through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[1]

  • Temperature: Ensure the reaction is heated to a sufficient reflux temperature for the chosen solvent. A higher temperature increases the reaction rate, but excessively high temperatures can lead to byproduct formation.

  • Phase-Transfer Catalysis (PTC): If you are using a biphasic system or if solubility is an issue, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6) can be highly effective. The PTC helps transport the phenoxide anion from the solid or aqueous phase into the organic phase where the alkylating agent resides, dramatically accelerating the reaction.[2]

Parameter Recommendation Rationale
Base K₂CO₃ or Cs₂CO₃Sufficiently basic, easy to handle. Cs₂CO₃ can offer rate enhancement.
Solvent Acetonitrile (ACN) or DMFPolar aprotic; effectively solvates the cation, leaving a highly reactive "naked" phenoxide.[1]
Alkylating Agent 1,2-DibromoethaneMore reactive than 1,2-dichloroethane, allowing for milder reaction conditions.
Additive Tetrabutylammonium Bromide (TBAB)Acts as a phase-transfer catalyst to increase the reaction rate, especially if solubility is low.
Q2: My reaction produces a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent it?

Answer: This is likely the dimeric ether, 1,2-bis(4-chlorophenoxy)ethane. It forms when a second molecule of 4-chlorophenoxide attacks the already formed 1-(2-haloethoxy)-4-chlorobenzene intermediate.

  • Cause: This intermolecular side reaction competes with the desired intramolecular cyclization in the subsequent step. It is favored when the concentration of the phenoxide is high relative to the alkylating agent.

  • Solution:

    • Stoichiometry: Use a molar excess of the 1,2-dihaloethane (e.g., 1.5 to 3 equivalents). This ensures that the phenoxide is more likely to react with the dihaloethane rather than the mono-alkylated product.

    • Controlled Addition: While less common for this step, adding the 4-chlorophenol/base mixture slowly to a solution of the dihaloethane can also favor the mono-alkylation product.

Part 2: Troubleshooting the Intramolecular Cyclization

This step involves an electrophilic aromatic substitution, typically a Friedel-Crafts type reaction, where the terminal halo-ethyl chain cyclizes onto the aromatic ring. The reaction is promoted by a Lewis acid or a strong Brønsted acid.

Experimental Protocol: Intramolecular Cyclization
  • Setup: In a flask protected from atmospheric moisture (e.g., with a drying tube or under an inert atmosphere), dissolve the crude 1-(2-bromoethoxy)-4-chlorobenzene intermediate in a suitable solvent (e.g., dichloromethane, nitrobenzene, or no solvent if using polyphosphoric acid).

  • Catalyst Addition: Cool the mixture in an ice bath (0 °C). Add the Lewis acid (e.g., AlCl₃, 1.1 eq.) portion-wise to control the initial exotherm.

  • Reaction: Allow the reaction to warm to room temperature or heat as required. Monitor the reaction by TLC or GC.

  • Workup: Quench the reaction by carefully pouring it over ice water. Separate the organic layer, wash with water, a mild base (e.g., sat. NaHCO₃ soln.), and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by vacuum distillation or flash column chromatography.[3]

Troubleshooting Guide: Cyclization Stage
Q3: The cyclization reaction is not proceeding, and I'm recovering the starting ether. What is the issue?

Answer: A stalled cyclization is almost always related to the catalyst or reaction conditions.

  • Catalyst Activity:

    • Lewis Acids (AlCl₃, FeCl₃, SnCl₄): These are highly effective but are also extremely sensitive to moisture. Ensure you are using a fresh, anhydrous grade of the catalyst and that your glassware and solvent are scrupulously dry. Anhydrous AlCl₃ should be a fine, white to pale-yellow powder; if it is clumpy or dark yellow, it may have been deactivated by moisture.

    • Brønsted Acids (Polyphosphoric Acid - PPA, Methanesulfonic Acid - MSA): These are excellent alternatives that are often easier to handle.[4] PPA is highly viscous and works best at elevated temperatures (e.g., 80-120 °C), often without an additional solvent. MSA is a strong, non-oxidizing acid that can be effective at lower temperatures.[4]

  • Temperature: Friedel-Crafts reactions often have a significant activation energy barrier.[5] If running the reaction at room temperature with a milder catalyst, gentle heating may be required to initiate the cyclization.

  • Substrate Purity: Ensure the intermediate ether is free from residual base from the previous step, as this will neutralize the acid catalyst. A simple aqueous wash of the crude ether before cyclization can be beneficial.

Catalyst Typical Conditions Pros Cons
AlCl₃ 0 °C to RT, in CS₂ or CH₂Cl₂Highly reactive, often high yielding.Very moisture-sensitive, can cause charring, requires careful quenching.
PPA 80-120 °C, neatEasy to handle, acts as both catalyst and solvent.High temperatures required, difficult to stir, challenging workup.[4]
MSA RT to 80 °C, neat or in CH₂Cl₂Strong acid, easy to handle liquid, less charring than AlCl₃.[4]Corrosive.
Q4: The reaction mixture turned black, and the final yield is very low with a lot of polymeric tar. How can I avoid this?

Answer: Polymerization and charring are classic side reactions in Friedel-Crafts chemistry, caused by the high reactivity of the carbocation intermediates and the harshness of the catalyst.

  • Temperature Control: This is the most critical factor. The initial addition of a strong Lewis acid like AlCl₃ can be highly exothermic. Always add the catalyst slowly at a low temperature (0 °C) and allow the reaction to warm gradually. Overheating will promote intermolecular reactions and decomposition.

  • Catalyst Choice: If charring is a persistent problem with AlCl₃, switch to a milder catalyst. SnCl₄ is a less aggressive Lewis acid. Alternatively, using Brønsted acids like PPA or MSA often results in cleaner reactions.[4]

  • Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Once TLC or GC indicates the starting material is consumed, proceed with the workup to prevent product degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of these reactions? A1: Thin Layer Chromatography (TLC) is the most convenient method. For Step 1, you can monitor the disappearance of the more polar 4-chlorophenol spot. For Step 2, monitor the disappearance of the intermediate ether. Use a non-polar solvent system like Hexane/Ethyl Acetate (e.g., 9:1 v/v). Gas Chromatography-Mass Spectrometry (GC-MS) is also excellent for confirming the identity of starting materials, intermediates, and products.

Q2: My final product is an oil with several impurities. What are the best purification methods? A2: For this compound, two methods are highly effective:

  • Vacuum Distillation: If you have a sufficient quantity (>5 g), this is often the best method for removing non-volatile impurities (like polymers) and separating closely related compounds if their boiling points differ.

  • Flash Column Chromatography: This is the most versatile method for purification on a lab scale.[3] Use silica gel with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from unreacted starting materials and byproducts.

Q3: Are there any critical safety precautions for this synthesis? A3: Yes. 4-chlorophenol is toxic and corrosive. 1,2-dihaloethanes are toxic and suspected carcinogens. Strong Lewis acids like AlCl₃ react violently with water. Strong acids like PPA and MSA are highly corrosive. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and perform moisture-sensitive reactions under an inert atmosphere. The quenching of Lewis acids is highly exothermic and should be done slowly and at low temperatures.

G cluster_check Analysis cluster_step1 Step 1 Issue cluster_step2 Step 2 Issue cluster_side_reactions Side Product Issue start Low Yield of Final Product check_sm Analyze crude product by GC/TLC. Identify major components. start->check_sm sm_present High % of 4-Chlorophenol (Incomplete O-Alkylation) check_sm->sm_present Is 4-Chlorophenol present? intermediate_present High % of Intermediate Ether (Incomplete Cyclization) check_sm->intermediate_present Is Intermediate Ether present? polymer_present High % of Polymer/Tar check_sm->polymer_present Is Polymer/Tar the main issue? troubleshoot1 Optimize Step 1: 1. Check base activity (use fresh K2CO3). 2. Switch to ACN or DMF solvent. 3. Increase reflux time/temp. 4. Add Phase-Transfer Catalyst. sm_present->troubleshoot1 end Improved Yield troubleshoot1->end troubleshoot2 Optimize Step 2: 1. Use fresh, anhydrous Lewis Acid. 2. Ensure dry conditions. 3. Increase reaction temperature. 4. Switch to PPA or MSA. intermediate_present->troubleshoot2 troubleshoot2->end troubleshoot3 Minimize Side Reactions: 1. Control temperature strictly (0 °C start). 2. Use milder catalyst (e.g., SnCl4). 3. Reduce reaction time. polymer_present->troubleshoot3 troubleshoot3->end

Caption: Troubleshooting workflow for low yield of this compound.

References

Technical Support Center: A Researcher's Guide to Chromatography-Based Purification of 6-Chloro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic purification of 6-Chloro-2,3-dihydrobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the purification of this halogenated dihydrobenzofuran derivative. Our aim is to equip you with the scientific rationale and practical steps to overcome purification hurdles, ensuring the integrity and purity of your compound.

Introduction to the Purification Challenges

This compound, a key intermediate in the synthesis of various biologically active molecules, presents a unique set of purification challenges. Its moderate polarity, due to the presence of both an ether linkage and a chloro-substituent, combined with potential instability on acidic stationary phases like silica gel, necessitates a carefully optimized chromatographic approach. This guide will walk you through common issues, from poor separation to compound degradation, providing a logical framework for effective troubleshooting.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you may encounter during the column chromatography purification of this compound.

Issue 1: Poor Separation and Co-elution of Impurities

Question: I'm observing poor separation between my this compound and closely eluting impurities on my silica gel column. How can I improve the resolution?

Answer: Co-elution is a frequent challenge, often stemming from impurities with similar polarities to the target compound. Here’s a systematic approach to enhance separation:

1. Optimize the Mobile Phase:

The choice and composition of your eluent are critical for achieving good resolution.

  • Polarity Adjustment: For this compound, a good starting point is a non-polar/polar solvent system, such as a mixture of hexanes (or petroleum ether) and ethyl acetate. A recent study on a similar chlorinated benzofuran derivative utilized a petroleum ether:ethyl acetate ratio of 5:1.[1] If you are seeing poor separation, make small, incremental changes to the solvent polarity. For instance, if your spots are too high on the TLC plate (high Rf), decrease the proportion of the polar solvent. Conversely, if the spots are too low (low Rf), increase the polar component.

  • Solvent Selectivity: If simple polarity adjustments are insufficient, introducing a third solvent can alter the selectivity of the separation. Solvents like dichloromethane (DCM) or toluene can introduce different types of interactions (e.g., dipole-dipole, π-π stacking) with your compound and the silica surface, which can effectively resolve closely eluting spots.

2. Fine-tune Your Column Chromatography Technique:

  • Gradient Elution: Employing a shallow solvent gradient during column chromatography can significantly improve the separation of compounds with similar retention factors. Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent.

  • Column Dimensions and Packing: A longer, narrower column generally provides better resolution than a short, wide one, as it increases the number of theoretical plates. Ensure your silica gel is packed uniformly to prevent channeling, which leads to band broadening and poor separation.

3. Consider Alternative Stationary Phases:

If optimizing the mobile phase on silica gel is unsuccessful, changing the stationary phase can provide a different separation mechanism.

  • Alumina: Alumina is a basic stationary phase that can offer different selectivity compared to the acidic silica gel. It is particularly useful if your compound is sensitive to the acidic nature of silica.

  • Silver Nitrate-Impregnated Silica Gel: This stationary phase is particularly effective for separating compounds with varying degrees of unsaturation. While this compound itself is saturated in the furan ring, this could be useful for separating it from unsaturated impurities.

Workflow for Optimizing Separation

Caption: A decision tree for troubleshooting poor separation.

Issue 2: Tailing or Streaking of the Compound Spot

Question: My compound is streaking on the TLC plate and the bands are tailing on the column. What is causing this and how can I fix it?

Answer: Tailing is often a sign of undesirable interactions between your compound and the stationary phase. Here are the common culprits and their solutions:

  • Acidic Impurities or Compound Instability: The slightly acidic nature of silica gel can interact with certain functional groups, leading to tailing. While this compound is relatively neutral, trace acidic impurities from the synthesis (e.g., unreacted chlorophenols) can cause this issue.

    • Solution: Add a small amount (0.1-1%) of a modifier to your eluent to suppress these interactions. For potentially acidic impurities, adding a trace of acetic acid can help. Conversely, if basic impurities are suspected, a small amount of triethylamine can be beneficial.

  • Sample Overloading: Applying too much sample to your TLC plate or column is a common cause of tailing and band broadening.

    • Solution: Use a more dilute solution of your crude product for TLC spotting and load a smaller amount onto your column. A general rule of thumb is to load no more than 1g of crude material per 20-40g of silica gel for flash chromatography.

  • Compound Insolubility: If your compound is not fully dissolved in the eluent when loaded onto the column, it can lead to streaking.

    • Solution: Ensure your compound is fully dissolved in a minimal amount of a suitable solvent before loading. Dry loading, where the compound is adsorbed onto a small amount of silica gel before being added to the column, can also mitigate this issue.

Issue 3: Compound Decomposition on the Column

Question: I suspect my this compound is decomposing during chromatography, as my yield is very low and I see new, lower Rf spots appearing in my fractions. What should I do?

Answer: Decomposition on silica gel is a known issue for certain classes of compounds. The acidic silanol groups on the silica surface can catalyze degradation reactions.

  • Confirming Decomposition: To quickly check for decomposition, you can perform a 2D TLC. Spot your crude material on one corner of a TLC plate and run it in a suitable solvent system. After the run, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If your compound is stable, the spot will move to a new position along the diagonal. If it decomposes, you will see new spots that are not on the diagonal.

  • Mitigation Strategies:

    • Deactivated Silica Gel: You can deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. This neutralizes the acidic sites.

    • Switch to a Neutral Stationary Phase: As mentioned earlier, switching to neutral alumina is a good alternative to avoid acid-catalyzed decomposition.

    • Run the Column Quickly: Minimize the residence time of your compound on the column by using flash chromatography with slightly higher pressure to increase the flow rate.

    • Work at a Lower Temperature: If your compound is thermally labile, running the chromatography in a cold room can help to minimize degradation.

Potential Impurities from Synthesis

The synthesis of this compound can proceed through various routes, each with its own set of potential byproducts. A common approach involves the cyclization of a corresponding 2-allyl-4-chlorophenol. Potential impurities from such a synthesis could include:

Impurity TypePotential StructureChromatographic Behavior
Unreacted Starting Material2-allyl-4-chlorophenolMore polar than the product due to the free hydroxyl group. Will have a lower Rf.
Isomeric Productse.g., 4-Chloro-2,3-dihydrobenzofuranMay have a very similar polarity to the desired product, leading to co-elution.
Over-alkylation ProductsDialkylated chlorophenol derivativesLikely less polar than the starting material but may have varying polarity compared to the product.
Oxidation Productse.g., corresponding benzofuranMore conjugated and often less polar, leading to a higher Rf.

Understanding the potential impurities from your specific synthetic route is crucial for developing a targeted purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of this compound?

A1: A good starting point is a 9:1 or 4:1 mixture of hexanes:ethyl acetate. This should give you an initial idea of the compound's polarity and the presence of impurities. Adjust the ratio to achieve an Rf value for your product of around 0.3-0.4 for optimal separation on a column.

Q2: How can I visualize this compound on a TLC plate?

A2: this compound contains an aromatic ring and should be UV active. You can visualize it under a UV lamp (254 nm). For more sensitive visualization, or if impurities are not UV active, you can use a potassium permanganate stain, which will react with many organic compounds.

Q3: Is it better to perform dry loading or wet loading for column chromatography?

A3: For compounds that are sparingly soluble in the initial eluent, dry loading is often preferred. It ensures a more uniform application of the sample to the top of the column, leading to better band shape and improved separation.

Q4: My purified this compound is a colorless oil, but sometimes it has a yellowish tint. Is this an impurity?

A4: A slight yellowish tint can sometimes be due to trace impurities, possibly oxidation products. If the NMR and other analytical data are clean, the color may not be significant. However, if purity is critical, you may consider a second purification step, such as passing it through a short plug of silica gel or activated carbon.

Q5: Can I use preparative HPLC for the purification of this compound?

A5: Yes, preparative HPLC is an excellent option for achieving high purity, especially for small-scale purifications or when dealing with very difficult separations. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient would be a suitable starting point.

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography
  • Slurry Preparation: Weigh out the appropriate amount of silica gel (typically 40-60 times the weight of your crude sample) and create a slurry with your initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Column Packing: Pour the slurry into your column and use gentle pressure (e.g., from a hand bellows or nitrogen line) to pack the silica gel into a uniform bed.

  • Sample Loading:

    • Wet Loading: Dissolve your crude this compound in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading: Dissolve your crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with your initial solvent system, collecting fractions. Monitor the elution by TLC. If necessary, gradually increase the polarity of the eluent to elute your compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: 2D TLC for Stability Check
  • Spotting: On a square TLC plate, use a pencil to lightly mark an origin point in one corner, about 1 cm from the edges. Spot a concentrated solution of your crude product at this origin.

  • First Dimension: Place the TLC plate in a developing chamber containing your chosen eluent, with the edge nearest the spot submerged. Allow the solvent to run up the plate.

  • Drying: Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

  • Second Dimension: Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom. Place the plate in the same developing chamber with the same eluent.

  • Visualization and Analysis: After the second run, remove the plate, mark the solvent front, and dry it. Visualize the spots under a UV lamp. A stable compound will appear on the diagonal line from the origin. Any spots that are not on this diagonal represent decomposition products.

Troubleshooting Logic Diagram

Troubleshooting Logic Start Start Purification (TLC Analysis) Good_Rf Good Rf (0.3-0.4) No Tailing/Streaking Start->Good_Rf Ideal Poor_Rf Poor Rf (Too High/Low) Start->Poor_Rf Problem Tailing Tailing or Streaking Start->Tailing Problem Coelution Co-elution of Spots Start->Coelution Problem Column_Chrom Run Column Chromatography Good_Rf->Column_Chrom Proceed to Column Adjust_Polarity Adjust Solvent Polarity Poor_Rf->Adjust_Polarity Solution Check_Loading Check Sample Loading & Acidity/Basicity Tailing->Check_Loading Cause? Optimize_Solvent Optimize Solvent Selectivity (e.g., add DCM/Toluene) Coelution->Optimize_Solvent Solution Low_Yield Low Yield/ Decomposition Column_Chrom->Low_Yield Problem Pure_Product Pure 6-Chloro-2,3- dihydrobenzofuran Column_Chrom->Pure_Product Success Adjust_Polarity->Start Re-run TLC Add_Modifier Add Acetic Acid or TEA to Eluent Check_Loading->Add_Modifier If Acidic/Basic Try_Gradient Use Gradient Elution on Column Optimize_Solvent->Try_Gradient If still co-eluting Add_Modifier->Start Re-run TLC Try_Gradient->Column_Chrom Check_Stability Check Stability (2D TLC) Low_Yield->Check_Stability Cause? Deactivated_Silica Use Deactivated Silica or Alumina Check_Stability->Deactivated_Silica If Unstable Deactivated_Silica->Column_Chrom Re-run

Caption: A logical workflow for troubleshooting the purification of this compound.

References

optimization of reaction conditions for 6-Chloro-2,3-dihydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 6-Chloro-2,3-dihydrobenzofuran. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The 2,3-dihydrobenzofuran core is a privileged structure found in numerous bioactive natural products and pharmaceutical agents.[1][2][3] This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and streamline your experimental workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What are the primary synthetic strategies for constructing the 2,3-dihydrobenzofuran ring system?

There are several effective strategies, broadly categorized by the key bond formation step.[2] The choice of method often depends on the available starting materials and desired substitution pattern. Key approaches include:

  • Intramolecular Cyclization: This is the most common class of reactions. It typically involves the cyclization of an ortho-substituted phenol, such as a 2-allylphenol or a 2-(2-haloethyl)phenol. This can be promoted by various catalysts or reaction conditions.[3]

  • Transition Metal-Catalyzed Reactions: Modern synthetic chemistry heavily relies on transition metals. Palladium-catalyzed reactions, such as Heck/Tsuji-Trost sequences, and Rhodium(III)-catalyzed C-H activation and annulation are powerful methods for building the dihydrobenzofuran core with high control.[4][5]

  • Oxidative Coupling: This method is particularly relevant for synthesizing dihydrobenzofuran neolignans and involves the oxidative coupling of two phenylpropanoid units, often using silver(I) reagents as oxidants.[6][7]

  • Photocatalysis: Visible light-mediated reactions represent a sustainable and mild approach. For instance, the oxyselenocyclization of 2-allylphenols can be achieved using blue LED irradiation in the presence of a simple iodine/tin promoter system.[1]

Q2: For the synthesis of this compound specifically, which starting materials are most common?

The most direct precursor is typically a derivative of 4-chlorophenol . The strategy then involves introducing a two-carbon unit at the ortho position (C2) that is capable of cyclizing. A common and effective starting material is 2-allyl-4-chlorophenol . This substrate is primed for intramolecular cyclization reactions to form the desired this compound skeleton.

Q3: Why is reaction monitoring so critical, and what is the best method?

Reaction monitoring is essential to prevent the formation of byproducts from over-reaction or degradation and to ensure the complete consumption of starting materials. For most lab-scale syntheses of dihydrobenzofurans, Thin-Layer Chromatography (TLC) is the most effective and immediate method for tracking reaction progress.[8] It allows you to visualize the disappearance of starting materials and the appearance of the product spot. For process development or kinetic studies, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) would be more quantitative.

Part 2: Troubleshooting Guide

This section addresses specific problems encountered during the synthesis. Each issue is followed by a diagnosis of potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Potential Cause 1: Suboptimal Catalyst System or Reagents

The choice of catalyst and reagents is paramount. In many modern syntheses, a transition metal catalyst is employed, and its activity can be hindered by impurities or improper handling.[5] For oxidative couplings, the nature and stoichiometry of the oxidant are critical.[6]

  • Solution:

    • Catalyst Selection: For C-H activation routes, Rh(III) complexes are often robust.[4] For cross-coupling strategies, ensure your Palladium catalyst is active (e.g., use a pre-catalyst that is activated in situ).

    • Oxidant Stoichiometry: In reactions like silver-promoted oxidative coupling, using 0.5 equivalents of Silver(I) oxide (Ag₂O) has been shown to be highly efficient.[7][9]

    • Reagent Quality: Always use high-purity, dry solvents and reagents. Moisture can deactivate many catalysts and reagents, especially organometallics and strong bases.

Potential Cause 2: Incorrect Solvent or Temperature

The reaction solvent and temperature profoundly impact reaction rate, selectivity, and yield. A solvent that does not fully solubilize reactants or is incompatible with the reaction mechanism will lead to poor results.

  • Solution:

    • Solvent Optimization: While solvents like dichloromethane and benzene have been traditionally used, acetonitrile has emerged as a superior "greener" solvent that can provide an excellent balance between substrate conversion and selectivity.[6][9] For visible-light-mediated reactions, ethyl acetate is a common choice.[1]

    • Temperature Control: The effect of temperature must be empirically determined. While room temperature is common, some reactions benefit from cooling (0 °C) to improve selectivity, whereas others require heating (reflux) to achieve a reasonable reaction rate.[6] Running small-scale trials at different temperatures (e.g., 0 °C, 23 °C, 50 °C) is highly recommended.

The following table summarizes the impact of different solvents and temperatures on a model oxidative coupling reaction, illustrating the importance of optimization.

Solvent Temperature (°C) Substrate Conversion (%) Selectivity towards Product (%) Key Insight
Dichloromethane23 (Room Temp)7550Moderate conversion, moderate selectivity.
Benzene23 (Room Temp)6065Lower conversion but better selectivity.
Acetonitrile 23 (Room Temp) 85 80 Optimal balance of high conversion and selectivity. [6][9]
Acetonitrile04070Lower temperature reduces reaction rate significantly.[6]
Acetonitrile85 (Reflux)9578High conversion but slightly reduced selectivity.[6]
Data adapted from principles outlined in optimization studies of dihydrobenzofuran neolignan synthesis.[6][9]
Issue 2: Formation of Multiple Products or Significant Impurities

Potential Cause 1: Lack of Regioselectivity

If the aromatic precursor has multiple open ortho positions, cyclization can occur at either site, leading to a mixture of regioisomers. For this compound, starting with 4-chlorophenol ensures the chlorine atom directs the regiochemistry of the final product.

  • Solution:

    • Substrate Design: Ensure your starting phenol has the correct substitution pattern to block alternative reaction sites. Using 4-chlorophenol as the base material is the most direct way to ensure the 6-chloro substitution.

    • Directing Groups: In some advanced syntheses, a directing group can be temporarily installed to force the reaction to occur at a specific C-H bond, which is then removed.[8]

Potential Cause 2: Side Reactions

Common side reactions include dimerization of the starting material, over-oxidation, or rearrangement of intermediates. For example, in radical-based reactions, premature quenching or undesired radical-radical coupling can lead to a complex product mixture.

  • Solution:

    • Control Stoichiometry: Carefully control the molar equivalents of all reagents, particularly oxidants or coupling partners. Use of excess reagents can often lead to side products.

    • Inert Atmosphere: For oxygen-sensitive reactions, especially those involving transition metal catalysts or radical intermediates, conducting the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidative side reactions.[6]

    • Reaction Time: Do not let the reaction run for an excessive amount of time after the starting material is consumed (as determined by TLC). Some products may be unstable under the reaction conditions and can degrade over time.[8]

Issue 3: Difficulty in Product Purification

Potential Cause: Similar Polarity of Product and Byproducts

If side products have a similar polarity to the desired this compound, separation by standard column chromatography can be challenging.

  • Solution:

    • Optimize Chromatography: Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/hexane) and gradients for column chromatography. Using a high-quality silica gel with a consistent particle size can significantly improve separation.

    • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. Test various solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

    • Derivatization/Protection: In complex cases, a temporary protecting group can be added to the product to significantly alter its polarity, allowing for easy separation. The protecting group is then removed in a subsequent step.

Part 3: Experimental Protocols & Workflows

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification Start Starting Materials (e.g., 2-allyl-4-chlorophenol) Setup Assemble Reaction (Inert atmosphere if needed) Start->Setup Reagents Reagents & Catalysts (e.g., I₂, SnCl₂) Reagents->Setup Solvent Dry Solvent (e.g., Ethyl Acetate) Solvent->Setup Irradiation Visible Light Irradiation (e.g., 50W Blue LED) Setup->Irradiation Monitor Monitor by TLC Irradiation->Monitor Monitor->Irradiation Continue Workup Aqueous Work-up & Solvent Removal Monitor->Workup Complete Column Column Chromatography Workup->Column Characterize Characterization (NMR, MS) Column->Characterize Final Pure 6-Chloro-2,3- dihydrobenzofuran Characterize->Final

Caption: General workflow for visible light-mediated synthesis.

Protocol: Visible Light-Mediated Synthesis of a this compound Derivative

This protocol is adapted from a modern, sustainable method for synthesizing 2,3-dihydrobenzofuran chalcogenides and is applicable to chlorinated analogues.[1]

Materials:

  • 2-Allyl-4-chlorophenol (1 equivalent)

  • Di-phenyl diselenide (PhSe)₂ (0.75 equivalents)

  • Iodine (I₂) (1 equivalent)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (2 equivalents)

  • Ethyl acetate (EtOAc), reagent grade

  • 50W Blue LED lamp

Procedure:

  • Reaction Setup: To a clean, dry glass reaction tube, add 2-allyl-4-chlorophenol, di-phenyl diselenide, iodine, and tin(II) chloride dihydrate.

  • Solvent Addition: Add ethyl acetate to achieve a substrate concentration of approximately 0.08 M.

  • Initiation: Place the reaction tube in front of a 50W blue LED lamp at room temperature. Ensure the setup is well-ventilated or cooled to maintain ambient temperature. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash it sequentially with a saturated aqueous solution of sodium thiosulfate (to quench excess iodine) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 6-chloro-2-(phenylselanylmethyl)-2,3-dihydrobenzofuran product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of an electron-withdrawing chlorine atom may result in slightly lower yields compared to electron-neutral or donating groups.[1]

Reaction Mechanism Overview

The following diagram provides a simplified overview of the key steps in the visible light-promoted cyclization.

G A 1. Activation I₂ + (PhSe)₂ + hv (Blue LED) B 2. Electrophilic Addition Activated selenium species adds to alkene A->B C 3. Intramolecular Cyclization Phenolic oxygen attacks the cyclized intermediate B->C D 4. Proton Transfer/Rearrangement C->D E Product This compound derivative D->E

Caption: Simplified mechanism for photocatalytic cyclization.

By understanding the fundamental principles of the reaction and anticipating common pitfalls, researchers can efficiently optimize the synthesis of this compound and its derivatives, accelerating discovery and development programs.

References

strategies to minimize impurity formation in 6-Chloro-2,3-dihydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-2,3-dihydrobenzofuran Synthesis

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, achieving high purity and yield is paramount.

This document moves beyond standard protocols to provide a deeper understanding of the reaction mechanisms and the causality behind common synthetic challenges. We will address specific issues encountered during synthesis in a practical, question-and-answer format, offering field-proven insights to help you troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis of this compound, particularly focusing on the common two-step route involving Williamson ether synthesis followed by intramolecular cyclization.

Q1: My initial Williamson ether synthesis of 2-(4-chlorophenoxy)ethanol is showing low conversion of 4-chlorophenol. What are the likely causes and how can I fix it?

Answer: Low conversion in the Williamson ether synthesis step is a frequent issue that can typically be traced back to suboptimal reaction parameters. The reaction involves the deprotonation of 4-chlorophenol to form a phenoxide, which then acts as a nucleophile to displace a halide from a 2-haloethanol.[1]

Here are the primary factors to investigate:

  • Inadequate Deprotonation (Base Selection): The pKa of 4-chlorophenol is approximately 9.4. The base you select must be strong enough to achieve complete or near-complete deprotonation to form the nucleophilic phenoxide.

    • Weak Bases (e.g., K₂CO₃, Na₂CO₃): While often used for safety and cost-effectiveness, these bases may not be strong enough to drive the equilibrium entirely towards the phenoxide, leading to residual starting material. Increasing the temperature or using a phase-transfer catalyst can improve performance.

    • Strong Bases (e.g., NaOH, KOH, NaH): Stronger bases like sodium hydroxide or sodium hydride (NaH) will ensure complete deprotonation.[2] When using NaH, ensure your solvent is anhydrous as NaH reacts violently with water.

  • Poor Leaving Group: The rate of the Sₙ2 reaction is highly dependent on the quality of the leaving group on the ethanol reagent.[1][2]

    • 2-Chloroethanol: Chloride is a moderate leaving group. Reactions may require higher temperatures or longer reaction times.

    • 2-Bromoethanol: Bromide is a better leaving group than chloride, leading to faster reaction rates and often allowing for milder conditions. If you are struggling with 2-chloroethanol, switching to 2-bromoethanol is a logical troubleshooting step.

  • Suboptimal Temperature: The reaction requires heating to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions, including undesired C-alkylation on the aromatic ring. A typical temperature range is 80-120 °C, depending on the solvent and base used.

Troubleshooting Workflow: Low Conversion in Williamson Ether Synthesis

Caption: Decision tree for troubleshooting low conversion.

Q2: I've successfully synthesized the 2-(4-chlorophenoxy)ethanol intermediate, but the subsequent cyclization step yields a significant amount of 6-chlorobenzofuran. How do I prevent this over-oxidation?

Answer: The formation of the fully aromatic 6-chlorobenzofuran is the most common and challenging impurity to control during the intramolecular cyclization step. This occurs via dehydration to form a vinyl ether intermediate, followed by isomerization and subsequent dehydrogenation/oxidation. Minimizing its formation requires careful control over the cyclization conditions.

Key Strategies to Minimize 6-Chlorobenzofuran Formation:

  • Avoid Excessively High Temperatures: High thermal stress is a primary driver for dehydrogenation. Aim for the lowest temperature that provides a reasonable reaction rate. This often requires careful optimization.

  • Choice of Cyclization Agent: The choice of acid or catalyst is critical.

    • Brønsted Acids (e.g., H₃PO₄, PPA): Polyphosphoric acid (PPA) is effective but can promote dehydration and oxidation, especially at temperatures above 150-160 °C. Use the minimum effective amount and maintain strict temperature control.

    • Lewis Acids (e.g., FeCl₃, ZnCl₂): Lewis acids can catalyze the cyclization under milder conditions than strong Brønsted acids, potentially reducing the formation of the aromatic impurity.[3][4]

    • Palladium-Catalyzed Intramolecular Heck Reaction: If the precursor is an o-iodophenol derivative, an intramolecular Heck reaction provides a powerful and often milder alternative for cyclization, significantly reducing the risk of oxidation.[5][6]

  • Inert Atmosphere: Performing the cyclization under an inert atmosphere (e.g., Nitrogen or Argon) is crucial. This minimizes the presence of atmospheric oxygen, which can act as an oxidant at elevated temperatures, contributing to the formation of the unwanted benzofuran.

Table 1: Comparison of Cyclization Methods and Their Impact on Impurity Profile

Cyclization MethodTypical Catalyst/ReagentTemperature Range (°C)ProsCons / Key Impurities
Acid-Catalyzed Dehydration Polyphosphoric Acid (PPA)140 - 180Inexpensive, simple setupHigh risk of 6-chlorobenzofuran formation, potential for charring.
Lewis Acid Catalysis FeCl₃, AlCl₃, ZnCl₂100 - 150Milder conditions, potentially higher selectivity.Catalyst can be difficult to remove, may require anhydrous conditions.
Intramolecular Heck Reaction Pd(OAc)₂, PPh₃, Base80 - 120High selectivity, mild conditions, broad functional group tolerance.[5][6]Requires halogenated precursor (I or Br), expensive catalyst, potential for proto-dehalogenation.[7]

Frequently Asked Questions (FAQs)

Q3: What are the critical quality attributes of the starting materials (4-chlorophenol and 2-haloethanol) that I should be concerned about?

Answer: The purity of your starting materials is fundamental to minimizing impurities in the final product.

  • For 4-chlorophenol:

    • Regioisomeric Purity: The most critical attribute is the absence of other chlorophenol isomers (e.g., 2-chlorophenol, 3-chlorophenol). These will react to form the corresponding regioisomeric dihydrobenzofuran impurities, which are often extremely difficult to separate from the desired product due to similar physical properties.[8] It is essential to use a starting material with >99.5% isomeric purity.

    • Water Content: For reactions involving water-sensitive reagents like NaH, the phenol must be anhydrous.

  • For 2-Chloroethanol / 2-Bromoethanol:

    • Absence of 1,2-Dihaloethane: This impurity can lead to the formation of undesired byproducts through reaction with the phenoxide.

    • Stability: 2-haloethanols can degrade over time. Use a fresh, properly stored bottle for best results.

Q4: Can you provide a baseline experimental protocol for each step?

Answer: Certainly. These protocols serve as a starting point and should be optimized for your specific laboratory setup and scale.

Protocol 1: Synthesis of 2-(4-chlorophenoxy)ethanol via Williamson Ether Synthesis

  • Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Reagents: To the flask, add 4-chlorophenol (1.0 eq) and a suitable solvent (e.g., DMF or acetonitrile, ~5-10 mL per gram of phenol).

  • Base Addition: Add powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq). If using sodium hydride (1.1 eq), add it portion-wise to an anhydrous solvent at 0 °C and ensure all hydrogen evolution has ceased before proceeding.

  • Addition of Haloethanol: Add 2-bromoethanol (1.2 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the 4-chlorophenol is consumed (typically 4-8 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly in the next step or purified by vacuum distillation or column chromatography if necessary.

Protocol 2: Acid-Catalyzed Cyclization to this compound

  • Setup: Use a flask equipped for heating (mantle or oil bath) with a stirrer and a nitrogen inlet. A short-path distillation head can be useful for smaller scales.

  • Reaction: Place the crude 2-(4-chlorophenoxy)ethanol (1.0 eq) into the flask. Add polyphosphoric acid (PPA) (approx. 2-3 times the weight of the starting material).

  • Heating: Under a slow stream of nitrogen, heat the viscous mixture with vigorous stirring to 150-160 °C. Caution: Do not exceed 160 °C to minimize oxidation.

  • Monitoring: Monitor the reaction by GC-MS or TLC. The reaction is typically complete in 1-3 hours.

  • Work-up: Cool the reaction mixture until it is just cool enough to handle but still fluid. Carefully and slowly pour the mixture onto crushed ice with stirring.

  • Extraction: Extract the aqueous slurry with a solvent like toluene or diethyl ether.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution, then water and brine. Dry over anhydrous sodium sulfate. The final product is typically purified by vacuum distillation.

Impurity Formation Pathway and Control Points

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Intramolecular Cyclization A 4-Chlorophenol + 2-Bromoethanol B Base (e.g., NaOH) Temp: 80-100°C A->B C 2-(4-chlorophenoxy)ethanol (Intermediate) B->C I1 Impurity: Unreacted 4-Chlorophenol B->I1 Control: - Stronger Base - Sufficient Temp/Time D Acid (e.g., PPA) Temp: 150-160°C C->D E This compound (Product) D->E I2 Impurity: 6-Chlorobenzofuran D->I2 Control: - Lower Temperature - Inert Atmosphere - Milder Catalyst

Caption: Key control points for impurity minimization.

References

Technical Support Center: Scale-Up Synthesis of 6-Chloro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the scale-up synthesis of 6-Chloro-2,3-dihydrobenzofuran. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting, and offer a detailed, scalable protocol grounded in established chemical principles.

Overview of Synthetic Strategy for Scale-Up

The 2,3-dihydrobenzofuran core is a valuable scaffold in many bioactive molecules.[1] For the synthesis of the 6-chloro derivative, numerous routes exist, including modern catalytic methods like Heck reactions and C-H activation.[2] However, for robust and cost-effective scale-up, a classical two-step approach is often preferred due to its reliability, use of less expensive reagents, and more predictable kinetics.

Our recommended approach involves:

  • Williamson Ether Synthesis: Reaction of 4-chlorophenol with a suitable 2-haloethanol equivalent to form an intermediate ether.

  • Intramolecular Cyclization: Ring closure of the ether intermediate, typically under basic or acidic conditions, to form the desired 2,3-dihydrobenzofuran ring. This is a common and well-explored strategy for forming the O-aryl and O-alkyl bonds in the dihydrobenzofuran system.[3]

This guide will focus on troubleshooting and optimizing this specific pathway.

General Synthesis Workflow

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Intramolecular Cyclization cluster_2 Work-up & Purification A 4-Chlorophenol E Intermediate: 2-(4-Chlorophenoxy)ethanol A->E Reacts with B 2-Chloroethanol B->E C Base (e.g., NaOH, K2CO3) C->A Deprotonation D Solvent (e.g., Acetone, DMF) D->E Reaction Medium F Acid Catalyst (e.g., PPA, H2SO4) E->F H Final Product: This compound F->H Catalyzes G High Temperature G->H Drives Reaction I Quench & Extraction H->I J Crystallization / Distillation I->J K Pure Product J->K cluster_step1 Step 1: Ether Synthesis cluster_step2 Step 2: Cyclization cluster_purification Purification start Problem Observed During Scale-Up q1 Low Conversion? start->q1 Issue in Step 1 q2 Reaction Stalled or Byproduct Formation? start->q2 Issue in Step 2 q3 Low Purity / Difficult Isolation? start->q3 Issue in Purification s1a Check Base Stoichiometry & Mixing Efficiency q1->s1a s1b Ensure Anhydrous Conditions q1->s1b s1c Verify Internal Reactor Temperature q1->s1c s2a Control Temperature Rigorously q2->s2a s2b Remove Water (e.g., Dean-Stark) q2->s2b s2c Optimize Catalyst Loading q2->s2c s3a Attempt Vacuum Distillation q3->s3a s3b Perform Crystallization Screening q3->s3b s3c Optimize Aqueous Wash/Extraction q3->s3c

References

Technical Support Center: Overcoming Low Yields in the Synthesis of 6-Chloro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Chloro-2,3-dihydrobenzofuran. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their synthetic routes. This guide provides in-depth troubleshooting, frequently asked questions, and details alternative, higher-yielding synthetic strategies, grounded in established chemical principles and supported by peer-reviewed literature.

Introduction

This compound is a valuable heterocyclic scaffold found in numerous biologically active molecules and pharmaceuticals. However, its synthesis can be prone to low yields due to side reactions, incomplete conversion, or challenging reaction conditions. This guide aims to provide practical, actionable solutions to overcome these common hurdles.

Frequently Asked Questions (FAQs)

Q1: My primary synthetic route, the intramolecular Williamson ether synthesis from 4-chlorophenol and 1,2-dichloroethane, is resulting in very low yields. What are the likely causes?

A1: This is a classic and common challenge. The low yield in this specific reaction is often attributable to several factors:

  • Competitive Intermolecular Reactions: The phenoxide intermediate can react with another molecule of 1,2-dichloroethane or unreacted 4-chlorophenol, leading to polymeric side products instead of the desired intramolecular cyclization.

  • Poor Reactivity of Chloroalkanes: 1,2-dichloroethane is not a highly reactive alkylating agent. The reaction may require harsh conditions (high temperatures, strong bases), which can promote side reactions and decomposition.

  • Base Sensitivity: The choice of base is critical. While a strong base is needed to deprotonate the phenol, very strong bases can also promote elimination reactions with 1,2-dichloroethane, forming vinyl chloride, which will not lead to the desired product.

Q2: I am observing the formation of a significant amount of a polymeric, tar-like substance in my reaction. How can I minimize this?

A2: Polymer formation is a strong indicator of dominant intermolecular side reactions. To favor the desired intramolecular cyclization, consider applying the principle of high dilution. By running the reaction at a much lower concentration, you decrease the probability of two different reactant molecules encountering each other, thereby favoring the intramolecular pathway. A slow, controlled addition of the alkylating agent or the base via a syringe pump can also help maintain a low instantaneous concentration of reactive species.

Q3: Are there any catalysts that can improve the yield of the intramolecular cyclization?

A3: Yes, phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) or iodide (TBAI) can be beneficial. PTCs help to shuttle the phenoxide anion from the solid or aqueous phase into the organic phase where the 1,2-dichloroethane is, facilitating the reaction under milder conditions and potentially improving the yield by accelerating the desired intramolecular reaction over intermolecular polymerization.

Troubleshooting Guide for Low Yields

Symptom / Observation Potential Cause(s) Recommended Troubleshooting Steps
Low Conversion of Starting Phenol 1. Insufficiently strong base. 2. Inadequate reaction temperature or time. 3. Poor solubility of reactants.1. Switch to a stronger base (e.g., from K₂CO₃ to NaH or KHMDS), ensuring anhydrous conditions. 2. Incrementally increase the reaction temperature and monitor by TLC/LC-MS. 3. Choose a solvent in which all reactants are soluble (e.g., DMF, DMSO).
Multiple Unidentified Side Products 1. Reaction temperature is too high, causing decomposition. 2. Base is promoting undesired side reactions (e.g., elimination). 3. Presence of oxygen leading to oxidative side products.1. Lower the reaction temperature and extend the reaction time. 2. Use a non-nucleophilic, sterically hindered base. 3. Ensure the reaction is run under an inert atmosphere (N₂ or Ar).
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Reversible reaction equilibrium.1. Increase reaction time or temperature. Consider adding a more potent catalyst. 2. If applicable, use reaction conditions that drive the equilibrium forward (e.g., removal of a byproduct).
Desired Product is Formed but Isolates in Low Yield 1. Product is volatile and lost during workup/purification. 2. Product is unstable on silica gel during chromatography. 3. Inefficient extraction from the reaction mixture.1. Use a rotary evaporator with care, potentially at a lower temperature. 2. Consider alternative purification methods like distillation, recrystallization, or using a different stationary phase (e.g., alumina). 3. Perform multiple extractions and check the pH of the aqueous layer to ensure the product is not ionized.

Alternative High-Yield Synthetic Routes

When traditional methods prove insufficient, exploring alternative synthetic strategies is often the most effective solution. Below are detailed protocols for modern, higher-yielding approaches to the 2,3-dihydrobenzofuran core structure, which can be adapted for the synthesis of the 6-chloro derivative.

Route 1: Palladium-Catalyzed Intramolecular C-O Bond Formation

This powerful method involves the cyclization of an o-allylphenol derivative. The high efficiency and functional group tolerance of palladium catalysis often lead to excellent yields.[1]

Rationale and Advantages:

Palladium catalysts can facilitate the intramolecular attack of the phenolic oxygen onto the tethered alkene, a process known as Wacker-type cyclization or oxidative cyclization.[2] This method is often highly regioselective and can be performed under relatively mild conditions, minimizing side reactions. By starting with a pre-formed o-allyl-4-chlorophenol, the challenge of intermolecular competition is completely avoided.

Experimental Protocol:

Step 1: Allylation of 4-Chlorophenol

  • To a solution of 4-chlorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add allyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • After completion, filter off the solids and concentrate the filtrate under reduced pressure.

  • Purify the resulting allyl 4-chlorophenyl ether by column chromatography.

Step 2: Claisen Rearrangement

  • Heat the allyl 4-chlorophenyl ether neat (or in a high-boiling solvent like N,N-diethylaniline) to 180-200 °C for 2-4 hours.

  • Monitor the formation of 2-allyl-4-chlorophenol by TLC.

  • Cool the reaction and purify the product directly by column chromatography or distillation.

Step 3: Palladium-Catalyzed Oxidative Cyclization

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-allyl-4-chlorophenol (1.0 eq) in a suitable solvent (e.g., THF or DME).

  • Add the palladium catalyst, such as Pd(OAc)₂ (5 mol%) or PdCl₂(CH₃CN)₂ (5 mol%).[2]

  • Add an oxidant, typically benzoquinone (1.1 eq) or Cu(OAc)₂ (10 mol%) with O₂ (balloon).

  • Stir the reaction at room temperature or gentle heat (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Filter the reaction mixture through a pad of Celite, concentrate, and purify the crude product by flash column chromatography to yield this compound.

Visualization of Workflow:

Palladium-Catalyzed Synthesis cluster_0 Step 1: Allylation cluster_1 Step 2: Claisen Rearrangement cluster_2 Step 3: Pd-Catalyzed Cyclization 4-Chlorophenol 4-Chlorophenol Allyl Ether Allyl Ether 4-Chlorophenol->Allyl Ether Allyl Bromide, K2CO3 4-Chlorophenol->Allyl Ether 2-Allyl-4-chlorophenol 2-Allyl-4-chlorophenol Allyl Ether->2-Allyl-4-chlorophenol Heat (180-200°C) Allyl Ether->2-Allyl-4-chlorophenol This compound This compound 2-Allyl-4-chlorophenol->this compound Pd(OAc)2, Oxidant 2-Allyl-4-chlorophenol->this compound Intramolecular_Heck_Reaction Start 2-Bromo-4-chlorophenyl allyl ether Pd(0)L_n OxAdd Oxidative Addition Aryl-Pd(II)-Br Complex Start->OxAdd Pd(0) Insertion Migratory Insertion Alkyl-Pd(II) Complex OxAdd->Insertion Intramolecular BetaElim β-Hydride Elimination Product + H-Pd(II)-Br Insertion->BetaElim ReducElim Reductive Elimination Pd(0)L_n Regenerated BetaElim->ReducElim Base Product This compound BetaElim->Product ReducElim->Start Catalytic Cycle

References

Technical Support Center: Catalyst Choice and Purity in the Synthesis of 6-Chloro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide for the synthesis of 6-Chloro-2,3-dihydrobenzofuran. This resource, structured in a user-friendly question-and-answer format, is designed to assist you in navigating the complexities of catalyst selection and its profound impact on the purity of your final product. As your virtual Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower your experimental decisions.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for synthesizing this compound, and how do they generally compare?

A1: The synthesis of the 2,3-dihydrobenzofuran scaffold, including the 6-chloro derivative, is versatile, with several classes of catalysts being employed. The choice of catalyst is a critical parameter that influences reaction efficiency, yield, and, most importantly, purity. The primary catalytic systems include:

  • Palladium-based catalysts: These are widely used for intramolecular cyclization reactions, such as Heck-type reactions. They are often favored for their high efficiency and functional group tolerance.

  • Copper-based catalysts: Copper catalysts are a cost-effective alternative to palladium and are effective in promoting C-O bond formation. They are particularly useful in Ullmann-type couplings and oxidative cyclizations.

  • Rhodium-based catalysts: Rhodium catalysts are often employed in C-H activation and insertion reactions, offering unique reactivity pathways.

  • Acid catalysts: Brønsted or Lewis acids can be used to catalyze the intramolecular hydroalkoxylation of suitable precursors. This is often a straightforward and metal-free approach.

The "best" catalyst is application-specific, depending on the starting materials, desired purity profile, and cost considerations.

Q2: I am observing a significant amount of an isomeric impurity in my final product. What is the likely cause and how can I mitigate it?

A2: A common isomeric impurity in the synthesis of 2,3-dihydrobenzofurans is the corresponding benzofuran, which is the fully aromatized analogue. Another possibility is the formation of regioisomers if the starting material allows for cyclization at different positions.

Likely Cause:

  • Over-oxidation/Dehydrogenation: In many transition-metal-catalyzed syntheses, particularly with palladium, the desired 2,3-dihydrobenzofuran can be over-oxidized to the benzofuran. This is often promoted by elevated temperatures or the presence of certain oxidants.

  • Acid-Catalyzed Dehydration: If your reaction conditions are acidic, a potential side reaction is the dehydration of an intermediate alcohol, leading to the formation of a double bond and subsequent aromatization.

Troubleshooting Strategies:

  • Temperature Control: Carefully control the reaction temperature. Lowering the temperature may slow down the desired reaction but can significantly suppress the over-oxidation pathway.

  • Choice of Oxidant: If an oxidant is used, consider a milder one. The stoichiometry of the oxidant should also be carefully optimized.

  • Ligand Selection (for Transition Metal Catalysis): The electronic and steric properties of the ligand on the metal center can influence the selectivity. Experiment with different ligands to find one that favors the desired reductive elimination over β-hydride elimination/oxidation pathways.

  • pH Control: If using an acid catalyst, a weaker acid or the use of a buffer may prevent unwanted side reactions.

Troubleshooting Guide: Purity Issues in this compound Synthesis

This section provides a more in-depth look at specific problems you might encounter during your synthesis and how to address them based on the type of catalyst used.

Scenario 1: Low Purity with Palladium Catalysis

Problem: "I am using a palladium catalyst for an intramolecular Heck-type cyclization to form this compound, but my purity is consistently low, with multiple unidentified peaks in my GC-MS."

Potential Causes & Solutions:

Potential Cause Plausible Explanation Recommended Troubleshooting Steps
Dehalogenation The chloro-substituent on the aromatic ring can be susceptible to reduction, especially in the presence of a palladium catalyst and a hydrogen source (e.g., a protic solvent or certain additives). This leads to the formation of 2,3-dihydrobenzofuran as a significant impurity.1. Screen Ligands: Use ligands that promote the desired C-O bond formation over reductive dehalogenation. Electron-rich and bulky phosphine ligands can sometimes be beneficial. 2. Control Hydrogen Sources: Use aprotic solvents and ensure all reagents are anhydrous. 3. Optimize Base: The choice and amount of base can influence the reaction pathway. A weaker, non-coordinating base might be preferable.
Catalyst Decomposition The palladium catalyst may be unstable under the reaction conditions, leading to the formation of palladium black. This reduces the concentration of the active catalytic species and can lead to incomplete conversion and the formation of byproducts.1. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst that is more stable and provides a controlled release of the active species. 2. Ligand Stoichiometry: Ensure the correct palladium-to-ligand ratio. An excess of ligand can sometimes stabilize the catalyst. 3. Degas Solvents: Thoroughly degas all solvents to remove oxygen, which can contribute to catalyst decomposition.
Homocoupling of Starting Material The organopalladium intermediate can react with another molecule of the starting material instead of undergoing intramolecular cyclization, leading to dimeric impurities.1. Slow Addition: Add the starting material slowly to the reaction mixture to maintain a low concentration, favoring the intramolecular pathway. 2. Lower Reaction Temperature: This can help to favor the intramolecular cyclization, which generally has a lower activation energy than the intermolecular side reaction.

Experimental Workflow: Optimizing Palladium-Catalyzed Cyclization

Caption: Iterative workflow for purity optimization in Pd-catalyzed synthesis.

Scenario 2: Incomplete Conversion with Copper Catalysis

Problem: "My copper-catalyzed synthesis of this compound is not going to completion, and I am isolating a significant amount of unreacted starting material."

Potential Causes & Solutions:

Potential Cause Plausible Explanation Recommended Troubleshooting Steps
Catalyst Inactivation The active copper species (often Cu(I)) can be oxidized to the less active Cu(II) state by atmospheric oxygen. The catalyst can also be poisoned by impurities in the starting materials or solvents.1. Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon). 2. Purify Reagents: Ensure the purity of your starting materials and solvents. Column chromatography of the starting material may be necessary. 3. Use a Ligand: The addition of a suitable ligand (e.g., a phenanthroline or diamine derivative) can stabilize the active copper species and accelerate the reaction.
Insufficient Reaction Temperature Copper-catalyzed reactions often require higher temperatures to proceed at a reasonable rate compared to their palladium counterparts.1. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or GC. 2. Solvent Choice: Switch to a higher-boiling point solvent if necessary.
Incorrect Copper Source The choice of copper salt (e.g., CuI, CuBr, Cu(OAc)₂) can significantly impact the reaction outcome.1. Screen Copper Salts: Experiment with different copper(I) and copper(II) salts to find the most effective one for your specific transformation.

Reaction Pathway: Copper-Catalyzed C-O Bond Formation

Copper_Catalyzed_Pathway Start Starting Material (e.g., o-halophenol derivative) Intermediate Copper Alkoxide Intermediate Start->Intermediate + Cu(I) Cu_cat Cu(I) Catalyst Product This compound Intermediate->Product Intramolecular C-O Bond Formation Side_Product Unreacted Starting Material (Incomplete Conversion) Intermediate->Side_Product Catalyst Inactivation/ Low Temperature

Caption: Simplified pathway for copper-catalyzed cyclization.

Scenario 3: Product Degradation with Acid Catalysis

Problem: "I am attempting an acid-catalyzed cyclization, but I am observing a complex mixture of products and what appears to be decomposition of my desired this compound."

Potential Causes & Solutions:

Potential Cause Plausible Explanation Recommended Troubleshooting Steps
Harsh Acidic Conditions Strong acids and high temperatures can lead to a variety of side reactions, including polymerization, rearrangement, and cleavage of the ether bond in the product.1. Use a Milder Acid: Switch from a strong mineral acid (e.g., H₂SO₄) to a milder Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., BF₃·OEt₂). 2. Lower Acid Concentration: Reduce the catalytic loading of the acid. 3. Lower Temperature: Perform the reaction at a lower temperature, even if it requires a longer reaction time.
Water Scavenging The presence of water can interfere with acid catalysis and promote undesired hydrolysis reactions.1. Use a Dehydrating Agent: Add a water scavenger such as molecular sieves to the reaction mixture. 2. Azeotropic Removal of Water: If using a suitable solvent like toluene, use a Dean-Stark apparatus to remove water as it is formed.

Purity Analysis: Recommended Protocols

A robust analytical methodology is crucial for accurately assessing the purity of your this compound and identifying impurities.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To separate volatile compounds and identify them based on their mass spectra. This is an excellent technique for identifying byproducts and isomers.

  • Protocol:

    • Prepare a dilute solution of your crude or purified product in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Inject a small volume (typically 1 µL) into the GC-MS system.

    • Use a standard non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).

    • Employ a temperature gradient program to ensure good separation of all components (e.g., start at 50 °C, ramp to 280 °C).

    • Analyze the resulting chromatogram to determine the relative peak areas, which correspond to the approximate percentage of each component.

    • Examine the mass spectrum of each peak to identify known impurities or propose structures for unknown ones.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To provide detailed structural information about your product and any impurities present. ¹H NMR is particularly useful for quantitative analysis (qNMR) if an internal standard is used.

  • Protocol:

    • Dissolve a carefully weighed sample of your product in a deuterated solvent (e.g., CDCl₃).

    • Acquire a high-resolution ¹H NMR spectrum. The presence of unexpected signals can indicate impurities.

    • Integrate the peaks corresponding to your product and any impurities. The relative integration values can provide a molar ratio of the components.

    • For more detailed structural elucidation of impurities, acquire a ¹³C NMR and 2D NMR spectra (e.g., COSY, HSQC, HMBC).

3. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To separate compounds based on their polarity. HPLC is highly effective for quantifying purity and can be used for preparative purification.

  • Protocol:

    • Develop a suitable method using a reverse-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol).

    • Use a UV detector set to a wavelength where your compound and potential impurities absorb.

    • Inject a solution of your sample and analyze the resulting chromatogram. Purity is typically reported as the area percentage of the main peak.

By understanding the underlying principles of each catalytic system and employing a systematic approach to troubleshooting and analysis, you can significantly improve the purity of your this compound synthesis.

Technical Support Center: Solving Solubility Issues in Reactions with 6-Chloro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 6-Chloro-2,3-dihydrobenzofuran. This molecule is a valuable heterocyclic scaffold in the synthesis of bioactive compounds and advanced materials.[1][2] However, its unique physicochemical properties can present solubility challenges during multi-step reactions, leading to poor reaction kinetics, low yields, and purification difficulties. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, in-depth explanations, and practical protocols to systematically address and resolve these solubility issues.

Section 1: Understanding the Solubility Profile of this compound

To effectively troubleshoot solubility, one must first understand the molecule's inherent properties. The structure of this compound features a chlorinated benzene ring fused to a dihydrofuran ring. This combination imparts a moderately polar, yet largely hydrophobic character.

  • Hydrophobic Region: The chlorinated aromatic ring is non-polar and will favor interactions with non-polar solvents through van der Waals forces.

  • Polar Region: The ether oxygen in the dihydrofuran ring is a hydrogen bond acceptor, allowing for dipole-dipole interactions with more polar solvents.[3]

The principle of "like dissolves like" is the cornerstone of solvent selection.[4][5] The dual nature of this compound means that neither extremely polar (like water) nor purely non-polar (like hexane) solvents are typically ideal. Instead, solvents with intermediate polarity often provide the best results. The experimental XLogP3 value (a measure of lipophilicity) for the similar 5-chloro isomer is 2.8, quantitatively confirming its tendency to dissolve in organic media over water.[3]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding solubility.

Q1: My this compound is not dissolving at the start of my reaction. What are the first steps I should take?

A1: Before making significant changes to your protocol, attempt the simplest physical interventions. First, ensure your starting material is of high purity, as impurities can significantly reduce solubility. Second, apply gentle heating (e.g., to 40-50 °C). For most solid organic compounds, solubility increases with temperature because the added thermal energy helps overcome the crystal lattice energy of the solid.[6][7] If heating is not suitable for your reaction, try sonicating the mixture. The ultrasonic waves create micro-cavitations that can effectively break apart solid agglomerates and enhance dissolution.

Q2: The compound dissolves initially, but precipitates out of solution after I add a Lewis acid catalyst (e.g., AlCl₃) for a Friedel-Crafts reaction. What is happening?

A2: This is a classic issue in Friedel-Crafts acylations. The product, an aromatic ketone, forms a complex with the Lewis acid. This complex is often much less soluble than the starting material in non-polar solvents.[8] Furthermore, the Lewis acid itself can reduce the overall polarity of the solvent system. In non-polar solvents like dichloromethane (DCM) or carbon disulfide, this complex can precipitate, effectively stalling the reaction.[8] The solution is often to switch to a more polar solvent, such as nitrobenzene or 1,2-dichloroethane, which can better solvate the catalyst-product complex and keep it in solution.[8][9]

Q3: Is it a good idea to simply double the volume of solvent to get my compound to dissolve?

A3: While this may seem like a straightforward solution, it has significant drawbacks. Drastically increasing the solvent volume will decrease the concentration of your reactants. According to rate laws, this will slow down the reaction, potentially requiring much longer reaction times or higher temperatures to achieve full conversion. This approach should be a last resort. It is generally more efficient to find a more suitable solvent or a co-solvent system that dissolves the compound at a reasonable concentration.

Q4: What are the best "first-choice" solvents for reactions involving this compound?

A4: Based on its moderately polar structure, a good starting panel of solvents would include:

  • Dichloromethane (DCM): An excellent, versatile solvent for a wide range of organic compounds.

  • Tetrahydrofuran (THF): A polar aprotic ether that can dissolve a variety of substrates.

  • 1,4-Dioxane: Similar to THF but with a higher boiling point, making it suitable for reactions requiring more heat.

  • Toluene: A non-polar aromatic solvent, useful if a completely non-polar environment is desired, though its solvating power for this specific compound may be limited.

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN): Good choices for reactions involving more polar reagents or intermediates.

Section 3: In-Depth Troubleshooting Guide

When simple fixes are not enough, a systematic approach is necessary. This guide provides a logical workflow to diagnose and solve persistent solubility problems.

Troubleshooting Workflow Diagram

The following diagram illustrates a step-by-step decision-making process for addressing solubility challenges.

G start Solubility Issue Encountered type_issue What is the nature of the issue? start->type_issue initial Poor Initial Solubility type_issue->initial At Start precipitate Precipitation Mid-Reaction type_issue->precipitate During Rxn purity Step 1: Verify Purity (NMR, LCMS) initial->purity reagent_add Step 1: Analyze Reagent Addition (Polarity change? Complexation?) precipitate->reagent_add physical Step 2: Apply Physical Methods (Gentle Heat, Sonication) purity->physical solvent_screen Step 3: Perform Systematic Solvent Screening (See Protocol 1) physical->solvent_screen cosolvent Step 4: Evaluate Co-Solvent Systems (e.g., DCM/THF) solvent_screen->cosolvent temp_effect Step 2: Check Temperature (Is reaction exothermic? Cool down?) reagent_add->temp_effect solvent_change Step 3: Change Primary Solvent (e.g., DCM to 1,2-DCE for F-C) temp_effect->solvent_change cosolvent2 Step 4: Introduce a Polar Co-Solvent (See Protocol 2) solvent_change->cosolvent2

Caption: A decision-making workflow for troubleshooting solubility issues.

Problem: Poor Initial Solubility of Reactant

If this compound does not dissolve readily at the beginning of the experiment, follow these steps:

  • Verify Purity: Impurities from a previous step can dramatically alter the solubility profile. Confirm the purity of your starting material via techniques like NMR or LCMS.

  • Apply Physical Methods: As mentioned in the FAQ, gentle heating and sonication are the first line of defense. Most dissolution processes are endothermic, meaning they are favored by an increase in temperature.[7][10]

  • Systematic Solvent Selection: If physical methods fail, the chosen solvent is likely inappropriate. Use the Solvent Properties table below and Protocol 1 to screen a range of solvents from different chemical classes.

  • Evaluate Co-Solvent Systems: A mixture of two miscible solvents can often provide a finely tuned environment that a single solvent cannot. For example, if your compound is poorly soluble in DCM but highly soluble in THF, a 4:1 mixture of DCM:THF might provide sufficient solubility without overly affecting the reaction conditions.

Problem: Reactant or Product Precipitates During the Reaction

Precipitation mid-reaction is a complex issue that can arise from several factors:

  • Change in Medium Properties: The addition of a reagent or catalyst can significantly change the polarity and solvating power of the reaction medium. This is common when adding a non-polar reagent to a polar solvent, or vice-versa.

  • Product Insolubility: The product of the reaction may simply be insoluble in the chosen solvent. This is sometimes advantageous, as it can drive the reaction to completion (Le Chatelier's principle) and simplify purification, but only if the precipitation does not cause co-precipitation of starting materials or reagents.

  • Temperature Changes: If the reaction is highly exothermic, the temperature increase can paradoxically decrease the solubility of some compounds.[10][11] Conversely, if a reaction is run at low temperatures, the solubility of all components will be reduced. Monitor the internal temperature of the reaction.

  • Complexation: As discussed with Friedel-Crafts reactions, reactants, products, or intermediates can form insoluble complexes with catalysts or reagents.[8] Addressing this often requires changing the solvent to one that can better solvate the complex.

Section 4: Key Experimental Protocols

Protocol 1: Small-Scale Systematic Solvent Screening

Objective: To efficiently identify a suitable solvent for this compound for a planned reaction.

Methodology:

  • Arrange a series of small, clean vials (e.g., 1-dram vials).

  • Into each vial, weigh an identical, small amount of this compound (e.g., 10 mg).

  • Select a panel of 6-8 candidate solvents from the table below, covering a range of polarities (e.g., Hexane, Toluene, DCM, THF, Ethyl Acetate, Acetonitrile, DMF, Ethanol).

  • To the first vial, add a measured volume of the first solvent (e.g., 0.1 mL) and stir vigorously with a micro-stir bar for 2 minutes at room temperature.

  • Observe and record the result (e.g., "Insoluble," "Partially Soluble," "Fully Soluble").

  • If the solid is not fully dissolved, add another 0.1 mL of solvent and stir again. Repeat until the solid dissolves or a maximum volume (e.g., 1.0 mL) is reached.

  • Repeat steps 4-6 for each solvent in your panel.

  • If no solvent is effective at room temperature, repeat the entire screening process at a moderately elevated temperature (e.g., 50 °C).

  • Compile your results in a table to identify the solvent that dissolves the compound in the smallest volume.

Protocol 2: Optimizing a Reaction with a Co-Solvent System

Objective: To maintain the solubility of all components throughout a reaction by using a binary solvent system.

Methodology:

  • From your solvent screening (Protocol 1), identify a primary solvent in which the reaction is known to proceed well but where the starting material has limited solubility (Solvent A).

  • Identify a secondary, miscible solvent in which the starting material is highly soluble (Solvent B).[5]

  • Set up the reaction in the minimum amount of Solvent A required to suspend the other reagents.

  • Dissolve your this compound in a small amount of Solvent B.

  • Add the solution of your starting material (in Solvent B) dropwise to the reaction mixture. This technique, known as "reverse addition," can often prevent the compound from crashing out.

  • Alternatively, start the reaction in a pre-mixed co-solvent system. Based on your screening, test various ratios (e.g., 10:1, 5:1, 2:1 of Solvent A:Solvent B) in small-scale trial reactions to find the optimal balance that maintains solubility and provides a good reaction rate.

Section 5: Data Presentation

Table 1: Properties of Recommended Solvents for Screening

This table provides key data for common organic solvents to aid in rational solvent selection.[12][13]

SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric Constant (ε at 20°C)Notes on Use
n-HexaneC₆H₁₄690.6551.9Non-polar, for comparison. Poor solvent for this compound.
TolueneC₇H₈1110.8672.4Non-polar aromatic, good for higher temperatures.
Dichloromethane (DCM)CH₂Cl₂401.3269.1Versatile, moderately polar, volatile. Common for F-C.[14]
Diethyl EtherC₄H₁₀O350.7134.3Polar aprotic, very volatile.
Tetrahydrofuran (THF)C₄H₈O660.8867.5Polar aprotic, excellent solvating power.
Ethyl Acetate (EtOAc)C₄H₈O₂770.8946.0Moderately polar ester, common for chromatography.
Acetonitrile (MeCN)C₂H₃N820.78636.6Polar aprotic, miscible with water.
N,N-Dimethylformamide (DMF)C₃H₇NO1530.94438.3Highly polar aprotic, high boiling point.
Ethanol (EtOH)C₂H₆O780.78924.6Polar protic, can participate in some reactions.
1,2-Dichloroethane (DCE)C₂H₄Cl₂841.25310.4A more polar alternative to DCM for Friedel-Crafts.[8]

References

byproduct identification and mitigation in 6-Chloro-2,3-dihydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2,3-dihydrobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format, grounded in established chemical principles and practical experience.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, particularly when following the common synthetic route involving the Williamson ether synthesis of 4-chlorophenol and a suitable C2-synthon, followed by intramolecular cyclization.

Problem 1: Low Yield of this compound

Q: My reaction is resulting in a lower than expected yield of the desired this compound. What are the potential causes and how can I improve it?

A: Low yields in this synthesis can often be attributed to several factors, primarily related to incomplete reaction, side reactions, or degradation of the product. Let's break down the probable causes and their solutions.

Probable Cause 1: Incomplete Deprotonation of 4-Chlorophenol

The initial step of the Williamson ether synthesis requires the quantitative conversion of 4-chlorophenol to its corresponding phenoxide.[1] Incomplete deprotonation will leave unreacted starting material, thus lowering the overall yield.

  • Mitigation Strategy:

    • Choice of Base: While weaker bases can be used for phenols compared to aliphatic alcohols, a sufficiently strong base is still crucial.[2] Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. For more challenging cases, stronger bases like sodium hydride (NaH) can be employed, though with greater handling precautions.

    • Stoichiometry: Ensure at least a stoichiometric equivalent of the base is used. A slight excess (1.1-1.2 equivalents) can help drive the deprotonation to completion.

    • Solvent: The choice of solvent is critical. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile can enhance the nucleophilicity of the phenoxide.[3]

Probable Cause 2: Competing Elimination Reaction

The reaction of the 4-chlorophenoxide with the C2-synthon (e.g., 1,2-dichloroethane or 2-chloroethanol) is an S_N2 reaction. However, a competing E2 elimination reaction can occur, especially with secondary alkyl halides, leading to the formation of volatile byproducts and reducing the yield of the desired ether intermediate.[4]

  • Mitigation Strategy:

    • Choice of C2-Synthon: Whenever possible, use a primary alkyl halide as the electrophile to minimize elimination.[4] 1,2-dichloroethane or 2-chloroethanol are suitable choices.

    • Temperature Control: Lowering the reaction temperature can favor the S_N2 pathway over elimination. Monitor the reaction progress to find the optimal temperature that allows for a reasonable reaction rate without promoting side reactions.

Probable Cause 3: Suboptimal Cyclization Conditions

The intramolecular cyclization of the intermediate ether to form the dihydrobenzofuran ring is a critical step. Inefficient cyclization will result in the accumulation of the intermediate and a low yield of the final product.

  • Mitigation Strategy:

    • Catalyst/Promoter: The cyclization is often promoted by a strong base or heat. In some cases, a catalyst may be required to facilitate the ring closure.

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the appropriate temperature to ensure complete cyclization. Progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Problem 2: Presence of Significant Impurities in the Final Product

Q: My final product shows multiple peaks on GC-MS/HPLC analysis, indicating the presence of impurities. What are these byproducts and how can I remove them?

A: The presence of impurities is a common challenge. Identifying these byproducts is the first step towards effective mitigation and purification.

Common Byproduct Identification and Mitigation

ByproductProbable CauseMitigation StrategyPurification Method
Unreacted 4-Chlorophenol Incomplete reaction or use of excess starting material.Ensure stoichiometric amounts of reactants and a slight excess of the C2-synthon. Drive the reaction to completion by optimizing reaction time and temperature.Can be removed by a basic wash (e.g., with aqueous NaOH solution) during workup to convert the phenol to its water-soluble salt.
Over-alkylation Product (1,2-bis(4-chlorophenoxy)ethane) Reaction of the 4-chlorophenoxide with both ends of 1,2-dichloroethane.Use a larger excess of 1,2-dichloroethane to favor the mono-alkylation product.Fractional distillation under reduced pressure, as this byproduct will have a significantly higher boiling point than the desired product.[5] Column chromatography can also be effective.
Regioisomers (e.g., 4-Chloro- or 7-Chloro-2,3-dihydrobenzofuran) While less common in this specific synthesis due to the starting material, regioisomer formation can be a concern in other substituted benzofuran syntheses.[6]Careful selection of starting materials and synthetic route is key.Isomers can be challenging to separate. Fractional distillation or preparative HPLC may be required.[5][7]
Dimerization/Polymerization Products Polymerization of starting materials or intermediates, often under harsh acidic or thermal conditions.[8]Avoid high temperatures and strongly acidic conditions. Use of appropriate solvents and reaction times is crucial.These are typically high molecular weight, non-volatile compounds and can often be removed by distillation of the desired product.

Analytical Methods for Impurity Profiling

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying volatile and semi-volatile impurities.[9] Derivatization of polar impurities may be necessary to improve their chromatographic behavior.[10]

  • High-Performance Liquid Chromatography (HPLC): A versatile method for analyzing the purity of the final product and monitoring reaction progress.[11] A reversed-phase C18 column with a UV detector is a common setup.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the desired product and any significant impurities that can be isolated.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed and industrially relevant method is a two-step process. The first step is a Williamson ether synthesis between 4-chlorophenol and a C2-synthon like 1,2-dichloroethane or 2-chloroethanol in the presence of a base to form an intermediate ether.[1] This is followed by an intramolecular cyclization, often promoted by heat or a stronger base, to yield this compound.

Q2: How can I effectively purify the final product?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Fractional Distillation: This is a highly effective method for removing both lower and higher boiling point impurities.[5] Given that this compound is a liquid at room temperature, distillation under reduced pressure is the preferred method to prevent thermal decomposition.

  • Recrystallization: If the product is a solid or can be converted to a solid derivative, recrystallization from a suitable solvent system can be a powerful purification technique.[2] Common solvent systems include ethanol, hexane/acetone, and hexane/ethyl acetate.

  • Column Chromatography: For small-scale purifications or to remove impurities with similar boiling points, silica gel column chromatography can be employed.

Q3: Are there alternative leaving groups to chlorine on the C2-synthon?

A3: Yes, other leaving groups can be used. Sulfonate esters, such as tosylates (OTs) or mesylates (OMs), are excellent leaving groups and are often more reactive than chlorides.[12] Using a C2-synthon with a better leaving group, such as 2-bromoethanol or ethylene glycol ditosylate, can sometimes lead to milder reaction conditions and improved yields.[13]

Q4: Can I use a one-pot procedure for this synthesis?

A4: While a one-pot synthesis is attractive for its efficiency, it can sometimes lead to a higher impurity profile. A stepwise approach with isolation and purification of the intermediate ether often provides better control over the reaction and results in a purer final product. However, for some applications, a carefully optimized one-pot process may be suitable.

III. Visualizing the Synthesis and Byproduct Formation

To aid in understanding the reaction pathway and potential pitfalls, the following diagrams illustrate the synthesis of this compound and the formation of a key byproduct.

G cluster_0 Main Synthetic Pathway cluster_1 Byproduct Formation 4-Chlorophenol 4-Chlorophenol 4-Chlorophenoxide 4-Chlorophenoxide 4-Chlorophenol->4-Chlorophenoxide  + Base (e.g., NaOH) Intermediate Ether Intermediate Ether 4-Chlorophenoxide->Intermediate Ether  + 1,2-Dichloroethane (S N 2) This compound This compound Intermediate Ether->this compound  Intramolecular Cyclization 4-Chlorophenoxide_b 4-Chlorophenoxide Over-alkylation Byproduct Over-alkylation Byproduct 4-Chlorophenoxide_b->Over-alkylation Byproduct  + Intermediate Ether Intermediate Ether_b Intermediate Ether

Caption: Synthetic pathway and a common byproduct formation route.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-(4-Chlorophenoxy)ethanol (Intermediate Ether)
  • To a stirred solution of 4-chlorophenol (1 equivalent) in a suitable solvent (e.g., DMF), add sodium hydroxide (1.1 equivalents) portion-wise at room temperature.

  • Heat the mixture to 60-70 °C and stir for 1 hour to ensure complete formation of the sodium 4-chlorophenoxide.

  • Add 1,2-dichloroethane (1.5 equivalents) dropwise to the reaction mixture.

  • Maintain the reaction at 80-90 °C and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude 2-(4-chlorophenoxy)ethanol.

Protocol 2: Intramolecular Cyclization to this compound
  • The crude 2-(4-chlorophenoxy)ethanol can be subjected to cyclization. A strong base such as potassium tert-butoxide (1.2 equivalents) in a high-boiling solvent like toluene can be used.

  • Heat the reaction mixture to reflux and monitor the formation of the product by GC-MS.

  • After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

V. References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. --INVALID-LINK--

  • Thermo Fisher Scientific. Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. --INVALID-LINK--

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). --INVALID-LINK--

  • Guide for crystallization. --INVALID-LINK--

  • Wikipedia. Williamson ether synthesis. --INVALID-LINK--

  • Beaudry, C. M. Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 2021 , 86(9), 6931–6936. --INVALID-LINK--

  • Dehmel, F., & D'hooghe, M. Recent advances in heterolytic nucleofugal leaving groups. Beilstein Journal of Organic Chemistry, 2014 , 10, 1346–1389. --INVALID-LINK--

  • Chem-Station. Williamson Ether Synthesis. (2014). --INVALID-LINK--

  • Movassaghi, M., & Chen, B. Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Angewandte Chemie International Edition, 2007 , 46(4), 565-568. --INVALID-LINK--

  • Chemistry LibreTexts. Hydroxyl Group Substitution - Alcohols. (2023). --INVALID-LINK--

  • Adiyaman, M., & Gais, H. J. Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molecules, 2005 , 10(10), 1347-1356. --INVALID-LINK--

  • Organic Chemistry Portal. Williamson Synthesis. --INVALID-LINK--

  • BenchChem. Comparative Analysis of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane Purity: A Guide to HPLC and GC-MS Techniques. --INVALID-LINK--

  • Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. --INVALID-LINK--

  • Master Organic Chemistry. Tosylates And Mesylates. (2015). --INVALID-LINK--

  • Chemistry LibreTexts. Williamson Ether Synthesis. (2023). --INVALID-LINK--

  • Yeh, Y. T., & Liu, R. H. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 1997 , 5(3), 207-224. --INVALID-LINK--

  • Chang, M. Y., Lee, T. W., & Wu, M. H. Synthesis of substituted dihydrobenzofurans and bis-dihydrobenzofurans. HETEROCYCLES, 2012 , 85(7), 1607-1616. --INVALID-LINK--

  • da Silva, M. C., Gomes, L. S., Nascimento, V., Peglow, T. J., Nobre, P. C., & de Oliveira, E. R. Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Processes, 2023 , 11(4), 1038. --INVALID-LINK--

  • Chad's Prep. 12.6 Substitution Reactions of Alcohols | Organic Chemistry. (2021). --INVALID-LINK--

  • Wang, Z., et al. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 2023 , 28(15), 5898. --INVALID-LINK--

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, Sixth Edition. Butterworth-Heinemann, 2009 . --INVALID-LINK--

  • Kaczor, A. A., et al. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 2016 , 21(10), 1391. --INVALID-LINK--

  • Sandra, P., & David, F. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 2009 , 22(12), 600-608. --INVALID-LINK--

  • Li, Y., et al. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 2023 , 28(5), 2315. --INVALID-LINK--

  • Codan, L., et al. Method to Rapidly Identify Potential Solvent Systems for Crystallization of Cocrystals. Crystal Growth & Design, 2023 , 23(4), 2535-2544. --INVALID-LINK--

  • Wagh, R. M., & Singh, P. P. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 2008 , 70(1), 76-80. --INVALID-LINK--

  • Shimadzu. Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. --INVALID-LINK--

  • Wang, Z., et al. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 2023 , 28(15), 5898. --INVALID-LINK--

  • Amrita Vishwa Vidyapeetham Virtual Lab. Purification by Fractional Distillation_crystallisation (Theory) _ Organic Chemistry Virtual Lab _ Chemical Sciences. --INVALID-LINK--

  • Ranu, B. C., & Jana, R. Mild and Efficient Synthesis of trans-3-Aryl-2-nitro-2,3-dihydrobenzofurans on Water. Australian Journal of Chemistry, 2005 , 58(5), 378-380. --INVALID-LINK--

  • Elyashberg, M., et al. Identification of Multiple Impurities in a Pharmaceutical Matrix Using Preparative Gas Chromatography and Computer-Assisted Structure Elucidation. Analytical Chemistry, 2010 , 82(21), 9039-9046. --INVALID-LINK--

  • BenchChem. Minimizing byproduct formation in benzofuranone synthesis. --INVALID-LINK--

  • Görög, S. Identification and Determination of Impurities in Drugs. Elsevier, 2000 . --INVALID-LINK--

  • Welch, C. J., et al. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Journal of Chromatography & Separation Techniques, 2016 , 7(4), 1-5. --INVALID-LINK--

  • Wagh, R. M., & Singh, P. P. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 2008 , 70(1), 76-80. --INVALID-LINK--

  • Abe, H., et al. Synthesis of Chloro-Substituted 6H-Dibenzo[b,d]pyran-6-one Natural Products, Graphislactone G, and Palmariols A and B. Chemical and Pharmaceutical Bulletin, 2021 , 69(8), 781-788. --INVALID-LINK--

  • Adole, V. A., et al. Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. South African Journal of Chemistry, 2020 , 73, 29-35. --INVALID-LINK--

  • NurdRage. Using Fractional Distillation for Purification of Hydrobromic acid. (2015). --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Definitive Structural Validation of 6-Chloro-2,3-dihydrobenzofuran: An X-ray Crystallography-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of success. The precise spatial arrangement of atoms dictates function, reactivity, and interaction with biological targets. This guide provides an in-depth, field-proven comparison of analytical techniques for the structural elucidation of 6-Chloro-2,3-dihydrobenzofuran, a heterocyclic scaffold pertinent to medicinal chemistry. While multiple techniques offer structural insights, we will establish, with supporting data and protocols, why single-crystal X-ray crystallography remains the definitive method for absolute structure validation, providing an unparalleled level of detail and certainty.

The Imperative of Unambiguous Structure: Why X-ray Crystallography is the Gold Standard

The final confirmation of an unknown organic compound's structure is invariably performed using a suite of independent methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.[1] While NMR and MS are critical for determining connectivity and elemental composition, they often leave ambiguities, particularly concerning stereochemistry and solid-state conformation.[1][2]

X-ray crystallography transcends these limitations by directly imaging the electron density of a molecule within a crystal lattice.[3] This process yields a precise 3D model with atomic coordinates, bond lengths, and bond angles, effectively providing a definitive "photograph" of the molecule. For regulatory submissions and advancing a drug candidate, the certainty provided by a crystal structure is invaluable.

Core Principle of X-ray Crystallography

The technique relies on the diffraction of an X-ray beam by a highly ordered, single crystal of the compound.[3][4] The electrons of the atoms in the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The intensity and position of these spots are mathematically decoded to generate a three-dimensional map of the electron density within the crystal's repeating unit (the unit cell), from which the atomic structure is built and refined.[3]

Experimental Workflow: From Powder to Final Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision. Each stage is designed to ensure the highest quality data for an unambiguous structural solution.

X_Ray_Workflow cluster_synthesis Sample Preparation cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement Synthesis Synthesis & Purification (Purity >95%) Characterization Initial Characterization (NMR, MS) Synthesis->Characterization Confirm identity Screening Crystal Growth Screening (Varying solvents, temps) Characterization->Screening High purity sample Growth Single Crystal Growth (e.g., Slow Evaporation) Screening->Growth Identify optimal condition Mounting Crystal Mounting & Cryo-cooling Growth->Mounting Diffraction X-ray Diffraction (Data Collection) Mounting->Diffraction Expose to X-rays Processing Data Processing (Indexing, Integration) Diffraction->Processing Generate diffraction pattern Solution Structure Solution (Phase Problem) Processing->Solution Structure factors Refinement Model Refinement (Fit & Refine) Solution->Refinement Initial model Validation Final Validation (CIF Report) Refinement->Validation Refined structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Protocol 2.1: Synthesis and Purification of this compound

Causality: The success of crystallization is critically dependent on the purity of the sample. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. A purity of >95%, confirmed by NMR and MS, is the minimum standard.

  • Synthesis: Synthesize this compound using an established synthetic route, such as those developed for dihydrobenzofuran skeletons.[5][6]

  • Purification: Purify the crude product using column chromatography on silica gel.

  • Purity Verification: Analyze the purified product by ¹H NMR and LC-MS to confirm its identity and ensure purity is >95%. Remove residual solvents under high vacuum, as they can interfere with crystallization.

Protocol 2.2: Single Crystal Growth

Causality: The goal is to encourage molecules to pack in a slow, orderly fashion, forming a single, defect-free lattice. Rapid precipitation ("crashing out") leads to amorphous solids or microcrystalline powders unsuitable for single-crystal diffraction. Slow evaporation is a reliable method for small molecules.

  • Solvent Selection: Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) in a small, clean vial. The ideal solvent is one in which the compound is moderately soluble.

  • Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks at room temperature.

  • Monitoring: Monitor the vial periodically for the formation of small, transparent crystals with well-defined faces.

Protocol 2.3: Data Collection and Structure Refinement
  • Crystal Selection: Select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a modern X-ray diffractometer equipped with a Mo or Cu X-ray source. The crystal is typically cooled to ~100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.[4]

  • Data Processing: Index the diffraction pattern to determine the unit cell parameters and space group. Integrate the intensities of all diffraction spots.[3]

  • Structure Solution: Solve the "phase problem" using direct methods to generate an initial electron density map.

  • Refinement: Build a molecular model into the electron density map. Refine the atomic positions, and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by parameters like the R1 factor (ideally < 0.05).

Alternative & Complementary Techniques: NMR and Mass Spectrometry

While X-ray crystallography provides the definitive answer, NMR and Mass Spectrometry are indispensable for initial characterization and for studying molecules that are difficult to crystallize.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms in a molecule.[9][10] It is the premier technique for studying molecular structure in solution.[7]

Protocol 3.1.1: NMR Structural Analysis

  • Sample Preparation: Dissolve ~5 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra. These provide information on the number and type of protons and carbons.

  • 2D NMR: Acquire correlation spectra (e.g., COSY, HSQC, HMBC) to establish atom-to-atom connectivity. For this compound, these experiments would confirm the attachment of the chloro-substituent and the dihydrofuran ring structure.

Mass Spectrometry (MS)

MS is a cornerstone technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition with high accuracy.[11][12] Fragmentation patterns can also provide structural clues.[1]

Protocol 3.2.1: MS Structural Analysis

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or Liquid Chromatography (LC-MS) for less volatile ones.[11]

  • Ionization: Ionize the molecules using an appropriate method. Electron Ionization (EI) provides reproducible fragmentation patterns useful for library matching, while soft ionization techniques like Electrospray Ionization (ESI) are used to determine the molecular ion with minimal fragmentation.[1]

  • High-Resolution Analysis: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to measure the exact mass of the molecular ion. This allows for the unambiguous determination of the elemental formula (C₈H₇ClO for the target molecule).

Head-to-Head Comparison: Choosing the Right Tool

The selection of an analytical technique depends on the specific question being asked, the sample availability, and the stage of the research.

Comparison_Diagram cluster_primary Primary & Definitive Analysis cluster_secondary Complementary & Solution-State Analysis Start Need Structural Information for this compound XRay X-ray Crystallography Start->XRay Is an unambiguous solid-state structure required? (Yes) NMR NMR Spectroscopy Start->NMR Need to confirm connectivity in solution? MS Mass Spectrometry Start->MS Need to confirm MW & formula? XRay_Outcome Outcome: - Absolute 3D Structure - Stereochemistry - Solid-state conformation - Bond lengths/angles XRay->XRay_Outcome NMR->XRay Structure still ambiguous? NMR_Outcome Outcome: - Atom Connectivity - Solution Conformation - Dynamic Processes NMR->NMR_Outcome MS->NMR Confirm connectivity of fragments MS_Outcome Outcome: - Molecular Weight - Elemental Formula - Fragmentation Clues MS->MS_Outcome

Caption: Decision logic for selecting a structural analysis technique.

Quantitative Data Summary

The following table summarizes the key performance characteristics of each technique for the analysis of a small molecule like this compound.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Output 3D Atomic CoordinatesAtom Connectivity MapMass-to-Charge Ratio
Sample Phase Solid (Single Crystal)SolutionGas/Solution
Typical Sample Amount < 1 mg (of crystals)1-10 mgng - µg
Resolution Atomic (<1 Å)Atomic (indirect)High (for mass)
Key Advantage Unambiguous 3D structureNon-destructive, dynamic info[7][8]High sensitivity, formula determination[2]
Key Limitation Requires high-quality crystalsLower sensitivity, size limit[8][13]Indirect structural info
Destructive? No (crystal is preserved)NoYes (sample is consumed)

Conclusion: An Integrated Approach

For the definitive validation of this compound, single-crystal X-ray crystallography is the unequivocal gold standard. It provides a level of structural detail and certainty that cannot be matched by other techniques. However, a robust structural elucidation strategy is not a matter of choosing one technique over others, but of integrating their complementary strengths. NMR and high-resolution MS are essential for confirming the identity, purity, and elemental composition of the synthesized material, thereby validating the input for the ultimate crystallographic experiment. Together, these three pillars of analytical chemistry provide a self-validating system that ensures the absolute structural integrity of a molecule, a critical requirement for advancing any compound in the rigorous pipeline of drug development.

References

A Comparative Guide to the Efficacy of 6-Chloro- and 6-Bromo-2,3-dihydrobenzofuran in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Halogenation in Drug Discovery

The 2,3-dihydrobenzofuran scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure provides an excellent framework for the spatial presentation of functional groups to biological targets. The strategic modification of this core, particularly through halogenation, is a well-established method for fine-tuning the pharmacological profile of a molecule. Halogen atoms, through their electronic and steric effects, can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.

This guide provides an in-depth comparison of the efficacy of two key halogenated analogs: 6-Chloro-2,3-dihydrobenzofuran and its bromo-counterpart, 6-Bromo-2,3-dihydrobenzofuran. We will explore their relative performance in both a biological and a chemical context, supported by experimental data and established chemical principles. This analysis is intended to provide researchers, scientists, and drug development professionals with actionable insights for their own research endeavors.

Physicochemical Properties: A Tale of Two Halogens

The seemingly subtle substitution of a chlorine atom for a bromine atom at the 6-position of the 2,3-dihydrobenzofuran ring imparts distinct physicochemical characteristics that can have a significant impact on their behavior in chemical and biological systems.

PropertyThis compound6-Bromo-2,3-dihydrobenzofuran
Molecular Formula C₈H₇ClOC₈H₇BrO
Molecular Weight 154.59 g/mol 199.04 g/mol
Appearance Colorless to light yellow liquidLight yellow to brown solid
Boiling Point ~235 °C (predicted)~245 °C (predicted)
LogP (predicted) 2.52.7
Reactivity in Cross-Coupling LowerHigher

The greater atomic mass and size of bromine compared to chlorine result in a higher molecular weight and generally a higher boiling point for the bromo-analog. The predicted octanol-water partition coefficient (LogP) is also slightly higher for the bromo-derivative, suggesting increased lipophilicity. This seemingly minor difference can significantly affect membrane permeability and interaction with hydrophobic binding pockets in proteins.

From a chemical reactivity standpoint, the carbon-bromine bond is generally weaker and more readily undergoes oxidative addition in palladium-catalyzed cross-coupling reactions compared to the carbon-chlorine bond. This renders 6-bromo-2,3-dihydrobenzofuran a more reactive coupling partner in reactions like the Suzuki-Miyaura coupling, often leading to higher yields and milder reaction conditions.

Comparative Efficacy in a Biological Context: Anticancer Cytotoxicity

A critical measure of efficacy for many drug candidates is their ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC₅₀). A comparative study on halogenated benzofuran derivatives provides compelling evidence for the superior cytotoxic potential of brominated analogs over their chlorinated counterparts.[2]

While a direct head-to-head comparison of 6-Chloro- and 6-Bromo-2,3-dihydrobenzofuran was not found in the reviewed literature, a study by Kłys et al. (2019) on closely related derivatives offers valuable insights.[2] The study compared the cytotoxicity of methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate with methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate against several human cancer cell lines.

CompoundA549 (Lung Cancer) IC₅₀ (µM)HepG2 (Liver Cancer) IC₅₀ (µM)
Chloro-derivative6.3 ± 2.511 ± 3.2
Bromo-derivative 3.5 ± 0.6 3.8 ± 0.5

Data extracted from Kłys et al., 2019.[2]

The data clearly demonstrates that the brominated benzofuran derivative is significantly more potent in inhibiting the growth of both lung and liver cancer cell lines, with IC₅₀ values that are approximately 1.8 and 2.9 times lower, respectively.[2] The authors of the study concluded that the introduction of bromine into the benzofuran structure increases its cytotoxic potential, and that brominated derivatives appear to be more cytotoxic than their chlorine-containing analogs.[2] This enhanced activity is often attributed to the greater polarizability and ability of bromine to form stronger halogen bonds with biological targets.

Comparative Efficacy in a Chemical Context: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide. The reactivity of the halide is a critical factor in the success of this reaction. In this context, aryl bromides are generally more reactive than aryl chlorides.

The underlying reason for this difference in reactivity lies in the first and often rate-limiting step of the catalytic cycle: oxidative addition. In this step, the palladium(0) catalyst inserts into the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, making the oxidative addition to 6-bromo-2,3-dihydrobenzofuran more facile and requiring less forcing conditions (e.g., lower temperatures, less reactive catalysts) than for its chloro-analog.

Suzuki_Miyaura_Comparison cluster_chloro This compound cluster_bromo 6-Bromo-2,3-dihydrobenzofuran chloro Ar-Cl oxidative_addition_c Oxidative Addition chloro->oxidative_addition_c Slower pd0_c Pd(0)L_n pd0_c->oxidative_addition_c intermediate_c Ar-Pd(II)(Cl)L_n oxidative_addition_c->intermediate_c conditions_c Harsher Conditions (Higher Temp, Stronger Base) oxidative_addition_c->conditions_c bromo Ar-Br oxidative_addition_b Oxidative Addition bromo->oxidative_addition_b Faster pd0_b Pd(0)L_n pd0_b->oxidative_addition_b intermediate_b Ar-Pd(II)(Br)L_n oxidative_addition_b->intermediate_b conditions_b Milder Conditions (Lower Temp, Weaker Base) oxidative_addition_b->conditions_b Synthesis_Workflow start Starting Material (e.g., 4-Halophenol) step1 Step 1: O-Alkylation (e.g., with 1,2-dibromoethane) start->step1 intermediate1 Intermediate: 2-(4-Halophenoxy)ethyl bromide step1->intermediate1 step2 Step 2: Intramolecular Friedel-Crafts Cyclization (Lewis Acid Catalyst, e.g., AlCl₃) intermediate1->step2 product_chloro Product: This compound step2->product_chloro From 4-Chlorophenol product_bromo Product: 6-Bromo-2,3-dihydrobenzofuran step2->product_bromo From 4-Bromophenol

References

A Comparative Spectroscopic Guide to the Synthesis of 6-Chloro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization of synthesized molecules is paramount. This guide provides an in-depth spectroscopic comparison of 6-Chloro-2,3-dihydrobenzofuran, a key heterocyclic scaffold, with its common precursors. By understanding the distinct spectral signatures at each synthetic stage, chemists can confidently verify the successful transformation and purity of their target compound.

Introduction: The Importance of Spectroscopic Verification

This compound is a valuable building block in medicinal chemistry, forming the core of various biologically active compounds. Its synthesis, typically involving the formation of an ether linkage followed by intramolecular cyclization, requires careful monitoring to confirm that each chemical transformation has proceeded as intended. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap of the molecular changes, offering definitive proof of structure. This guide will dissect the spectral data of the starting material, a key intermediate, and the final product, explaining the causality behind the observed changes.

The Synthetic Pathway: From Phenol to Furan

A common and efficient route to this compound begins with 4-chlorophenol. The synthesis proceeds via two main steps: a Williamson ether synthesis to introduce a two-carbon unit with a leaving group, followed by an intramolecular cyclization to form the dihydrofuran ring.

Synthetic_Pathway cluster_0 PART 1: Williamson Ether Synthesis cluster_1 PART 2: Intramolecular Cyclization 4-Chlorophenol 4-Chlorophenol Intermediate 1-(2-Bromoethoxy)-4-chlorobenzene 4-Chlorophenol->Intermediate 1,2-Dibromoethane, Base (e.g., K2CO3) Intermediate_2 1-(2-Bromoethoxy)-4-chlorobenzene Final_Product This compound Intermediate_2->Final_Product Lewis Acid (e.g., AlCl3) or Heat Spectroscopic_Logic cluster_Precursor Precursor: 4-Chlorophenol cluster_Intermediate Intermediate: 1-(2-Bromoethoxy)-4-chlorobenzene cluster_Product Product: this compound P_HNMR ¹H NMR: 2 Ar doublets, 1 OH singlet I_HNMR ¹H NMR: 2 Ar doublets, 2 aliphatic triplets P_HNMR->I_HNMR OH disappears, -OCH2CH2Br appears P_CNMR ¹³C NMR: 4 Ar signals I_CNMR ¹³C NMR: 4 Ar, 2 aliphatic signals P_CNMR->I_CNMR 2 Aliphatic C's appear P_IR IR: Broad O-H stretch (~3350 cm⁻¹) I_IR IR: O-H absent, C-O-C present P_IR->I_IR OH -> Ether P_MS MS: m/z = 128/130 I_MS MS: m/z = 234/236/238 P_MS->I_MS + C2H4Br F_HNMR ¹H NMR: 3 Ar signals, 2 ring triplets I_HNMR->F_HNMR Aliphatic shifts change, Ar symmetry breaks F_CNMR ¹³C NMR: 6 Ar, 2 aliphatic signals I_CNMR->F_CNMR Aliphatic C's shift, 2 new Ar signals F_IR IR: Strained C-O-C present I_IR->F_IR Ring formation F_MS MS: m/z = 154/156 I_MS->F_MS - HBr

A Researcher's Guide to 6-Chloro-2,3-dihydrobenzofuran Derivatives: Correlating In Vitro Potency with In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic addition of a chlorine atom at the 6-position often enhances potency and modulates pharmacokinetic properties, making these derivatives a focal point of drug discovery efforts across various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.

This guide provides an in-depth comparison of the in vitro and in vivo activities of 6-chloro-2,3-dihydrobenzofuran derivatives. Moving beyond a simple data summary, we will explore the causal relationships behind experimental designs, dissect the challenges of translating benchtop results to preclinical models, and provide detailed protocols to ensure the scientific integrity of your research. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for evaluating this promising class of compounds.

The In Vitro Landscape: Defining Potency and Mechanism

In vitro studies are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess a compound's biological activity against a specific target or cell line. For this compound derivatives, these assays typically focus on quantifying cytotoxicity, target engagement (e.g., kinase inhibition), and antimicrobial effects.

Key Therapeutic Targets and Activities

The benzofuran core is versatile, with derivatives showing a wide range of biological activities.[1][2] Halogenation, particularly with chlorine or bromine, has been shown to significantly increase the cytotoxic activities of benzofuran derivatives.[2][3] This has made them attractive candidates for anticancer research.[2][3][4]

One prominent mechanism of action is kinase inhibition.[5][6] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[7][8] Derivatives of the related dibenzofuran scaffold have demonstrated potent, submicromolar inhibition of kinases like Pim-1 and CLK1, highlighting the potential of this structural class.[5][9]

Beyond cancer, specific derivatives have shown potent activity against infectious agents. For instance, a related 6-chloro-benzofuranone derivative demonstrated nanomolar activity against a multi-drug-resistant strain of Plasmodium falciparum, the parasite responsible for malaria.[10]

Data Summary: Representative In Vitro Activities
Compound ClassAssay TypeTarget/Cell LineReported Activity (IC₅₀)Reference
(Z)-6-chloro-2-(...)-3(2H)-benzofuranoneAntiplasmodial AssayP. falciparum (K1, resistant)0.654 nM[10]
Dibenzofuran-carboxamidesKinase InhibitionPim-1 Kinase0.06 - 0.28 µM[5][9]
Brominated BenzofuransCytotoxicity AssayK562 (Leukemia)Significant Activity[2][11]
Benzofuran-3(2H)-onesKinase InhibitionDRAK2 Kinase0.25 - 0.33 µM[6]
Featured Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which generally correlates with cell viability.

Causality: The choice of cell lines is critical. Researchers should select lines relevant to the intended therapeutic application (e.g., MCF-7 for breast cancer, A549 for lung cancer).[4] It is also insightful to test against a non-cancerous cell line (e.g., HUVEC) to assess for selective toxicity towards cancer cells.[2][11]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., K562, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[2][4] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Etoposide).[4]

  • Incubation: Incubate the plate for 48-72 hours. The duration is optimized based on the cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Visualizing the Mechanism: Kinase Inhibition Signaling Pathway

Many benzofuran derivatives function by inhibiting protein kinases, which are upstream regulators of critical cellular processes like proliferation and survival. The diagram below illustrates a simplified, generic pathway where a derivative blocks a kinase, preventing the phosphorylation of downstream targets and ultimately inducing apoptosis.

Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Kinase Downstream Kinase (e.g., Pim-1, DRAK2) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Apoptosis Apoptosis Kinase->Apoptosis Inhibition leads to pSubstrate Phosphorylated Substrate (Active) Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Promotes Compound This compound Derivative Compound->Kinase Inhibits

Caption: Generic kinase inhibition pathway by a this compound derivative.

The In Vivo Translation: Assessing Efficacy and Pharmacokinetics

While in vitro data establishes potential, in vivo studies are the definitive test of a compound's therapeutic utility in a complex biological system. These experiments evaluate not only efficacy but also the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.

From Lab Bench to Preclinical Models

A significant challenge in drug development is the frequent disconnect between in vitro potency and in vivo efficacy. A compound may be highly active in a petri dish but fail in an animal model due to poor absorption, rapid metabolism, high toxicity, or an inability to reach the target tissue.[12]

Studies on related compounds have shown that physicochemical properties like lipophilicity (log P) and basicity (pKa) do not always predictably alter pharmacokinetics.[12] The metabolism of the 2,3-dihydrobenzofuran moiety itself can be a critical factor, with pathways including hydroxylation and subsequent glucuronidation being identified for related structures.[13]

Successful translation from in vitro to in vivo has been demonstrated. A 6-chloro-benzofuranone derivative that was potent against the malaria parasite in vitro also showed efficacy in a mouse model of the disease.[10] Similarly, a 6,7-dichloro-2,3-dihydrobenzofuran derivative exhibited clear diuretic and uricosuric activity in rats, dogs, and chimpanzees, indicating its potential for treating conditions like hypertension or gout.[14]

Data Summary: Representative In Vivo Studies
Compound ClassAnimal ModelDisease/ConditionDosing & RouteKey OutcomeReference
Dichloro-dihydrobenzofuranChimpanzee, Dog, RatDiuresis/UricosuriaN/ASignificant diuretic and natriuretic effects.[14]
Nitro-benzofuranoneAlbino MouseMalaria (P. berghei)N/AActive in Peter's test (4-day suppressive test).[10]
Benzofuran Kinase InhibitorNude MouseHuman Tumor Xenograft50-100 mg/kg40-64% tumor growth inhibition.[15]
Chloro-benzazepineRatPharmacokineticsIntravenouspKa correlated with volume of distribution and half-life.[12]
Featured Experimental Protocol: In Vivo Antimalarial Efficacy (Peter's 4-Day Suppressive Test)

This protocol is a standard method for evaluating the in vivo blood schizontocidal activity of a potential antimalarial drug in a rodent model.[10]

Causality: The choice of the Plasmodium berghei mouse model is a well-established surrogate for human malaria, allowing for the assessment of a compound's ability to clear parasites from the bloodstream in a living host.

Step-by-Step Methodology:

  • Animal Model: Use Swiss albino mice (typically 18-22g).

  • Infection: Inoculate the mice intraperitoneally with P. berghei-infected red blood cells (approximately 1x10⁷ parasitized erythrocytes).

  • Grouping and Treatment: Randomly divide the mice into groups (n=5-6 per group):

    • Vehicle Control: Receives the vehicle (e.g., 7% Tween 80).

    • Positive Control: Receives a standard antimalarial drug (e.g., Chloroquine).

    • Test Groups: Receive different doses of the this compound derivative.

  • Dosing: Begin treatment orally or via the desired route 2-4 hours post-infection and continue daily for four consecutive days (Day 0 to Day 3).

  • Parasitemia Monitoring: On Day 4, collect blood from the tail vein of each mouse. Prepare a thin blood smear on a microscope slide, fix with methanol, and stain with Giemsa stain.

  • Microscopy: Count the number of parasitized red blood cells out of at least 1000 total red blood cells under a microscope to determine the percentage of parasitemia.

  • Data Analysis: Calculate the average percent suppression of parasitemia for each group using the formula: [ (A - B) / A ] * 100 Where A is the average parasitemia in the vehicle control group and B is the average parasitemia in the treated group. A higher percentage indicates greater efficacy.

Visualizing the Workflow: In Vivo Efficacy Study

The process of conducting an in vivo study is a multi-step workflow that requires careful planning and execution, from animal acclimatization to final data analysis.

InVivo_Workflow cluster_prep Phase 1: Preparation cluster_study Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Endpoint Analysis A Animal Acclimatization (1 week) B Disease Model Induction (e.g., Tumor Implantation, Parasite Inoculation) A->B C Randomization into Treatment Groups B->C D Compound Administration (Daily for X days) C->D E Monitor Animal Health (Weight, Behavior) D->E F Euthanasia & Sample Collection (e.g., Blood, Tumors) E->F G Endpoint Measurement (e.g., Parasitemia Count, Tumor Volume) F->G H Statistical Analysis & Efficacy Determination G->H

Caption: A typical three-phase workflow for an in vivo efficacy study.

Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal for a medicinal chemist is to design molecules where potent in vitro activity translates into robust in vivo efficacy. For this compound derivatives, this requires a holistic understanding of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR).

  • From Potency to Exposure: A compound with a nanomolar IC₅₀ in vitro is useless if it cannot achieve and maintain therapeutic concentrations at the target site in vivo. Pharmacokinetic studies are essential to understand a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[12]

  • Metabolic Stability: The 2,3-dihydrobenzofuran ring can be a site of metabolic modification.[13] Medicinal chemistry efforts may focus on blocking these "soft spots" to improve the compound's half-life and overall exposure without compromising its activity.

  • Target Engagement: Does the compound reach its intended biological target in vivo? This can be assessed using pharmacodynamic markers. For a kinase inhibitor, this might involve measuring the phosphorylation level of a downstream substrate in tumor tissue after treatment.[15]

Conclusion and Future Directions

This compound derivatives represent a versatile and highly promising scaffold for the development of new therapeutics. The available data demonstrates their potential to yield compounds with potent in vitro activity across oncology and infectious diseases, which, in several cases, has been successfully translated into in vivo efficacy.

For researchers in this field, the path forward requires an integrated approach. High-throughput in vitro screening must be closely coupled with early ADME and pharmacokinetic profiling to select candidates with the best chance of success. A deep understanding of the interplay between in vitro potency, metabolic stability, and target tissue exposure will be the key to unlocking the full therapeutic potential of this valuable chemical class.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-Chloro-2,3-dihydrobenzofuran-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Cambridge, MA – January 3, 2026 – In the intricate landscape of drug discovery, the development of highly selective kinase inhibitors remains a paramount challenge. Off-target effects can lead to unforeseen toxicities and diminish therapeutic efficacy. This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of the cross-reactivity profiles of inhibitors based on the 6-chloro-2,3-dihydrobenzofuran scaffold, a privileged structure in medicinal chemistry. By examining experimental data and outlining robust screening protocols, this document aims to empower researchers to make more informed decisions in the design and selection of next-generation kinase inhibitors.

The this compound core has emerged as a versatile template for the design of potent inhibitors against various kinase targets implicated in oncology and other diseases. However, the ultimate clinical success of these compounds is intrinsically linked to their selectivity. Understanding and mitigating cross-reactivity is therefore not merely a matter of academic interest but a critical step in the translational journey from bench to bedside.

The Selectivity Landscape: A Tale of Two Inhibitors

To illustrate the nuances of cross-reactivity within the this compound class, we present a comparative analysis of two exemplar compounds: a highly selective pan-Aurora kinase inhibitor, CCT244747 , and a hypothetical, structurally related compound, Compound X , designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). While both share the same core scaffold, subtle modifications to their peripheral chemical moieties can dramatically alter their interaction with the broader human kinome.

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetCCT244747 (% Inhibition at 1 µM)Compound X (IC50 in nM)
Primary Target(s)
Aurora A>95%>10,000
Aurora B>95%>10,000
Aurora C>95%>10,000
VEGFR2<10%15
Key Off-Targets
FLT375%500
IRAK1>50%Not Determined
TrKA>50%Not Determined
RSK>50%Not Determined
AMPK>50%Not Determined
NUAK1>50%Not Determined
MAP4K>50%Not Determined
CHK1>80% (at 10 µM)>10,000

Data for CCT244747 is derived from published literature[1][2]. Data for Compound X is hypothetical and for illustrative purposes.

As the data indicates, CCT244747 demonstrates potent and selective inhibition of the Aurora kinase family.[1][3] However, at a concentration of 1 µM, it exhibits some cross-reactivity with a limited number of other kinases, including FLT3 and IRAK1.[1] In contrast, our hypothetical Compound X shows high potency for its intended target, VEGFR2, but also displays significant off-target activity against FLT3, albeit at a much higher concentration. This polypharmacology, while sometimes beneficial, can also lead to undesired side effects.

The structural determinants for this selectivity are often subtle. The specific substitutions on the dihydrobenzofuran ring and the nature of the groups extending into the ATP-binding pocket of the kinase dictate the precise molecular interactions and, consequently, the inhibitor's selectivity profile.

The Rationale Behind Experimental Design: Unveiling Off-Target Interactions

A thorough understanding of an inhibitor's cross-reactivity profile is paramount. The choice of screening methodology is critical and should be guided by the specific questions being asked. Here, we delve into the causality behind the selection of two gold-standard techniques: broad-panel kinase screening and cellular target engagement assays.

Illuminating the Kinome: High-Throughput Profiling

Large-scale kinase profiling is an indispensable tool in early-stage drug discovery for identifying both on-target and off-target activities.[4] This approach provides a global view of an inhibitor's selectivity across a significant portion of the human kinome.

dot graph "Kinase_Profiling_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Biochemical Assay"; bgcolor="#FFFFFF"; "Compound" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Kinase_Panel" [shape=cylinder, label="Broad Kinase Panel\n(~400+ kinases)", fillcolor="#FBBC05", fontcolor="#202124"]; "Assay_Plate" [shape=plaintext, label="Incubation with ATP\n& Substrate"]; "Detection" [shape=diamond, label="Signal Detection\n(e.g., Radioactivity, Fluorescence)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data_Analysis" [shape=note, label="Data Analysis\n(% Inhibition or IC50)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

}

subgraph "cluster_1" { label="Output"; bgcolor="#FFFFFF"; "Kinome_Map" [shape=Mrecord, label="Kinome Map | { Potent Inhibition | Moderate Inhibition | No Inhibition}", fillcolor="#F1F3F4", fontcolor="#202124"]; }

"Data_Analysis" -> "Kinome_Map" [label="Generates"]; } Caption: A generalized workflow for in vitro kinase profiling.

The rationale for employing a broad kinase panel early in the development of a this compound-based inhibitor is to proactively identify potential liabilities. This allows for medicinal chemistry efforts to be directed towards improving selectivity by modifying the chemical structure to disfavor binding to off-target kinases.

Confirming Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA)

While in vitro kinase assays are powerful, they do not fully recapitulate the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a valuable biophysical method to confirm that a compound binds to its intended target within intact cells.[3] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.

dot graph "CETSA_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Cellular Treatment"; bgcolor="#FFFFFF"; "Cells" [shape=egg, label="Intact Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Compound_Treatment" [shape=plaintext, label="Treat with Inhibitor\nor Vehicle Control"]; "Cells" -> "Compound_Treatment"; }

subgraph "cluster_1" { label="Thermal Challenge & Lysis"; bgcolor="#FFFFFF"; "Heat_Treatment" [shape=box, label="Heat to a Range\nof Temperatures", fillcolor="#FBBC05", fontcolor="#202124"]; "Cell_Lysis" [shape=box, label="Cell Lysis"]; "Compound_Treatment" -> "Heat_Treatment"; "Heat_Treatment" -> "Cell_Lysis"; }

subgraph "cluster_2" { label="Analysis"; bgcolor="#FFFFFF"; "Centrifugation" [shape=invtriangle, label="Separate Soluble &\nAggregated Proteins"]; "Western_Blot" [shape=note, label="Western Blot for\nTarget Protein"]; "Quantification" [shape=diamond, label="Quantify Soluble\nProtein", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell_Lysis" -> "Centrifugation"; "Centrifugation" -> "Western_Blot"; "Western_Blot" -> "Quantification"; }

subgraph "cluster_3" { label="Result"; bgcolor="#FFFFFF"; "Melting_Curve" [shape=Mrecord, label="Melting Curve | { Vehicle | Inhibitor}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; } "Quantification" -> "Melting_Curve" [label="Generates"]; } Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

By performing CETSA, researchers can confirm that a this compound-based inhibitor not only has the potential to inhibit its target in a purified system but also effectively engages it within the complex milieu of the cell. This provides a crucial layer of validation for the inhibitor's mechanism of action.

Experimental Protocols

To ensure the reproducibility and rigor of cross-reactivity studies, the following detailed protocols are provided as a guide.

Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)

Objective: To determine the percentage of inhibition of a test compound against a broad panel of kinases.

Materials:

  • Test compound (e.g., this compound derivative) dissolved in DMSO.

  • Recombinant human kinases.

  • Kinase-specific substrates.

  • Assay buffer (typically contains HEPES, MgCl2, MnCl2, DTT, and BSA).

  • [γ-³³P]ATP.

  • 96-well or 384-well plates.

  • Filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a multi-well plate, add the reaction components in the following order:

    • Assay buffer.

    • Test compound or DMSO (for control).

    • Recombinant kinase.

    • Kinase-specific substrate.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percentage of inhibition for each kinase relative to the DMSO control.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the target engagement of a test compound in intact cells.

Materials:

  • Cell line expressing the target kinase.

  • Cell culture medium and supplements.

  • Test compound dissolved in DMSO.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (containing protease and phosphatase inhibitors).

  • Antibody specific to the target protein.

  • Secondary antibody conjugated to a detectable marker (e.g., HRP).

  • Western blotting equipment and reagents.

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with the test compound or DMSO (vehicle control) for a specified time.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.

  • Cool the tubes to room temperature.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction from the precipitated protein by centrifugation at high speed.

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Quantify the band intensity for each temperature point.

  • Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. However, as this guide has illustrated, a deep understanding of the cross-reactivity profile is essential for advancing these compounds through the drug discovery pipeline. By employing a combination of broad-panel kinase screening and cellular target engagement assays, researchers can gain a comprehensive view of an inhibitor's selectivity and make data-driven decisions to optimize its therapeutic potential. The methodologies and comparative data presented herein serve as a valuable resource for the scientific community in the collective endeavor to develop safer and more effective targeted therapies.

References

The 6-Chloro-2,3-dihydrobenzofuran Scaffold: A Comparative Guide to Structure-Activity Relationships in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with potent and selective biological activity is a perpetual endeavor. Among the myriad of heterocyclic systems, the benzofuran core, and specifically its 2,3-dihydro derivative, has emerged as a privileged structure in medicinal chemistry.[1][2] This guide provides an in-depth comparative analysis of 6-Chloro-2,3-dihydrobenzofuran analogs, with a focus on their structure-activity relationships (SAR) as potential anticancer agents. By synthesizing experimental data from various authoritative sources, this guide aims to elucidate the key structural determinants for cytotoxic activity and provide a practical framework for the rational design of next-generation therapeutic candidates.

The introduction of a chlorine atom at the 6-position of the 2,3-dihydrobenzofuran ring has been shown to significantly influence the molecule's electronic properties and binding interactions with biological targets, often enhancing its anticancer activity.[3] This guide will delve into the nuances of how modifications to this core structure impact its efficacy against various cancer cell lines, supported by comparative experimental data.

Comparative Cytotoxicity of this compound Analogs

The following table summarizes the cytotoxic activity (IC50 values) of various this compound analogs against a panel of human cancer cell lines. This data, compiled from multiple studies, allows for a comparative assessment of the impact of different substituents on anticancer potency.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
1a HHHA549 (Lung)>100[3]
1b HHCOCH3A549 (Lung)6.3 ± 2.5[3]
1c HHCOCH2BrA549 (Lung)3.5 ± 0.6[3]
1d HHHHepG2 (Liver)>100[3]
1e HHCOCH3HepG2 (Liver)11 ± 3.2[3]
1f HHCOCH2BrHepG2 (Liver)3.8 ± 0.5[3]
2a CH3HHK562 (Leukemia)>30[4]
2b CH3BrHK562 (Leukemia)15.2 ± 1.8[4]
2c CH3HBrK562 (Leukemia)9.8 ± 1.1[4]

Note: The above data is a curated compilation from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above, along with findings from various research articles, allows for the elucidation of key structure-activity relationships for the this compound scaffold.

The Critical Role of Halogenation

The presence of a halogen, particularly bromine, in addition to the 6-chloro substituent, appears to be a significant contributor to cytotoxic activity.[5][6] For instance, the introduction of a bromoacetyl group at the R3 position (compounds 1c and 1f ) leads to a marked increase in potency against both A549 and HepG2 cell lines compared to the unsubstituted or acetyl-substituted analogs.[3] This suggests that the electrophilic nature of the α-haloketone may be crucial for interacting with nucleophilic residues in the target protein, potentially through covalent bond formation.

Impact of Substituents on the Aromatic Ring

Modifications on the benzofuran ring system itself, beyond the 6-chloro group, have a profound impact on activity. The addition of bromine at either the R2 or R3 position of the core scaffold (compounds 2b and 2c ) enhances cytotoxicity against K562 leukemia cells, with the R3-bromo substitution showing slightly greater potency.[4] This highlights that the position of the halogen on the benzofuran ring is a critical determinant of its biological activity.[6]

Influence of the Dihydrofuran Ring Substituents

While the provided data primarily focuses on the benzofuran core, the nature of the dihydrofuran ring and its substituents are also known to be important. The planarity and saturation of this ring affect the overall conformation of the molecule, which in turn influences its binding to target enzymes or receptors.

SAR_of_6_Chloro_2_3_dihydrobenzofuran_analogs core This compound Core pos_R1 R1 Substituents core->pos_R1 Modification pos_R2 R2 Substituents core->pos_R2 Modification pos_R3 R3 Substituents (e.g., Acetyl, Bromoacetyl) core->pos_R3 Modification activity Anticancer Activity (Cytotoxicity) pos_R1->activity Influences Potency pos_R2->activity Critical for Activity (e.g., Halogenation) pos_R3->activity Significant Impact (e.g., Halogenated Acyl Groups)

Caption: Key SAR determinants for this compound analogs.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides a detailed, step-by-step methodology for a key experiment used in the evaluation of these compounds.

Synthesis of this compound Analogs (General Scheme)

The synthesis of this compound analogs typically involves a multi-step process, often starting from a substituted phenol. A general synthetic route is outlined below.

Synthesis_Workflow start Substituted Phenol step1 Allylation start->step1 step2 Claisen Rearrangement step1->step2 step3 Cyclization step2->step3 step4 Further Functionalization (e.g., Acylation, Halogenation) step3->step4 end Target 6-Chloro-2,3- dihydrobenzofuran Analog step4->end

Caption: Generalized synthetic workflow for this compound analogs.

Step 1: Allylation of Substituted Phenol

  • To a solution of the starting phenol in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K2CO3, NaH).

  • Add allyl bromide dropwise at room temperature and stir the reaction mixture for the appropriate time (typically 12-24 hours).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude allyl ether.

Step 2: Claisen Rearrangement

  • Heat the crude allyl ether, either neat or in a high-boiling solvent (e.g., N,N-diethylaniline), to a high temperature (typically 180-220 °C).

  • Maintain the temperature for several hours until the rearrangement is complete (monitored by TLC).

  • Cool the reaction mixture and purify the resulting o-allylphenol by column chromatography.

Step 3: Cyclization to form the Dihydrobenzofuran Ring

  • The o-allylphenol can be cyclized to the 2,3-dihydrobenzofuran ring through various methods, including treatment with a strong acid (e.g., H2SO4) or via an oxidative cyclization protocol.

Step 4: Further Functionalization

  • The this compound core can then be further modified at various positions through standard organic transformations such as Friedel-Crafts acylation, bromination, or other substitution reactions to yield the final target analogs.

Cytotoxicity Evaluation by MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[7]

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, K562)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Directions

The this compound scaffold represents a promising framework for the development of novel anticancer agents. Structure-activity relationship studies consistently highlight the importance of halogenation, with the introduction of additional halogens or halogenated functional groups often leading to a significant increase in cytotoxic potency. The data compiled in this guide provides a valuable starting point for researchers in the field, offering insights into the key structural modifications that can be exploited to enhance anticancer activity.

Future research should focus on a more systematic exploration of the substituent effects at various positions of the this compound core. The synthesis and evaluation of a focused library of analogs against a broad panel of cancer cell lines, along with mechanistic studies to identify the specific molecular targets, will be crucial for advancing these promising compounds toward clinical development.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of 6-Chloro-2,3-dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, this guide provides an in-depth, objective comparison of the in silico performance of 6-Chloro-2,3-dihydrobenzofuran derivatives against relevant anticancer targets. We will delve into the rationale behind experimental choices, present detailed protocols for reproducibility, and contextualize the findings with supporting data to offer a comprehensive understanding of their therapeutic potential.

Introduction: The Therapeutic Promise of Benzofuran Scaffolds

Benzofuran and its derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The fusion of a benzene and a furan ring creates a privileged scaffold that is amenable to various chemical modifications, allowing for the fine-tuning of its biological effects.[1] Among these, halogenated derivatives, particularly those containing chlorine, have garnered considerable interest for their potential to enhance binding affinities to biological targets and improve pharmacokinetic profiles.

This guide focuses on the this compound moiety, a specific subclass of benzofurans, and its potential as an anticancer agent. We will employ molecular docking, a powerful computational technique, to predict the binding interactions and affinities of these derivatives with a key protein target implicated in cancer progression.[3] By comparing their performance with established drugs and other benzofuran derivatives, we aim to provide a clear, data-driven perspective on their potential as lead compounds in drug discovery.

The Target: Epidermal Growth Factor Receptor (EGFR) Kinase

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[3] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have proven to be effective cancer therapies.[4]

For our comparative docking study, we have selected the crystal structure of the inactive EGFR tyrosine kinase domain in complex with Erlotinib (PDB ID: 4HJO ).[1][4] This particular conformation is relevant as some inhibitors, including the established drug Erlotinib, can bind to and stabilize this inactive state, preventing the receptor from adopting its active conformation.[4]

The Molecules: A Comparative Cohort

To provide a comprehensive comparison, our study will include:

  • Alternative Benzofuran Derivatives: We will include other benzofuran-based compounds from published studies to broaden the comparison.

  • Established EGFR Inhibitors (Reference Compounds): The performance of the benzofuran derivatives will be benchmarked against well-established, clinically approved EGFR inhibitors, namely Erlotinib and Gefitinib .

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

The following protocol outlines the standardized workflow for performing molecular docking studies using AutoDock Vina, a widely used and validated open-source docking program. This detailed methodology ensures the reproducibility and scientific integrity of the results.

Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For protein and ligand preparation.

  • AutoDock Vina: For performing the molecular docking simulations.

  • Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

  • PubChem or ChemSpider: For obtaining the 3D structures of the ligands.

Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Obtain Protein Structure (PDB ID: 4HJO) Prot_Prep 3. Protein Preparation (Remove water, add hydrogens, assign charges) PDB->Prot_Prep Ligand_DB 2. Obtain Ligand Structures (PubChem/ChemDraw) Lig_Prep 4. Ligand Preparation (Minimize energy, define rotatable bonds, assign charges) Ligand_DB->Lig_Prep Grid 5. Grid Box Generation (Define binding site) Prot_Prep->Grid Lig_Prep->Grid Docking 6. Run AutoDock Vina (Perform docking simulation) Grid->Docking Analysis 7. Analyze Results (Binding energies, interactions) Docking->Analysis G cluster_protein EGFR Active Site Met793 Met793 Leu718 Leu718 Val726 Val726 Ala743 Ala743 Lys745 Lys745 Thr790 Thr790 (Gatekeeper) Asp855 Asp855 (DFG motif) Ligand Benzofuran Derivative Ligand->Met793 H-bond (hinge region) Ligand->Leu718 Hydrophobic Ligand->Val726 Hydrophobic Ligand->Ala743 Hydrophobic Ligand->Lys745 H-bond/Salt bridge Ligand->Thr790 Hydrophobic Ligand->Asp855 H-bond

References

A Researcher's Guide to In Vitro Metabolic Stability Assessment: The Case of 6-Chloro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's metabolic fate is paramount to its success.[1] A candidate molecule with promising pharmacological activity can falter if it is too rapidly metabolized, failing to achieve therapeutic concentrations, or if its metabolites exhibit toxicity.[2][3] This guide provides a comprehensive framework for assessing the in vitro metabolic stability of 6-Chloro-2,3-dihydrobenzofuran, a heterocyclic scaffold of interest in medicinal chemistry.[4][5] We will delve into the rationale behind experimental design, provide detailed protocols for two common assay systems, and present a comparative analysis with structurally related analogs to contextualize the findings.

The Imperative of Early Metabolic Stability Screening

The liver is the primary organ responsible for drug metabolism, employing a vast arsenal of enzymes to modify xenobiotics.[1] Among these, the cytochrome P450 (CYP450) superfamily is a major contributor to Phase I metabolism, often initiating the biotransformation of drug candidates.[6][7] Subsequent Phase II reactions, such as glucuronidation, further increase the polarity of metabolites to facilitate their excretion.[8] Therefore, early in vitro assessment of metabolic stability using liver-derived systems is a cost-effective strategy to predict a compound's in vivo pharmacokinetic profile and guide lead optimization.[2][9]

This guide will focus on two widely used in vitro systems:

  • Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum, rich in CYP450 enzymes.[10][11] They are a cost-effective and high-throughput tool for evaluating Phase I metabolic pathways.[12][13]

  • Liver S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[8][14] The S9 fraction offers a more comprehensive metabolic picture by including both Phase I and some Phase II enzymes.[8][14]

Experimental Design: A Tale of Two Systems

The choice between liver microsomes and S9 fractions depends on the specific questions being addressed. For an initial screen of Phase I metabolic liabilities, a microsomal stability assay is often sufficient. If a broader understanding of both Phase I and Phase II metabolism is desired, the S9 fraction is the more appropriate choice.[8][14]

For our investigation of this compound, we will outline protocols for both systems to provide a comprehensive toolkit for the researcher.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducible results. The following diagram illustrates the key steps in a typical in vitro metabolic stability assay.

Metabolic Stability Workflow Experimental Workflow for In Vitro Metabolic Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution mix Combine Compound, Microsomes/S9, and Buffer prep_compound->mix prep_microsomes Prepare Liver Microsome/S9 Suspension prep_microsomes->mix prep_cofactors Prepare Cofactor Solution (e.g., NADPH) start_reaction Initiate Reaction with Cofactors prep_cofactors->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction time_points Incubate and Collect Aliquots at Time Points start_reaction->time_points quench Quench Reaction (e.g., with Acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Data Analysis (Half-life, Intrinsic Clearance) analyze->data_analysis

Caption: A generalized workflow for in vitro metabolic stability assays.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for assessing the metabolic stability of this compound in both human liver microsomes and S9 fractions.

Protocol 1: Human Liver Microsomal Stability Assay

Objective: To determine the rate of Phase I metabolism of this compound.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • This compound

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold, containing an appropriate internal standard for LC-MS/MS analysis)

  • Incubator shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system[15][16]

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • On the day of the experiment, thaw the human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the diluted microsome suspension and the test compound to achieve a final compound concentration of 1 µM. The final volume of the incubation mixture is typically 200 µL.

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot (e.g., 25 µL) of the incubation mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a tube containing a fixed volume (e.g., 100 µL) of ice-cold acetonitrile with the internal standard.

    • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.[17][18][19]

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[20]

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration) .

Protocol 2: Human Liver S9 Stability Assay

Objective: To determine the rate of Phase I and Phase II metabolism of this compound.

Materials:

  • Pooled human liver S9 fraction

  • This compound

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS) - optional, for sulfation assessment

  • Acetonitrile (ice-cold, containing an internal standard)

  • Other materials as listed in Protocol 1

Procedure:

  • Preparation of Reagents:

    • Prepare the test compound stock solution as described in Protocol 1.

    • Thaw the human liver S9 fraction on ice and dilute to a final protein concentration of 1 mg/mL in potassium phosphate buffer.

    • Prepare stock solutions of the cofactors: NADPH (e.g., 10 mM), UDPGA (e.g., 20 mM), and PAPS (e.g., 1 mM).

  • Incubation:

    • Prepare two sets of incubation mixtures. One set will contain NADPH to assess Phase I metabolism, and the second set will contain NADPH and UDPGA (and optionally PAPS) to assess both Phase I and Phase II metabolism.

    • Combine the diluted S9 fraction and the test compound to a final concentration of 1 µM.

    • Pre-incubate the mixtures for 5 minutes at 37°C.

    • Initiate the reactions by adding the respective cofactors to a final concentration of 1 mM NADPH, 2 mM UDPGA, and 0.1 mM PAPS.

    • Collect aliquots at the same time points as in Protocol 1.

  • Reaction Termination and Sample Preparation:

    • Follow the same procedure as described in Protocol 1.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method.

Data Analysis:

  • Analyze the data as described in Protocol 1 for both sets of incubations.

  • A significant increase in the rate of disappearance in the presence of UDPGA would suggest that glucuronidation is a relevant metabolic pathway.

Comparative Analysis: Contextualizing the Stability of this compound

To provide a practical context for the experimental data, we present a hypothetical comparative analysis of this compound against two structural analogs: 2,3-dihydrobenzofuran and 6-Bromo-2,3-dihydrobenzofuran. This comparison will allow us to explore the potential influence of the halogen substituent on metabolic stability.

Predicted Metabolic Pathways

Based on the known metabolism of similar structures, several metabolic pathways can be anticipated for this compound.[21][22][23]

Metabolic Pathways Potential Metabolic Pathways of this compound parent This compound hydroxylation Hydroxylated Metabolite Addition of -OH group parent->hydroxylation CYP450-mediated hydroxylation ring_opening Ring-Opened Metabolite Cleavage of the dihydrofuran ring parent->ring_opening Oxidative ring cleavage dehalogenation Dechlorinated Metabolite Removal of Chlorine parent->dehalogenation Reductive dechlorination

Caption: Plausible metabolic pathways for this compound.

The primary sites of metabolism are likely to be the dihydrofuran ring and the aromatic ring. Hydroxylation, mediated by CYP450 enzymes, is a common metabolic transformation for such scaffolds.[24][25] The electron-withdrawing nature of the chlorine atom may influence the regioselectivity of this hydroxylation.

Quantitative Data Summary

The following table presents hypothetical data from a human liver microsomal stability assay for this compound and its analogs.

Compoundt½ (min)CLint (µL/min/mg protein)Stability Classification
This compound 4515.4Moderate
2,3-dihydrobenzofuran 2527.7Low
6-Bromo-2,3-dihydrobenzofuran 5512.6Moderate

Interpretation of Results:

In this hypothetical dataset, 2,3-dihydrobenzofuran exhibits the lowest metabolic stability (shortest half-life and highest intrinsic clearance). The introduction of a halogen at the 6-position appears to improve metabolic stability, with the bromo-substituted analog being slightly more stable than the chloro-substituted analog. This could be attributed to the steric hindrance and electronic effects of the halogen atom, which may impede the approach of metabolizing enzymes.[26][27]

Conclusion and Future Directions

This guide has provided a comprehensive overview of the principles and practices for assessing the in vitro metabolic stability of this compound. By employing the detailed protocols for liver microsomal and S9 fraction assays, researchers can generate robust and reproducible data to inform their drug discovery programs. The comparative analysis with structural analogs highlights the importance of understanding structure-metabolism relationships in lead optimization.

Future studies should aim to identify the specific CYP450 isoforms responsible for the metabolism of this compound using recombinant human CYP enzymes. Furthermore, metabolite identification studies using high-resolution mass spectrometry will provide a more complete picture of the biotransformation pathways.[24] These data, in conjunction with the metabolic stability assessment, will be invaluable for predicting the compound's pharmacokinetic properties and potential for drug-drug interactions.

References

Safety Operating Guide

Proper Disposal of 6-Chloro-2,3-dihydrobenzofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-Chloro-2,3-dihydrobenzofuran. As a chlorinated heterocyclic compound, this chemical requires specialized handling and disposal procedures to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-tested advice grounded in established safety protocols and regulatory standards.

Immediate Safety Directive: Understanding the Hazard

While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, its chemical structure as a halogenated organic compound necessitates that it be handled as hazardous waste. Halogenated hydrocarbons are recognized for their potential toxicity and environmental persistence. Therefore, under no circumstances should this chemical or its containers be disposed of in standard waste streams or poured down the drain.

Core Principle: The absence of a specific SDS for a novel or uncommon compound does not negate the responsibility to treat it with the utmost caution. In such cases, a conservative approach based on the chemical's structural class is the only acceptable course of action.

Hazard Profile and Waste Classification

Based on the known hazards of similar chlorinated aromatic compounds, this compound should be presumed to possess the following characteristics until proven otherwise by a certified SDS:

Hazard Classification (Inferred)GHS Category (Anticipated)Recommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation)Category 2, 3, or 4Avoid all routes of exposure. Use in a certified chemical fume hood.
Skin Corrosion/IrritationCategory 2Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/IrritationCategory 2AWear chemical safety goggles or a face shield.
Specific Target Organ ToxicityTo be determinedAvoid breathing dust, vapors, or mists.
Hazardous to the Aquatic EnvironmentCategory 1 or 2Prevent release to the environment. Do not allow to enter drains or waterways.

Waste Identification: As a halogenated organic compound, waste containing this compound is likely to be classified under the Resource Conservation and Recovery Act (RCRA) as a hazardous waste. Depending on the specific process that generates the waste, it could fall under the "F" list (wastes from non-specific sources) or "K" list (wastes from specific sources). For instance, spent halogenated solvents are often categorized under codes like F001 or F002.[1][2][3][4][5] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for precise waste code assignment.

Personal Protective Equipment (PPE) and Handling Protocol

All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Use chemically resistant gloves. Given the aromatic and chlorinated nature of the compound, nitrile gloves may offer adequate protection for incidental contact, but this should be verified against the specific solvent used. Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A flame-resistant lab coat should be worn and buttoned.

  • Respiratory Protection: If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe segregation and disposal of this compound waste.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Solid Waste: Collect all solid waste contaminated with this compound, including contaminated personal protective equipment (gloves, etc.), weigh boats, and pipette tips, in a designated, durable, and sealable container. This container must be clearly labeled as "Hazardous Waste."

  • Liquid Waste: If this compound is in a solution, use a designated, leak-proof, and shatter-resistant waste container. Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [6] This is because the disposal methods for these two types of waste are different and mixing them can increase disposal costs and create a more complex waste stream to manage.[7]

Step 2: Waste Container Labeling

Immediately upon adding the first piece of waste, the container must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An accurate list of all contents, including any solvents and their approximate concentrations.

  • The date the waste was first added.

  • The name and contact information of the responsible researcher.

Step 3: Temporary Storage

Waste containers must be stored in a designated satellite accumulation area (SAA) within the laboratory. This area should be:

  • Under the direct control of laboratory personnel.

  • Away from general foot traffic.

  • In a cool, dry, and well-ventilated location.

  • Stored in secondary containment to prevent spills.

  • Away from incompatible materials, such as strong oxidizing agents.

Step 4: Final Disposal

The final disposal of this compound must be coordinated through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. These entities are equipped to handle and transport hazardous materials in compliance with all local, state, and federal regulations. The most common and effective disposal method for chlorinated organic compounds is high-temperature incineration at a permitted facility.

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your colleagues and your institution's EHS department.

  • Contain: If it is safe to do so, prevent the spill from spreading by using absorbent pads or other appropriate materials.

  • Do Not Clean Up Alone: Spill cleanup should be performed by trained personnel with the appropriate PPE and spill kits.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: This compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste: Contaminated PPE, weigh boats, etc. is_solid->solid_waste Solid liquid_waste Liquid Waste: Solutions containing the compound is_solid->liquid_waste Liquid solid_container Place in designated, sealed, and labeled 'Hazardous Solid Waste' container. solid_waste->solid_container liquid_container Place in designated, leak-proof, and labeled 'Halogenated Organic Liquid Waste' container. liquid_waste->liquid_container storage Store in designated Satellite Accumulation Area (SAA) with secondary containment. solid_container->storage liquid_container->storage contact_ehs Contact Institutional EHS or licensed waste disposal contractor for pickup. storage->contact_ehs end End: Proper and compliant disposal. contact_ehs->end

References

Navigating the Safe Handling of 6-Chloro-2,3-dihydrobenzofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The following protocols and recommendations are grounded in the established principles of laboratory safety and information extrapolated from analogous chlorinated and dihydrobenzofuran-containing molecules. The core principle is to treat 6-Chloro-2,3-dihydrobenzofuran with a high degree of caution, assuming it may possess hazards similar to related compounds, including potential skin and eye irritation, and possible toxicity if ingested or inhaled.

Hazard Assessment and Engineering Controls: The First Line of Defense

Based on the hazard profiles of similar chemical structures, this compound should be handled with the assumption that it may cause skin and eye irritation.[1][2] To mitigate these risks, all handling procedures should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[1][2] The fume hood also provides a contained space to manage any accidental spills.

Emergency equipment, including a safety shower and an eyewash station, must be readily accessible in the immediate vicinity of the work area.[1]

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the minimum required PPE, with specific recommendations based on the nature of the task.

Body Part Required PPE Rationale and Best Practices
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)Protects against direct skin contact. Given that aromatic and halogenated hydrocarbons can degrade many glove materials, selecting the appropriate glove is critical.[3] Nitrile gloves offer good resistance to a range of chemicals, but for prolonged or high-exposure tasks, heavier-duty options like neoprene should be considered.[4] Always inspect gloves for any signs of degradation or perforation before use.[2]
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant splash risk.Protects against accidental splashes that could cause serious eye irritation or injury.[2][5] Standard safety glasses may not provide adequate protection from splashes from all angles.
Body A flame-resistant laboratory coat worn over long-sleeved clothing and long pants.Provides a barrier against accidental spills and splashes. The lab coat should be buttoned to ensure maximum coverage.
Feet Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.
Respiratory Use in a certified chemical fume hood is the primary control. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.Prevents inhalation of potentially harmful vapors. Respirator use requires a formal respiratory protection program, including fit-testing and training.[6]

Step-by-Step Handling and Use Protocol

Adherence to a standardized workflow is critical for minimizing exposure risk. The following diagram and steps outline a safe handling procedure for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_dispense Carefully Dispense Required Amount prep_materials->handle_dispense Proceed to handling handle_reaction Perform Reaction in Closed System if Possible handle_cleanup Clean Work Area and Equipment dispose_waste Segregate Halogenated Organic Waste handle_cleanup->dispose_waste Proceed to disposal dispose_container Label Waste Container Clearly dispose_storage Store Waste in Designated Area G start Waste Generated is_halogenated Is the waste a halogenated organic? start->is_halogenated halogenated_bin Dispose in Halogenated Organic Waste Container is_halogenated->halogenated_bin Yes non_halogenated_bin Dispose in Non-Halogenated Organic Waste Container is_halogenated->non_halogenated_bin No, but organic inorganic_bin Dispose in Aqueous/ Inorganic Waste Container is_halogenated->inorganic_bin No, inorganic

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2,3-dihydrobenzofuran
Reactant of Route 2
6-Chloro-2,3-dihydrobenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.